molecular formula C7H7NO3 B1528007 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 14255-41-5

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B1528007
CAS No.: 14255-41-5
M. Wt: 153.14 g/mol
InChI Key: RCHIJLLIDLGLOW-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHIJLLIDLGLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744345
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-41-5
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid monohydrate
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a structure that suggests significant potential in medicinal chemistry. The dihydropyridine core is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used in the management of hypertension.[1] The presence of a carboxylic acid and a methyl group at specific positions on this scaffold introduces unique electronic and steric features that could modulate its biological activity, making it a person of interest for novel drug design and development.[2]

The journey from a promising molecular structure to a viable drug candidate is paved with a thorough understanding of its physicochemical properties. These characteristics, including solubility, acidity (pKa), and melting point, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound, empowering researchers to unlock its therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this document serves as a practical manual, outlining robust experimental protocols and the scientific rationale behind them.

Molecular Identity

PropertyValueSource
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
CAS Number 14255-41-5-
Canonical SMILES CC1=CC(=O)C=C(N1)C(=O)O-
InChI Key InChIKey=SWHXGUPJAIXGDR-UHFFFAOYSA-N-

Part 1: Synthesis of this compound: A Proposed Pathway

One potential strategy involves a multi-step sequence, possibly starting with a pre-functionalized precursor. A conceptual workflow is outlined below.

Synthesis_Workflow A Starting Materials (e.g., β-ketoester and enamine) B Cyclocondensation Reaction A->B Condensation C Formation of Dihydropyridine Ester Intermediate B->C Cyclization D Selective Hydrolysis C->D Base or Acid Catalysis E Target Compound: This compound D->E Purification pKa_Determination A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document synthesizes the wealth of information available for structurally related dihydropyridine and dihydropyrimidinone analogues to build a robust scientific hypothesis for its potential as a therapeutic agent. We delve into its likely anticancer and antimicrobial properties, postulating mechanisms of action centered around the inhibition of key enzymes such as PIM-1 kinase and dihydrofolate reductase (DHFR). This guide further outlines detailed, field-proven experimental protocols for the synthesis, characterization, and rigorous biological evaluation of this compound. Molecular docking insights, structure-activity relationship (SAR) analysis, and proposed signaling pathways are presented to offer a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Dihydropyridine Scaffold

The dihydropyridine core is a privileged scaffold in medicinal chemistry, most famously represented by the L-type calcium channel blockers used in the management of hypertension.[1] However, the biological activities of dihydropyridine derivatives extend far beyond cardiovascular applications. A growing body of evidence highlights their potential as potent anticancer and antimicrobial agents.[2][3][4] The structural analogue, this compound, possesses key pharmacophoric features that suggest a strong likelihood of significant biological activity. This guide will explore these predicted activities, grounded in the established pharmacology of its chemical relatives.

Postulated Biological Activities and Mechanisms of Action

Based on extensive literature analysis of structurally similar compounds, we postulate that this compound is likely to exhibit both anticancer and antimicrobial properties.

Anticancer Activity: A Multi-faceted Approach

The anticancer potential of dihydropyridine derivatives is well-documented, with various analogues demonstrating cytotoxicity against a range of cancer cell lines.[4][5] We hypothesize that this compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance. Dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase.[6] The structural resemblance of our target compound suggests it could also bind to the ATP-binding pocket of PIM-1, leading to the inhibition of its kinase activity.

PIM1_Inhibition_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases activate PIM-1_Kinase PIM-1_Kinase Receptor_Tyrosine_Kinases->PIM-1_Kinase upregulate Downstream_Effectors Downstream Effectors (e.g., Bad, p27) PIM-1_Kinase->Downstream_Effectors phosphorylate Target_Compound 6-Methyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid Target_Compound->PIM-1_Kinase inhibits Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival promote Apoptosis Apoptosis Downstream_Effectors->Apoptosis inhibit

Caption: Postulated PIM-1 Kinase Inhibition Pathway.

DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it a well-established target for cancer chemotherapy.[7][8] Molecular docking studies of diaminopyrimidine derivatives, which share structural similarities with the dihydropyridine core, have demonstrated their potential to bind to the active site of human DHFR.[9] We propose that this compound could act as a DHFR inhibitor.

Antimicrobial Activity: Targeting Bacterial Proliferation

Dihydropyridine derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[2][10]

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to bacterial cell death. The antimicrobial mechanism of some 1,4-dihydropyridine derivatives is believed to involve the inhibition of DNA gyrase.[2] It is plausible that this compound could exhibit similar activity.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized biological activities of this compound, a series of well-established in vitro and in silico assays are recommended.

Synthesis of this compound

A generalized, adaptable synthesis protocol based on the Hantzsch dihydropyridine synthesis is proposed.[11][12][13]

Protocol:

  • Step 1: Condensation. To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add 2-aminobut-2-enedioic acid dimethyl ester (1 equivalent) and a catalytic amount of a base (e.g., piperidine).

  • Step 2: Cyclization. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis. Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide. Stir at room temperature for 12-16 hours to hydrolyze the ester group.

  • Step 4: Acidification and Isolation. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Step 5: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Start Condensation Step 1: Condensation (Ethyl acetoacetate + Amine) Start->Condensation Cyclization Step 2: Cyclization (Reflux) Condensation->Cyclization Hydrolysis Step 3: Hydrolysis (NaOH) Cyclization->Hydrolysis Isolation Step 4: Acidification & Isolation Hydrolysis->Isolation Purification Step 5: Recrystallization Isolation->Purification Final_Product Pure Compound Purification->Final_Product

Caption: Generalized Synthesis Workflow.

In Vitro Anticancer Activity Assays

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assays

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Analysis: Molecular Docking

To further investigate the potential binding modes of this compound with its hypothesized targets, molecular docking studies are recommended.

Workflow:

  • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (PIM-1 kinase, DHFR, DNA gyrase) from the Protein Data Bank (PDB). Prepare the 3D structure of the ligand.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the ligand to the active site of the protein.

  • Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Analysis of existing SAR data for related compounds can provide valuable insights for the optimization of this compound as a lead compound.

Substituent Position General Observation for Anticancer/Antimicrobial Activity
C2, C6Small alkyl groups (e.g., methyl) are often favorable.
C3, C5Carboxylic acid or ester groups are common and contribute to activity.
C4Aromatic or heteroaromatic rings often enhance activity.
N1Unsubstituted or small alkyl substitution is generally preferred.

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded rationale for the predicted anticancer and antimicrobial activities of this compound. The proposed mechanisms of action, centered on the inhibition of key enzymes, provide a clear path for experimental validation. The detailed protocols for synthesis and biological evaluation offer a practical framework for researchers to investigate this promising compound. Future work should focus on the synthesis and in vitro testing of this molecule to confirm its biological activities. Positive results would warrant further investigation into its in vivo efficacy and safety profile, potentially leading to the development of a novel therapeutic agent.

References

  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. ([Link])

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ([Link])

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ([Link])

  • Molecular docking studies on DMDP derivatives as human DHFR inhibitors. ([Link])

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. ([Link])

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. ([Link])

  • antimicrobial activity of dihydropyridine derivatives against selected... ([Link])

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. ([Link])

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ([Link])

  • Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ([Link])

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. ([Link])

  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. ([Link])

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ([Link])

  • Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. ([Link])

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. ([Link])

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. ([Link])

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ([Link])

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. ([Link])

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ([Link])

  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ([Link])

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ([Link])

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. ()

Sources

An In-depth Technical Guide to 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives and Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile template for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of derivatives based on this core structure. We delve into the rationale behind synthetic strategies, explore the mechanistic basis of their biological activities, and present detailed experimental protocols for key derivatizations. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.

Introduction: The Chemical and Therapeutic Significance of the 4-Oxo-1,4-dihydropyridine Core

The 1,4-dihydropyridine (DHP) ring system is a cornerstone of medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in the management of cardiovascular diseases.[1] However, the therapeutic potential of DHP derivatives extends far beyond this initial application. The broader class of pyridine and dihydropyridine derivatives are integral to numerous FDA-approved drugs for conditions ranging from tuberculosis to cancer and Alzheimer's disease.[2]

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment, a close structural relative of our core topic, is found in several bioactive compounds, including potent antibacterial agents like ciprofloxacin and levofloxacin.[3] The introduction of a 4-oxo (or 4-pyridone) functionality imparts distinct electronic properties and hydrogen bonding capabilities compared to classical DHPs, opening up new avenues for molecular interactions with biological targets.

This guide focuses specifically on the This compound scaffold. The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position creates a unique chemical entity with specific steric and electronic features. These features provide a foundation for developing derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5] Understanding the interplay between these structural components is crucial for the rational design of novel and effective therapeutic agents.

Synthetic Strategies for Derivatization

The synthesis of derivatives from the this compound core primarily involves modifications at the carboxylic acid moiety (C2), the nitrogen atom of the dihydropyridine ring (N1), and potentially the C3 and C5 positions. The foundational step is often the synthesis of the core scaffold itself, which can be achieved through various condensation reactions.

Synthesis of the Core Scaffold

One established method for creating a related 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold involves the reaction of methyl or ethyl 3-aminobut-2-enoates with methyl or ethyl 3-aryl-3-oxopropanoates in refluxing xylene with molecular sieves. This approach yields alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates.[3] Adapting such multi-component reactions provides a versatile entry point to the core ring system.

A more advanced strategy involves a Molybdenum-mediated ring expansion.

Caption: Mo(CO)6-mediated rearrangement for core scaffold synthesis.[3]

Derivatization of the Carboxylic Acid (C2-Position)

The carboxylic acid at the C2 position is a prime handle for diversification through standard organic chemistry transformations.

2.2.1. Esterification: Formation of esters can modulate the lipophilicity and pharmacokinetic properties of the molecule.

  • Protocol: General Esterification

    • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2.2.2. Amidation: The synthesis of amides introduces a hydrogen bond donor and acceptor group, which can be critical for target binding. This is a common strategy for creating bioactive molecules, including HIV-1 integrase inhibitors and antimicrobial agents.[6][7]

  • Protocol: Amide Coupling via Activating Agents

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Add an amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents).

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide derivative.

Caption: Plausible mechanisms of action for the title derivatives.

  • As Anticancer Agents: The mechanism likely involves the induction of apoptosis. Molecular docking studies on related dihydropyridine derivatives suggest potential interactions with anti-apoptotic proteins like Bcl-2. [8]By binding to these proteins, the compounds can disrupt their function, leading to the activation of the caspase cascade and programmed cell death.

  • As Antimicrobial Agents: For antibacterial action, the mechanism could be analogous to that of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The planar heterocyclic core of the dihydropyridine derivatives could intercalate with DNA or bind to these enzymes, disrupting their function.

  • As Enzyme Inhibitors: The mechanism is direct competitive or non-competitive inhibition. The molecule binds to the active site or an allosteric site of the target enzyme, preventing the natural substrate from binding and catalysis from occurring. The carboxylic acid group is often crucial for this interaction, forming hydrogen bonds or coordinating with metal cofactors within the active site. [5]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and somewhat underexplored area of medicinal chemistry. The synthetic accessibility of its core and the potential for diversification at multiple positions make it an ideal candidate for combinatorial library synthesis and high-throughput screening.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation into how substitutions at the N1, C2 (amide/ester variations), C3, and C5 positions modulate activity against specific targets.

  • Target Identification: Elucidating the precise molecular targets for the most potent anticancer and antimicrobial derivatives to understand their mechanisms of action fully.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613–4618. [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 104-110. [Link]

  • Volochnyuk, D. M., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • Kumar, D., et al. (2011). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 46(12), 5991-5999. [Link]

  • Wadhwa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV Integrase Inhibitors. Der Pharmacia Lettre, 10(4), 100-114. [Link]

  • El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]

  • Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171–189. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4485. [Link]

  • Du, Y., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. RSC Medicinal Chemistry, 12(2), 245-250. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1887–1936. [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic organic compound with potential biological activities that are of growing interest to the scientific community. While direct experimental evidence elucidating its precise mechanism of action is currently limited, its structural similarity to known enzyme inhibitors, particularly pyridine-2,4-dicarboxylic acid (2,4-PDCA), provides a strong basis for a compelling hypothesis. This technical guide will delve into the putative mechanism of action of this compound as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. We will explore the underlying scientific principles, detail experimental protocols to validate this hypothesis, and provide insights into the structure-activity relationships that may govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential therapeutic applications.

Hypothesized Mechanism of Action: Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

The central hypothesis is that this compound functions as a competitive inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes plays a crucial role in a wide array of physiological and pathological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic modifications.[1]

The Catalytic Cycle of 2OG-Dependent Oxygenases

2OG-dependent oxygenases are non-heme iron(II)-containing enzymes that utilize molecular oxygen to hydroxylate their respective substrates. The catalytic cycle involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate to the enzyme's active site. This is followed by the binding of dioxygen, leading to the oxidative decarboxylation of 2OG to succinate and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the substrate, after which the products are released, and the enzyme is regenerated for the next catalytic cycle.

Competitive Inhibition by Structural Analogs

The proposed inhibitory action of this compound is based on its structural resemblance to 2-oxoglutarate. Like 2,4-PDCA, a known broad-spectrum inhibitor of 2OG oxygenases, the dihydropyridine derivative likely binds to the 2OG-binding site within the enzyme's active pocket.[2] By occupying this site, it prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby halting the catalytic cycle and inhibiting the enzyme's function.

The dicarboxylic acid moiety of the inhibitor is crucial for this interaction, as it mimics the corresponding functional groups in 2-oxoglutarate that coordinate with the active site iron and surrounding amino acid residues. The pyridine ring and its substituents, including the methyl group, likely contribute to the binding affinity and selectivity of the compound for different members of the 2OG-dependent oxygenase family.

Key Families of 2-Oxoglutarate Dependent Oxygenases as Potential Targets

Several subfamilies of 2OG-dependent oxygenases are of significant interest as potential targets for therapeutic intervention. These include, but are not limited to:

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are critical regulators of chromatin structure and gene expression, making them attractive targets in oncology.[2]

  • Prolyl hydroxylase domain (PHD) enzymes: These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels and is a target for diseases such as anemia and ischemia.[2]

  • Aspartyl/asparaginyl-β-hydroxylases (AspH): Involved in post-translational modifications of proteins, with implications in cancer.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound inhibits 2OG-dependent oxygenases, a series of well-established biochemical and biophysical assays can be employed.

Enzymatic Inhibition Assays

The primary method to determine the inhibitory potential of a compound is through direct enzymatic assays. A common and robust method for studying 2OG oxygenase inhibition is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[2]

Experimental Protocol: MALDI-TOF MS-Based Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified recombinant 2OG-dependent oxygenase (e.g., JMJD6), a known peptide substrate, ferrous ammonium sulfate, and ascorbate in a suitable buffer (e.g., HEPES or Tris-HCl).

    • Add varying concentrations of the test inhibitor, this compound, to the reaction mixtures. Include a positive control (a known inhibitor like 2,4-PDCA) and a negative control (vehicle, e.g., DMSO).

    • Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Quenching: Stop the reaction by adding a quenching solution, typically an organic solvent like methanol or acetonitrile.

  • Sample Preparation for MALDI-TOF MS:

    • Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to air-dry.

  • Data Acquisition and Analysis:

    • Acquire mass spectra for each sample.

    • Determine the extent of substrate conversion to the hydroxylated product by comparing the peak intensities of the substrate and product.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Binding Assays

To confirm that the inhibitor directly interacts with the target enzyme and competes with 2-oxoglutarate, ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[2]

Experimental Protocol: Ligand-Observed NMR Binding Assay

  • Sample Preparation:

    • Prepare a sample of the purified 2OG-dependent oxygenase in a suitable deuterated buffer. To enhance protein stability and prevent catalysis, a non-catalytic metal ion like Zn(II) can be substituted for Fe(II).

    • Add a known concentration of 2-oxoglutarate to the protein sample to form the enzyme-co-substrate complex.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton NMR spectrum of the enzyme-2OG complex. The signals corresponding to the bound 2-oxoglutarate will be broadened due to the interaction with the large protein molecule.

  • Inhibitor Titration:

    • Titrate increasing concentrations of this compound into the NMR sample.

  • Data Analysis:

    • Acquire an NMR spectrum after each addition of the inhibitor.

    • Monitor the signals of 2-oxoglutarate. If the inhibitor competes for the same binding site, it will displace the bound 2-oxoglutarate, leading to a sharpening and increase in the intensity of the free 2-oxoglutarate signals.

    • By analyzing the changes in the NMR spectrum as a function of inhibitor concentration, the dissociation constant (Kd) for the inhibitor can be determined.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not yet available, general principles from related dihydropyridine and pyridine carboxylic acid derivatives can provide valuable insights.[3][4]

Structural FeaturePutative Role in Activity
Carboxylic Acid at C2 Essential for mimicking the C1 carboxylate of 2-oxoglutarate and coordinating with the active site metal ion.
Oxo Group at C4 Likely mimics the C5 carboxylate of 2-oxoglutarate, contributing to binding affinity.
Methyl Group at C6 May influence selectivity and potency by interacting with specific amino acid residues in the active site of different 2OG oxygenases.
1,4-Dihydropyridine Ring Provides the core scaffold and influences the overall shape and electronic properties of the molecule, which are critical for fitting into the enzyme's active site.

Visualizing the Proposed Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the hypothesized inhibitory mechanism and the experimental workflow for its validation.

InhibitionMechanism cluster_Enzyme 2OG-Dependent Oxygenase Active Site cluster_Substrates Normal Catalysis cluster_Inhibitor Inhibition Pathway Enzyme Enzyme + Fe(II) TwoOG 2-Oxoglutarate Enzyme->TwoOG Binds Substrate Substrate Enzyme->Substrate Binds Inhibitor 6-Methyl-4-oxo-1,4- dihydropyridine-2-carboxylic acid Enzyme->Inhibitor Binds Products Hydroxylated Substrate + Succinate Substrate->Products Catalysis BlockedEnzyme Inhibited Enzyme Complex Inhibitor->BlockedEnzyme Forms BlockedEnzyme->Products Catalysis Blocked

Caption: Proposed competitive inhibition of a 2OG-dependent oxygenase.

Caption: Workflow for validating the proposed mechanism of action.

Conclusion and Future Directions

The structural analogy of this compound to known inhibitors of 2-oxoglutarate dependent oxygenases provides a solid foundation for its putative mechanism of action. The proposed competitive inhibition of this important class of enzymes opens up exciting avenues for its potential application in various therapeutic areas, including oncology and the treatment of hypoxia-related diseases.

The experimental protocols detailed in this guide offer a clear roadmap for the validation of this hypothesis. Future research should focus on executing these assays to confirm the inhibitory activity, determine the potency and selectivity of the compound against a panel of different 2OG oxygenases, and explore its effects in cellular and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). MDPI. Retrieved from [Link]

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases. (2025). ResearchGate. Retrieved from [Link]

  • 2-Oxoglutarate oxygenases are inhibited by a range of transition metals. (n.d.). Oxford Academic. Retrieved from [Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. (2011). R Discovery. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Inhibition of JMJD6 by 2-Oxoglutarate Mimics. (n.d.). PMC. Retrieved from [Link]

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An In-Depth Technical Guide to In Silico Studies of Dihydropyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and practical applications of in silico studies focused on dihydropyridine carboxylic acid derivatives. Dihydropyridines (DHPs) are a well-established class of organic compounds with significant therapeutic applications, most notably as L-type calcium channel blockers in the management of hypertension.[1] The addition of a carboxylic acid moiety can significantly alter the physicochemical and pharmacokinetic properties of these derivatives, making them intriguing candidates for further drug development. Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a time and cost-effective means to predict molecular interactions, pharmacokinetic profiles, and potential toxicities before embarking on expensive and time-consuming laboratory synthesis and testing.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven insights into the application of these powerful computational tools.

The Strategic Imperative for In Silico Assessment of Dihydropyridine Derivatives

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, primarily associated with the modulation of voltage-gated calcium channels.[3] These drugs elicit their therapeutic effect by inhibiting the influx of Ca2+ ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4] The introduction of a carboxylic acid group can influence a derivative's solubility, protein binding characteristics, and metabolic pathways.

In silico studies provide a rational framework for understanding how these structural modifications translate into functional changes. By simulating the interactions between DHP derivatives and their biological targets at an atomic level, we can predict binding affinities, identify key interacting residues, and rationalize structure-activity relationships (SAR). This computational pre-assessment is crucial for prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The Computational Workflow: A Multi-faceted Approach

A robust in silico investigation of dihydropyridine carboxylic acid derivatives is not a linear process but rather an integrated workflow. Each stage provides critical data that informs the subsequent steps, creating a self-validating system for candidate evaluation.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_prediction Prediction & Modeling Phase Ligand Ligand Preparation Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET QSAR QSAR Modeling Ligand->QSAR Protein Target Identification & Preparation Protein->Docking MD Molecular Dynamics Simulation Docking->MD Refine Poses Assess Stability Pharm Pharmacophore Modeling Docking->Pharm Generate Hypotheses MD->Docking Generate Ensembles MD->ADMET Inform Permeability/ Metabolism Models QSAR->Ligand Guide New Designs Pharm->Ligand Guide Virtual Screening

Figure 1: A representative workflow for the in silico evaluation of dihydropyridine carboxylic acid derivatives.

Foundational Preparatory Steps

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is a particularly pertinent axiom in computational chemistry.

Target Identification and Preparation

For DHP derivatives, the primary target is often a voltage-gated calcium channel, such as the Cav1.2 L-type channel.[1]

Protocol 1: Target Protein Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from a public repository like the Protein Data Bank (PDB).[5] If an experimental structure is unavailable, a high-quality homology model can be generated using a template with high sequence identity.[3][6]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.[5]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (typically 7.4). This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Suite or H++ web server.[7]

  • Structural Refinement: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the experimental coordinates.[8]

Ligand Preparation

The dihydropyridine carboxylic acid derivatives must also be accurately represented in three dimensions.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the DHP derivative using a chemical drawing tool and convert it to a 3D structure.[5]

  • Tautomeric and Ionization States: Enumerate all possible tautomers and ionization states of the ligand at physiological pH. The carboxylic acid moiety, for instance, will likely be deprotonated.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method to obtain a low-energy conformation.[5]

Elucidating Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This technique is invaluable for understanding the binding mode of DHP derivatives and for virtual screening of compound libraries.

The Causality Behind Docking Choices

The core of a docking experiment involves two components: a search algorithm and a scoring function.[9][10] The search algorithm explores the conformational space of the ligand within the binding site, while the scoring function estimates the binding affinity for each generated pose. The choice of docking program (e.g., AutoDock, Glide, GOLD) often depends on the specific research question and available computational resources. For instance, AutoDock Vina is lauded for its speed and is well-suited for high-throughput virtual screening, while Glide often provides higher accuracy at a greater computational cost.[10]

Protocol 3: Molecular Docking Workflow

  • Binding Site Definition: Define the active site of the target protein. This can be done by specifying a grid box that encompasses the region where a known co-crystallized ligand binds or by using site prediction algorithms.

  • Ligand Docking: Execute the docking algorithm, allowing it to sample various poses of the DHP derivative within the defined binding site.

  • Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with an associated score (e.g., binding energy in kcal/mol).[11] A more negative score generally indicates a more favorable binding interaction.

  • Interaction Analysis: Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. This is crucial for understanding the structural basis of binding.

Derivative Docking Score (kcal/mol) Key Interacting Residues
Amlodipine (Standard)-9.8Tyr1523, Met1160, Thr1156
Derivative X-10.5Tyr1523, Met1160, Arg1489 (H-bond with COOH)
Derivative Y-8.2Met1160, Thr1156

Table 1: Example of molecular docking results comparing standard and novel DHP derivatives.

Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[12][13]

Why MD is a Critical Validation Step

Docking algorithms often treat the protein receptor as rigid, which is a significant simplification. MD simulations allow for full flexibility of both the ligand and the protein, providing a more realistic representation of the binding event.[1] They are essential for validating the stability of docking poses and for calculating more accurate binding free energies.

G Start Docked Protein- Ligand Complex Topology Generate Topology & Parameter Files Start->Topology Solvation Solvate with Water & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 2: A generalized workflow for Molecular Dynamics (MD) simulation of a protein-ligand complex.

Protocol 4: MD Simulation of a DHP-Protein Complex

  • System Setup: Take the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of explicit solvent (water molecules) and add counter-ions to neutralize the system's charge.[4]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a duration sufficient to observe the stability of the complex (typically in the range of 100-200 nanoseconds).[5]

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[11] Persistent hydrogen bonds and other interactions over the course of the simulation are strong indicators of a stable binding mode.

Predicting Pharmacokinetics and Toxicity: ADMET Analysis

A potent drug candidate is of little value if it has poor absorption, is rapidly metabolized, or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for these potential liabilities.[14]

A variety of open-access and commercial tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETLab.[14][15] These tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict a wide range of pharmacokinetic and toxicological endpoints.[16]

Protocol 5: In Silico ADMET Profiling

  • Input Structure: Provide the 2D or 3D structure of the DHP derivative to the chosen ADMET prediction server or software.

  • Property Calculation: The software will calculate a range of properties based on the molecular structure.

  • Analysis of Results: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

Property Derivative X Acceptable Range for Oral Drugs Interpretation
Molecular Weight450.5 g/mol < 500Acceptable
LogP3.2< 5Acceptable
H-bond Donors2≤ 5Acceptable
H-bond Acceptors6≤ 10Acceptable
Caco-2 PermeabilityModerateHighPotential for moderate absorption
CYP2D6 InhibitorYesNoPotential for drug-drug interactions
AMES ToxicityNon-toxicNon-toxicLow mutagenicity risk

Table 2: Example of an in silico ADMET profile for a novel DHP derivative.

Building Predictive Models: QSAR and Pharmacophore Modeling

When experimental activity data is available for a series of DHP derivatives, more advanced modeling techniques can be employed.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17] These models can then be used to predict the activity of newly designed, unsynthesized derivatives.

The development of a QSAR model involves several key steps: data preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation.[17][18] Validation is critical to ensure the model's predictive power and is typically performed through internal (cross-validation) and external validation using a test set of compounds.[15]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.[19] Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).[20] These models serve as 3D search queries for virtual screening of large compound databases to identify novel scaffolds that possess the desired features.

Conclusion and Future Outlook

The in silico methodologies outlined in this guide provide a powerful, multi-faceted strategy for the rational design and evaluation of dihydropyridine carboxylic acid derivatives. By integrating molecular docking, molecular dynamics, and predictive modeling, researchers can gain deep insights into structure-activity relationships, prioritize promising candidates, and identify potential liabilities early in the drug discovery process. This computational-first approach not only enhances the efficiency of research and development but also embodies the principles of modern, rational drug design. As computational power increases and algorithms become more sophisticated, the predictive accuracy and impact of these in silico tools will continue to grow, further revolutionizing the quest for novel therapeutics.

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A Comprehensive Toxicological Assessment of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap in Novel Compound Toxicology

Compound Overview and Physicochemical Properties

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic compounds.[2][3] These structures are recognized for their diverse biological activities and are integral scaffolds in medicinal chemistry.[4][5] Understanding the physicochemical properties is the foundational step in predicting a compound's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.

PropertyValueSource
Molecular Formula C₇H₇NO₃ChemSynthesis[6]
Molecular Weight 153.138 g/mol ChemSynthesis[6]
CAS Number 33821-58-8ChemSynthesis[6]
Physical State Solid (Predicted)N/A
Solubility Limited data available. Expected to have some aqueous solubility due to the carboxylic acid and oxo groups.N/A
pKa Not experimentally determined. The carboxylic acid moiety suggests an acidic pKa.N/A

Postulated Toxicological Profile Based on Structural Analogs

In the absence of direct data, a hazard assessment can be initiated by examining the toxicology of structurally related compounds. This SAR analysis provides a scientifically grounded basis for prioritizing and designing a toxicological testing strategy.

Local Irritancy

Several pyridine derivatives with similar core structures exhibit irritant properties. This suggests a high probability that this compound may also act as an irritant.

Analog CompoundGHS Hazard ClassificationsCitation
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[7]
1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSigma-Aldrich[8]
2,6-Pyridinedicarboxylic acidCauses skin irritationCauses serious eye irritationMay cause respiratory irritationFisher Scientific[9]

Expert Insight: The consistent finding of skin, eye, and respiratory irritation across these analogs strongly suggests that this compound should be handled with appropriate personal protective equipment (PPE) to avoid direct contact. Early-stage formulation development should consider these potential irritant properties.

Systemic Toxicity

The potential for systemic toxicity is also indicated by data from a related dihydropyridine derivative.

Analog CompoundGHS Hazard ClassificationsCitation
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl esterH302: Harmful if swallowed (Acute toxicity, oral)PubChem[10]

Expert Insight: This finding necessitates the inclusion of acute oral toxicity testing early in the safety evaluation of this compound. The metabolic fate of the compound will be a critical determinant of its systemic toxicity profile. It is noteworthy that 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a known human metabolite of the drugs Pranidipine and barnidipine.[10]

A Phased Toxicological Evaluation Strategy

A tiered approach to toxicological testing is recommended to efficiently characterize the hazard profile of this compound. This strategy progresses from in silico and in vitro methods to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Phase 1: In Silico and In Vitro Screening

The initial phase focuses on computational predictions and cell-based assays to rapidly assess potential liabilities and guide further testing.

Workflow for Phase 1 Toxicological Evaluation

Phase_1_Toxicology_Workflow cluster_InSilico In Silico Assessment cluster_InVitro In Vitro Screening ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicology) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) ADMET->Cytotoxicity Guides concentration selection Genotoxicity Genotoxicity Prediction (e.g., DEREK, Sarah Nexus) Genotoxicity_Ames Bacterial Reverse Mutation Assay (Ames Test) Genotoxicity->Genotoxicity_Ames Genotoxicity_MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) Genotoxicity->Genotoxicity_MLA Hepatotoxicity Hepatotoxicity Screening (e.g., using HepG2 cells) Cytotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Screening (e.g., hERG assay) Cytotoxicity->Cardiotoxicity

Caption: Phase 1 workflow for the initial toxicological screening of this compound.

Detailed Protocols:

  • In Vitro Cytotoxicity Assay (MTT Protocol):

    • Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HaCaT for skin) in 96-well plates and incubate for 24 hours.

    • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

    • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

    • Exposure: Expose the bacterial strains to various concentrations of the test compound.

    • Plating: Plate the treated bacteria on a minimal agar medium.

    • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Phase 2: In Vivo Acute and Mechanistic Studies

Based on the findings from Phase 1, targeted in vivo studies are conducted to understand the compound's effects in a whole organism.[11]

Workflow for Phase 2 Toxicological Evaluation

Phase_2_Toxicology_Workflow Input Positive findings in Phase 1 (e.g., cytotoxicity, positive Ames test) Acute_Oral Acute Oral Toxicity Study (OECD 423) - Dose range finding - Clinical observations - Gross pathology Input->Acute_Oral Dermal_Irritation Dermal Irritation/Corrosion Study (OECD 404) Input->Dermal_Irritation Eye_Irritation Eye Irritation/Corrosion Study (OECD 405) Input->Eye_Irritation Mechanistic Mechanistic Follow-up Studies (if warranted) - Target organ toxicity - Biomarker analysis Acute_Oral->Mechanistic

Caption: Phase 2 workflow for in vivo toxicological assessment.

Detailed Protocols:

  • Acute Oral Toxicity – Acute Toxic Class Method (OECD 423):

    • Animal Model: Use a single sex of rodents (typically rats), with 3 animals per step.

    • Dosing: Administer a single oral dose of the test substance at one of the defined starting levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Stepwise Procedure: Based on the outcome in the initial group, either dose a subsequent group at a lower or higher level or conclude the test.

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

  • In Vivo Dermal Irritation/Corrosion Test (OECD 404):

    • Animal Model: Typically, albino rabbits are used.

    • Application: Apply the test substance to a small area of shaved skin on one animal.

    • Observation: Observe the treated skin for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • Confirmatory Testing: If a corrosive effect is not observed, apply the substance to two additional animals.

    • Scoring: Grade the skin reactions according to a standardized scoring system to determine the irritant or corrosive potential.

Data Synthesis and Risk Assessment

The culmination of this phased approach is a comprehensive dataset that informs a robust risk assessment. The in silico and in vitro data provide early warnings of potential hazards, while the in vivo studies confirm these findings and provide dose-response information.

Key Considerations for Risk Assessment:

  • Exposure Scenarios: The potential routes and levels of human exposure must be considered. For a pharmaceutical intermediate, occupational exposure during manufacturing is the primary concern.

  • Dose-Response Relationship: Establishing the dose at which adverse effects are observed is crucial for setting acceptable exposure limits.

  • Metabolic Profile: Understanding how the compound is metabolized can provide insights into potential toxic metabolites and species differences in toxicity.

Conclusion and Future Directions

While a definitive toxicology profile for this compound is yet to be established, the available data on its structural analogs provide a strong rationale for a cautious approach, with a particular focus on its potential as a skin, eye, and respiratory irritant, as well as a substance with potential for acute oral toxicity. The phased evaluation strategy outlined in this guide provides a scientifically sound and resource-efficient framework for systematically characterizing its toxicological properties. As with any novel compound, the generation of empirical data through the proposed assays is indispensable for a definitive safety assessment and to enable its safe handling and development.

References

  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Kloskowski, A., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(21), 5098. [Link]

  • ResearchGate. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid in various organic solvents. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its solubility characteristics.

Introduction to this compound

This compound is a heterocyclic compound belonging to the dihydropyridine class. The physicochemical properties of dihydropyridine derivatives, such as solubility, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their therapeutic efficacy.[1] The structure of this particular molecule, featuring both a carboxylic acid group and a dihydropyridone ring, suggests a complex solubility behavior that is highly dependent on the solvent environment. The presence of both hydrogen bond donors and acceptors, as well as a polar backbone, indicates that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, several key factors will dictate its solubility in a given organic solvent:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents are generally better at solvating polar molecules. Given the polar nature of the carboxylic acid and the oxo-group, polar solvents are expected to be more effective.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxo-group and the ring nitrogen can act as hydrogen bond acceptors. Solvents that can effectively form hydrogen bonds with the solute are likely to exhibit higher solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature.[2] This relationship can be quantified and is an important parameter to investigate.

  • Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions. A more stable crystal lattice will generally result in lower solubility.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the amount of available compound.

Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.[1] It involves allowing an excess of the solid to equilibrate with the solvent over a set period.

  • Add an excess amount of solid this compound to a vial containing the chosen organic solvent.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the workflow for the shake-flask method:

Shake_Flask_Method A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation/settling) B->C D Filter supernatant C->D E Analyze filtrate concentration (HPLC, UV-Vis) D->E

Caption: Workflow for the Shake-Flask Solubility Method.

Gravimetric Method
  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate.

  • Carefully decant or filter a known volume of the saturated solution into a pre-weighed container.

  • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solid.

  • Weigh the container with the solid residue.

  • The mass of the dissolved solid can be determined by subtracting the initial weight of the container.

  • Calculate the solubility in terms of mass per volume of solvent.

The general procedure for the gravimetric method is outlined below:

Gravimetric_Method A Prepare saturated solution B Transfer known volume to pre-weighed container A->B C Evaporate solvent completely B->C D Weigh container with residue C->D E Calculate solubility D->E

Caption: Workflow for the Gravimetric Solubility Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These methods are often based on kinetic solubility measurements.

  • Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).[1]

  • Add a small aliquot of the stock solution to an array of vials or a microplate, each containing a different organic solvent.

  • Monitor the solutions for the formation of a precipitate over time using turbidimetry or nephelometry.[1]

  • The concentration at which the compound begins to precipitate is determined as the kinetic solubility.[1]

Data Presentation and Analysis

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexHydrogen Bond Donor/AcceptorSolubility (mg/mL)Method
Methanol5.1Donor/AcceptorExperimental DataShake-Flask
Ethanol4.3Donor/AcceptorExperimental DataShake-Flask
Acetone5.1AcceptorExperimental DataShake-Flask
Ethyl Acetate4.4AcceptorExperimental DataShake-Flask
Dichloromethane3.1NoneExperimental DataShake-Flask
Toluene2.4NoneExperimental DataShake-Flask
n-Hexane0.1NoneExperimental DataShake-Flask
Dimethyl Sulfoxide (DMSO)7.2AcceptorExperimental DataShake-Flask
N,N-Dimethylformamide (DMF)6.4AcceptorExperimental DataShake-Flask

Note: The "Experimental Data" fields should be populated with the results from the solubility determination experiments.

Factors Influencing Experimental Design

When designing solubility experiments, it is crucial to consider the following:

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. Ensure the this compound is of high purity.

  • Solvent Purity: The purity of the solvents used should also be high to avoid any co-solvency or anti-solvency effects from impurities.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the solution will have a profound impact due to the carboxylic acid group.[3][4]

  • Solid Form: The crystalline form (polymorph) of the compound can influence its solubility. It is important to characterize the solid form used in the experiments.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its development and application. A systematic approach, combining theoretical understanding with rigorous experimental determination, is essential for obtaining reliable and meaningful data. The protocols and guidelines presented in this document provide a solid foundation for researchers to accurately characterize the solubility profile of this compound, thereby enabling informed decisions in subsequent research and development activities.

References

  • ResearchGate. (2025). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Available at: [Link]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Oxo-1,4-Dihydropyridine Scaffolds in Modern Drug Discovery

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers like nifedipine and amlodipine.[1][2][3] Beyond this classical application, the chemical versatility of the DHP ring system has spurred extensive research, leading to the discovery of derivatives with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties.[1][4][5] The introduction of a 4-oxo substituent and a carboxylic acid moiety, specifically at the 2-position, imparts unique physicochemical properties that can enhance biological activity and provide a handle for further derivatization.

The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid framework is of particular interest as it combines features of both 4-pyridones and carboxylic acids. The 4-pyridone element is present in several bioactive compounds and is known for its ability to engage in hydrogen bonding and metal chelation.[6] The carboxylic acid group can act as a crucial pharmacophore, enabling interactions with biological targets and improving pharmacokinetic profiles. This guide provides detailed protocols and the underlying chemical principles for the synthesis of these promising derivatives, aimed at researchers and professionals in drug development.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we detail two robust and adaptable protocols.

Protocol 1: Modified Hantzsch-type Condensation

The Hantzsch dihydropyridine synthesis is a classic and highly versatile method for constructing the DHP ring.[3] While traditionally used for 1,4-dihydropyridines, modifications of this reaction can be employed to yield the desired 4-oxo derivatives. This protocol involves a one-pot, three-component condensation reaction.

Reaction Principle: This synthesis relies on the condensation of an enamine (derived from an amine and a β-ketoester), an aldehyde, and an active methylene compound. To achieve the 4-oxo functionality, a malonic acid derivative is often employed, which upon cyclization and subsequent decarboxylation (if necessary) can lead to the desired product.

Experimental Workflow:

Modified_Hantzsch_Synthesis reagents Reactants: - Ethyl acetoacetate - Ammonia or primary amine - Glyoxylic acid mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing Step 1 heating Reflux mixing->heating Step 2 cyclization Cyclization and Dehydration heating->cyclization Step 3 workup Work-up and Purification cyclization->workup Step 4 product 6-Methyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid workup->product Step 5 Isoxazole_Rearrangement start_material Substituted Isoxazole Precursor catalyst Mo(CO)6 in Acetonitrile/Water start_material->catalyst Step 1 rearrangement Reductive Ring Opening and Recyclization catalyst->rearrangement Step 2 hydrolysis Ester Hydrolysis rearrangement->hydrolysis Step 3 purification Purification hydrolysis->purification Step 4 final_product 6-Methyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid purification->final_product Step 5

Sources

The Versatile Scaffold of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the pyridine nucleus and its derivatives are of paramount importance, offering a versatile template for designing molecules with a wide array of biological activities. This guide focuses on a specific, yet highly promising scaffold: 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid . While direct and extensive research on this exact molecule is emerging, its structural motifs are present in a multitude of biologically active compounds, making it a "privileged scaffold" for drug design.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols based on the known activities of closely related analogs. We will delve into the medicinal chemistry applications of this scaffold, with a particular focus on its potential as an antiviral, specifically as an inhibitor of HIV-1 integrase, and its broader implications in anticancer and antimicrobial research. The protocols and insights provided herein are synthesized from established methodologies for analogous compounds, offering a robust starting point for the exploration and development of novel therapeutics based on the this compound core.

Core Structural Features and Rationale for Application

The this compound scaffold possesses key structural features that underpin its potential in medicinal chemistry. The dihydropyridine ring is a well-established pharmacophore, while the carboxylic acid and methyl groups offer opportunities for strategic modification to fine-tune pharmacokinetic and pharmacodynamic properties. The 4-oxo group, in conjunction with the carboxylic acid, creates a potential metal-chelating pharmacophore, a critical feature for inhibiting metalloenzymes like HIV-1 integrase.

Application I: Inhibition of HIV-1 Integrase

Scientific Rationale:

HIV-1 integrase (IN) is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[1] This makes it a prime target for antiretroviral therapy.[1] A significant class of HIV-1 IN inhibitors are the integrase strand transfer inhibitors (INSTIs), which function by chelating essential divalent metal ions (typically Mg²⁺) in the enzyme's active site.[2] The 4-oxo-pyridopyrimidine core, structurally similar to our target scaffold, has been identified as a key pharmacophore in several potent HIV-1 IN inhibitors.[3] The 4-oxo group and a nearby carboxylic acid can form a bidentate chelation motif with the metal ions, disrupting the catalytic activity of the enzyme.

Experimental Workflow for HIV-1 Integrase Inhibitor Development:

The development of novel HIV-1 integrase inhibitors based on the this compound scaffold follows a multi-step process, from initial synthesis to biological evaluation.

HIV_Integrase_Inhibitor_Workflow A Scaffold Synthesis: 6-Methyl-4-oxo-1,4-dihydropyridine -2-carboxylic acid B Derivative Synthesis: Amide/Ester Formation A->B Derivatization C In Vitro HIV-1 Integrase Assay: Strand Transfer Inhibition B->C Screening D Antiviral Cell-Based Assays: (e.g., MT-4 cells) C->D Biological Validation F Structure-Activity Relationship (SAR) Studies C->F E Cytotoxicity Assays D->E Safety Profiling D->F E->F G Lead Optimization F->G Iterative Design

Figure 1: A generalized workflow for the development of HIV-1 integrase inhibitors.

Protocol 1: Synthesis of this compound Derivatives (Amides)

This protocol is adapted from methodologies used for the synthesis of analogous tetrahydropyrimidine-5-carboxamides.[4]

Objective: To synthesize a library of amide derivatives of the core scaffold for SAR studies.

Materials:

  • This compound

  • Substituted anilines

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise, followed by the slow addition of ethyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at 0 °C for 1-2 hours to form the mixed anhydride intermediate.

  • Amide Bond Formation:

    • In a separate flask, dissolve the desired substituted aniline (1.2 equivalents) in anhydrous DMF.

    • Add this solution dropwise to the reaction mixture containing the mixed anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF is crucial to prevent the hydrolysis of the highly reactive mixed anhydride intermediate.

  • Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic reaction and minimize side product formation.

  • Triethylamine: TEA acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

  • Ethyl Chloroformate: This reagent is a common and effective activating agent for carboxylic acids, forming a mixed anhydride that is readily susceptible to nucleophilic attack by the amine.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a generalized procedure based on established assays for HIV-1 integrase inhibitors.[4]

Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compounds against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates (donor and target DNA)

  • Assay buffer (containing MgCl₂, DTT, and other components)

  • Synthesized test compounds

  • A known HIV-1 integrase inhibitor as a positive control (e.g., Raltegravir)

  • DMSO for compound dilution

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the HIV-1 integrase enzyme and the donor DNA substrate.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C to allow for the 3'-processing reaction.

  • Strand Transfer Reaction:

    • Initiate the strand transfer reaction by adding the target DNA substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37 °C.

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Data Presentation:

Compound IDR-group (Amide)IC₅₀ (µM) for Strand Transfer Inhibition
1a 4-FluorophenylHypothetical Value
1b 4-ChlorophenylHypothetical Value
1c 4-MethoxyphenylHypothetical Value
Positive Control RaltegravirKnown Value

Note: The IC₅₀ values in this table are hypothetical and would be determined experimentally. For a related series of N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, the most active compound showed an IC₅₀ value of 0.65 µM.[4]

Application II: Anticancer and Antimicrobial Potential

Scientific Rationale:

The dihydropyridine scaffold is not only relevant in antiviral research but also shows significant promise in oncology and microbiology. Derivatives of 1,4-dihydropyridines have been reported to possess a range of pharmacological activities, including anticancer and antimicrobial effects.[5] For instance, certain dihydropyridine carboxylic acid derivatives have shown cytotoxic activity against human cancer cell lines.[5] The mechanism of action in these contexts is often multifaceted and can involve the modulation of various cellular pathways.

Experimental Workflow for Anticancer Drug Discovery:

Anticancer_Workflow A Scaffold/Derivative Synthesis B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Screening C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C Elucidation of MoA D In Vivo Animal Models (e.g., Xenograft) C->D Preclinical Evaluation E Lead Optimization D->E Refinement

Figure 2: A streamlined workflow for evaluating the anticancer potential of new chemical entities.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • A known anticancer drug as a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly in the context of HIV-1 integrase inhibition, provides a strong rationale for its exploration. The protocols outlined in this guide offer a practical framework for the synthesis and biological evaluation of derivatives based on this core structure.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a diverse library of derivatives with modifications at the carboxylic acid, methyl, and dihydropyridine ring positions. In addition to HIV-1 integrase, the evaluation of these compounds against other relevant therapeutic targets, such as bacterial and fungal enzymes, as well as various cancer cell lines, is warranted. A deeper understanding of the mechanism of action, supported by computational modeling and biophysical studies, will be crucial for the rational design of more potent and selective drug candidates.

References

  • Chem-Impex. (n.d.). 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Wadhwaa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre.
  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (n.d.). PMC. Retrieved from [Link]

  • N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. (n.d.). ACS Infectious Diseases. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. (n.d.). PMC. Retrieved from [Link]

  • Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. (n.d.). NIH. Retrieved from [Link]

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Application Notes and Protocols: Enzymatic Inhibition by Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin, pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are fundamental scaffolds in medicinal chemistry and drug development.[1][2][3] Their versatile structures have given rise to a wide array of therapeutic agents for conditions ranging from tuberculosis and cancer to hyperlipidemia and neurological disorders.[1][2][3] A critical aspect of their pharmacological activity stems from their ability to act as enzyme inhibitors.[1] This guide provides an in-depth exploration of the mechanisms of enzymatic inhibition by these isomers and detailed protocols for their characterization, tailored for researchers, scientists, and drug development professionals.

The unique properties of the pyridine ring and the carboxylic acid group are central to their inhibitory action. The aromatic, electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1] The carboxylic group adds polarity and, crucially, can coordinate with metal ions within enzyme active sites, a key feature in the inhibition of metalloenzymes.[1] The ease of substitution on the pyridine ring allows for extensive structural modifications to fine-tune potency and selectivity.[1]

This document will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Biochemical Mechanisms of Inhibition

Pyridine carboxylic acid derivatives inhibit a broad spectrum of enzymes through various mechanisms. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental data. Key enzyme classes targeted include metalloenzymes, oxidoreductases, and transferases.[1]

Inhibition of Metalloenzymes

A primary mechanism of action for many pyridine carboxylic acid inhibitors is the chelation of metal ions in the enzyme's active site. Picolinic acid, in particular, is a well-known bidentate chelating agent for divalent and trivalent metal ions such as Zn²⁺, Fe²⁺, Cu²⁺, and Mn²⁺.[4]

  • Causality: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can coordinate with the metal cofactor, disrupting its catalytic function. This is a common inhibitory strategy against metalloenzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and dopamine β-monooxygenase.[5][6] For instance, the carboxylate group of picolinic acid derivatives has been suggested to interact with the copper site in dopamine β-monooxygenase.[5]

Inhibition of NAD⁺/NADH-Dependent Enzymes

Nicotinic acid, as a precursor to nicotinamide adenine dinucleotide (NAD⁺), and its isomers can influence the activity of NAD⁺-dependent enzymes.[7] These enzymes are crucial for cellular metabolism and redox reactions.[7] Inhibition can occur through several mechanisms:

  • Competitive Inhibition: Derivatives of these isomers can be designed to mimic the structure of NAD⁺ or its substrates, leading to competition for the active site.[7]

  • Allosteric Modulation: Binding to a site distinct from the active site can induce conformational changes that reduce enzymatic activity.

  • Disruption of NAD⁺ Homeostasis: Inhibition of enzymes involved in the NAD⁺ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), can deplete cellular NAD⁺ levels, indirectly affecting the activity of all NAD⁺-dependent enzymes.[8]

Isonicotinic acid hydrazide (isoniazid), a key anti-tuberculosis drug, is a prodrug that, once activated, forms adducts with NADH.[7] These adducts are potent inhibitors of enzymes essential for mycobacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase.[7]

Inhibition of Other Enzyme Classes

The versatility of the pyridine carboxylic acid scaffold allows for the inhibition of a diverse range of other enzymes:

  • Cytochrome P450 (CYP) Enzymes: Nicotinic acid and nicotinamide can inhibit various CYP isoforms, such as CYP2D6, CYP3A4, and CYP2E1.[9][10] The proposed mechanism involves the coordination of the pyridine nitrogen atom with the heme iron in the enzyme's active site.[9][10]

  • Serine Proteases and Other Hydrolases: Derivatives have been shown to inhibit enzymes like α-amylase and carboxypeptidase A.[11]

  • Kinases: A multitude of kinase inhibitors have been developed based on these scaffolds, targeting enzymes like Bcr-Abl tyrosine kinase and c-Met kinase.[1]

Experimental Protocols for Characterizing Inhibition

The following protocols provide a systematic approach to characterizing the inhibitory activity of pyridine carboxylic acid isomers.

Initial Screening: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the activity of an enzyme by 50%.

Protocol 2.1.1: Spectrophotometric Assay for IC₅₀ Determination

This protocol is a general template and should be adapted for the specific enzyme and substrate being studied. Here, we use the example of a dehydrogenase that utilizes NAD⁺ and produces NADH, which can be monitored by the change in absorbance at 340 nm.[7]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • NAD⁺ coenzyme

  • Pyridine carboxylic acid isomer stock solutions (dissolved in an appropriate solvent, e.g., DMSO or buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/NAD⁺ solution in assay buffer.

    • Prepare a series of 2X inhibitor solutions by serial dilution from the stock solution in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the inhibitor solutions).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of each 2X inhibitor dilution (or vehicle control) to triplicate wells.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add 100 µL of the 2X substrate/NAD⁺ solution to each well to start the reaction. The final volume in each well is 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot. The extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[7]

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality:

  • Linearity of Reaction: Ensure the reaction rate is linear over the measurement period in the control wells. This confirms that substrate depletion is not a limiting factor.

  • Solvent Effects: The vehicle control accounts for any inhibitory or activating effects of the solvent used to dissolve the inhibitor.

  • Triplicate Wells: Running experiments in triplicate allows for the calculation of standard deviation and ensures the reproducibility of the results.

Determining the Mechanism of Inhibition (MOA) and Kᵢ

Once an inhibitor's potency has been established, the next critical step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (Kᵢ).

Protocol 2.2.1: Enzyme Kinetic Studies for MOA and Kᵢ Determination

This protocol involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Materials:

  • Same as in Protocol 2.1.1.

Procedure:

  • Experimental Design:

    • Select a range of fixed inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, 4 x IC₅₀).

    • For each inhibitor concentration, create a series of substrate concentrations that bracket the Michaelis constant (Kₘ) of the enzyme (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Assay Setup:

    • Perform the assay as described in Protocol 2.1.1, but for each inhibitor concentration, vary the substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the MOA and Kᵢ, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

      • Mixed Inhibition: The lines will intersect in the second or third quadrant.

    • The Kᵢ can be calculated from the changes in the apparent Kₘ and Vₘₐₓ values derived from the plots. Alternatively, use non-linear regression to fit the data directly to the appropriate inhibition model equation.

Visualization of Inhibition Models:

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E -S ES->E +P P Product (P) I_comp Inhibitor (I) EI->E -I E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc +I S_nc Substrate (S) ES_nc->E_nc -S ES_nc->E_nc +P ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc +I P_nc Product (P) I_nc Inhibitor (I) EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_uc Enzyme (E) ES_uc Enzyme-Substrate Complex (ES) E_uc->ES_uc +S S_uc Substrate (S) ES_uc->E_uc -S ES_uc->E_uc +P ESI_uc Enzyme-Substrate-Inhibitor Complex (ESI) ES_uc->ESI_uc +I P_uc Product (P) I_uc Inhibitor (I) ESI_uc->ES_uc -I

Caption: Classical models of reversible enzyme inhibition.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor prep_reagents->serial_dil setup_plate Set up 96-well Plate (Inhibitor + Enzyme) serial_dil->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Initiate Reaction (+ Substrate) pre_incubate->start_reaction read_plate Kinetic Measurement (Spectrophotometer) start_reaction->read_plate calc_rate Calculate Initial Velocity (V₀) read_plate->calc_rate ic50_calc IC₅₀ Determination (Dose-Response Curve) calc_rate->ic50_calc moa_analysis MOA Analysis (Lineweaver-Burk Plot) calc_rate->moa_analysis ki_calc Calculate Kᵢ moa_analysis->ki_calc

Caption: Workflow for characterizing enzyme inhibitors.

Data Presentation and Interpretation

Tabulation of Inhibition Data

Summarize key quantitative data in a structured table for easy comparison of different pyridine carboxylic acid isomers.

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
Nicotinic Acid CYP2D63800 ± 300[9][10]3800 ± 300Competitive
Nicotinamide CYP2D619000 ± 4000[9][10]19000 ± 4000Competitive
Nicotinamide CYP3A413000 ± 3000[9][10]13000 ± 3000Competitive
Nicotinamide CYP2E113000 ± 8000[9][10]13000 ± 8000Competitive
Picolinic Acid Derivative Dopamine β-monooxygenaseVariesVariesUncompetitive[5]
Isonicotinic Acid Hydrazide (activated) Enoyl-ACP ReductasePotentPotentIrreversible/Covalent

Note: The values presented are illustrative and may vary based on experimental conditions. The data for nicotinic acid and nicotinamide are presented as Ki values from the source.

Interpreting Kinetic Data
  • Competitive Inhibition: An increase in the apparent Kₘ with no change in Vₘₐₓ suggests that the inhibitor is competing with the substrate for the same binding site. This is often observed when the inhibitor is a structural analog of the substrate or cofactor.

  • Non-competitive Inhibition: A decrease in Vₘₐₓ with no change in Kₘ indicates that the inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.

  • Uncompetitive Inhibition: A decrease in both Vₘₐₓ and the apparent Kₘ suggests that the inhibitor binds only to the enzyme-substrate complex. This is often seen with multi-substrate enzymes.

  • Mixed Inhibition: Changes in both the apparent Kₘ and Vₘₐₓ indicate that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

Field-Proven Insights and Troubleshooting

  • Solubility Issues: Pyridine carboxylic acids can have limited solubility in aqueous buffers. Prepare high-concentration stock solutions in an organic solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.

  • Promiscuous Inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation. To test for this, include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. If the inhibition is significantly reduced, aggregation may be the cause.

  • Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time. It is crucial to assess this by varying the pre-incubation time of the enzyme and inhibitor before adding the substrate.

  • Metal Chelators: When working with metalloenzymes, be aware that compounds like picolinic acid can chelate essential metal ions.[4] Ensure that the buffer does not contain competing chelating agents like EDTA unless it is part of the experimental design.

Conclusion

The pyridine carboxylic acid isomers represent a privileged scaffold in the discovery of novel enzyme inhibitors.[1] Their chemical tractability and diverse mechanisms of action make them valuable tools for both basic research and therapeutic development. By employing rigorous and well-validated experimental protocols, researchers can accurately characterize their inhibitory properties, paving the way for the design of next-generation therapeutics. The systematic approach outlined in these application notes, from initial IC₅₀ screening to detailed mechanistic studies, provides a robust framework for advancing our understanding and application of these important molecules.

References

  • Wikipedia. Nicotinamide adenine dinucleotide. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Wang, Y., Samreen, Fatima, A., ... & Iqbal, J. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1-25. [Link]

  • Dalen, P., Løvlie, R., & Molden, E. (2008). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Basic & Clinical Pharmacology & Toxicology, 103(5), 415-418. [Link]

  • Singh, R., Singh, P., & Kumar, A. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1384589. [Link]

  • Singh, N., & Singh, A. (2022). Impact of Pharmacogenetic Variants in NAD⁺ Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]

  • Miyazawa, M., & Tamura, N. (2007). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of agricultural and food chemistry, 55(9), 3501-3505. [Link]

  • Moorthy, S. (2019, December 18). 1.12 Clinical applications of enzyme inhibition. YouTube. [Link]

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Yaqoob, S., Khan, F. A., Tanveer, N., Wang, Y., Samreen, Fatima, A., ... & Iqbal, J. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Gołdyń, M., Rzepkowska, I., Dutkiewicz, M., & Stawny, M. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25(4), 585-597. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Dalen, P., Løvlie, R., & Molden, E. (2008). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Basic & clinical pharmacology & toxicology, 103(5), 415–418. [Link]

  • De Luca, L., Farao, M., & Sbardella, G. (2006). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of medicinal chemistry, 49(18), 5493-5502. [Link]

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Application Notes and Protocols: 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modulating Oxygen Sensing Pathways

The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry, particularly for the design of inhibitors targeting Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are critical regulators of a wide array of biological processes, from collagen biosynthesis to epigenetic modifications.[1][2][3] A key family within this class are the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs), the primary cellular oxygen sensors.[4][5] By inhibiting PHDs, the HIF-1α transcription factor is stabilized, leading to the expression of genes that promote adaptation to low oxygen conditions (hypoxia). This mechanism holds significant therapeutic potential for conditions such as anemia, ischemia, and inflammatory diseases.[1][4]

The this compound scaffold is an excellent starting point for developing potent and selective PHD inhibitors due to its ability to chelate the active site Fe(II) ion and mimic the binding of the co-substrate, 2-oxoglutarate. This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of novel inhibitors based on this versatile scaffold.

Part 1: Inhibitor Design and Synthesis

Mechanistic Rationale for Scaffold Selection

The inhibitory activity of the this compound scaffold is rooted in its structural homology to the endogenous 2-oxoglutarate co-substrate. The pyridone oxygen and the adjacent carboxylic acid create a bidentate chelation motif that coordinates with the Fe(II) ion in the active site of 2OG-dependent oxygenases. This competitive binding prevents the enzyme from processing its native substrates.

The core scaffold can be chemically modified at various positions to enhance binding affinity, improve selectivity for specific 2OG-dependent oxygenases, and optimize pharmacokinetic properties. Key modifications often involve the synthesis of amide or ester derivatives of the carboxylic acid and substitutions on the pyridine ring.

G cluster_Enzyme 2-Oxoglutarate Oxygenase Active Site cluster_Inhibitor Inhibitor Scaffold Fe(II) Fe(II) His1 His1 Fe(II)->His1 Coordination His2 His2 Fe(II)->His2 Coordination Asp/Glu Asp/Glu Fe(II)->Asp/Glu Coordination Scaffold 6-Methyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid Pyridone O Pyridone O Scaffold->Pyridone O Carboxylate O Carboxylate O Scaffold->Carboxylate O Pyridone O->Fe(II) Chelation Carboxylate O->Fe(II) Chelation G PHD2 PHD2 Succinate Succinate PHD2->Succinate Hydroxylated Peptide Hydroxylated Peptide PHD2->Hydroxylated Peptide 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->PHD2 HIF-1α Peptide HIF-1α Peptide HIF-1α Peptide->PHD2 Succinyl-CoA Synthetase Succinyl-CoA Synthetase Succinate->Succinyl-CoA Synthetase Pyruvate Kinase Pyruvate Kinase Succinyl-CoA Synthetase->Pyruvate Kinase Lactate Dehydrogenase Lactate Dehydrogenase Pyruvate Kinase->Lactate Dehydrogenase NAD+ NAD+ Lactate Dehydrogenase->NAD+ NADH NADH NADH->Lactate Dehydrogenase

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Application Note & Protocol: Evaluating the Cytotoxic Activity of Dihydropyridine Carboxylic Acids Against HCT-15 Human Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers investigating the cytotoxic potential of novel dihydropyridine carboxylic acid derivatives against the HCT-15 human colorectal adenocarcinoma cell line. Dihydropyridines are a significant class of heterocyclic compounds, with various derivatives demonstrating promising anticancer activities.[1][2] This guide details the fundamental protocols for HCT-15 cell culture, preparation of test compounds, and the execution of a robust colorimetric cytotoxicity assay to determine compound efficacy. Furthermore, it explores the potential mechanisms of action and provides a framework for data interpretation, supported by peer-reviewed literature.

Introduction: The Rationale for Targeting HCT-15 with Dihydropyridine Carboxylic Acids

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[3] The HCT-15 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized and well-characterized model for studying the pathobiology of colon cancer and for the preclinical screening of potential chemotherapeutics.[4][5] These cells are known for their epithelial-like morphology and tumorigenicity in nude mice.[6][7]

Dihydropyridine (DHP) scaffolds are of significant interest in medicinal chemistry. While traditionally known for their role as calcium channel blockers, emerging evidence highlights the potent anticancer properties of various DHP derivatives.[8][9] Specifically, certain dihydropyridine carboxylic acids have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study highlighted a series of novel dihydropyridine carboxylic acid derivatives, with specific compounds exhibiting potent cytotoxic activity against the HCT-15 cell line, with IC50 values even lower than the established chemotherapeutic agent, cisplatin.[10][11] The proposed mechanism for some of these compounds involves the induction of apoptosis, potentially through interaction with key proteins like Poly (ADP-ribose) polymerase-1 (PARP-1).[10][11]

This application note provides the essential experimental framework to reliably assess the cytotoxic effects of newly synthesized dihydropyridine carboxylic acids on HCT-15 cells, a critical step in the early-phase discovery of new anticancer drug candidates.

Materials and Methods

Cell Line and Culture Conditions
  • Cell Line: HCT-15 (ATCC® CCL-225™) human colorectal adenocarcinoma cells.[4]

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]

  • Culture Environment: Humidified incubator at 37°C with 5% CO2.[4]

  • Subculture Routine: Cells should be passaged when they reach 70-80% confluency.[6] This is typically every 3-5 days. Use 0.05% Trypsin-EDTA for dissociation.[6]

Preparation of Dihydropyridine Carboxylic Acid Compounds

The synthesis of dihydropyridine carboxylic acids can be achieved through various organic synthesis routes, such as the Hantzsch reaction or by activating ynones with triflic anhydride followed by nucleophilic addition.[8][10]

  • Solvent: For biological assays, compounds should be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: HCT-15 Cell Seeding for Cytotoxicity Assay

This protocol is foundational for ensuring reproducible results. The cell seeding density is critical as it influences growth kinetics and the final assay readout.

  • Cell Harvesting: Aspirate the culture medium from a sub-confluent (70-80%) T-75 flask of HCT-15 cells. Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS).

  • Trypsinization: Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium.

  • Cell Counting: Transfer the cell suspension to a 15 mL conical tube and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

  • Cell Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete growth medium. Seed 100 µL of this suspension into each well of a 96-well flat-bottom plate, resulting in 10,000 cells per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.[5]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Compound Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells. Add 100 µL of fresh medium containing the desired concentrations of the dihydropyridine carboxylic acid derivatives. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin or cisplatin).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[5][13]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % Viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Data Presentation Table

The cytotoxic activity of a series of dihydropyridine carboxylic acid derivatives against HCT-15 cells can be summarized in a table for clear comparison.

Compound IDR1 GroupR2 GroupIC50 (µM) against HCT-15 ± SD
DHP-CA-01 PhenylMethyl7.94 ± 1.6[10][11]
DHP-CA-02 Phenyl-(CH2)3-9.24 ± 0.9[10][11]
DHP-CA-03 p-CF3-PhMethyl> 25
Cisplatin --21.4 ± 0.9[10]
Gefitinib --10.4 ± 1.8[10]
Data presented is representative and adapted from published studies for illustrative purposes.[10][11]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2-4: Compound Treatment cluster_2 Day 4: MTT Assay cluster_3 Data Analysis Harvest Harvest HCT-15 Cells Count Count & Adjust Cell Density Harvest->Count Seed Seed 10,000 cells/well in 96-well plate Count->Seed Incubate24 Incubate 24h Seed->Incubate24 AddCmpd Add Dihydropyridine Carboxylic Acids Incubate24->AddCmpd Incubate4872 Incubate 48-72h AddCmpd->Incubate4872 AddMTT Add MTT Reagent Incubate4872->AddMTT Incubate4h Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Solubilize Crystals Incubate4h->Solubilize Readout Read Absorbance (570 nm) Solubilize->Readout Calc Calculate % Viability Readout->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for assessing the cytotoxicity of dihydropyridine carboxylic acids.

Proposed Mechanism of Action

G DHP Dihydropyridine Carboxylic Acid PARP1 PARP-1 DHP->PARP1 Inhibition Apoptosis Apoptosis (Cell Death) DHP->Apoptosis Induction PARP1->Apoptosis Suppression of Apoptosis DNA_Damage DNA Damage DNA_Damage->PARP1 Activation

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Application Notes & Protocols for the Greener Synthesis of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to environmentally benign synthesis methods for tetrahydropyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological importance.[1] Traditional synthesis protocols often rely on harsh conditions, toxic catalysts, and volatile organic solvents. This guide explores modern, greener alternatives that offer significant advantages, including reduced reaction times, higher yields, energy efficiency, and simplified workup procedures.[2][3] We will delve into the rationale and application of multicomponent reactions, catalyst-free systems, and the use of alternative energy sources like ultrasound and microwave irradiation. Detailed, field-proven protocols are provided to facilitate the adoption of these sustainable practices in the laboratory.

The Imperative for Greener Synthesis in Heterocyclic Chemistry

Tetrahydropyrimidine derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][4] The classical Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a cornerstone for synthesizing these molecules for over a century.[5][6] However, the original protocol often suffers from low yields and requires strong acidic conditions.[6]

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances.[7][8] Multicomponent reactions (MCRs) are inherently atom-economical and align well with these principles by combining three or more reactants in a single step to form a product containing most of the atoms of the starting materials.[5][9] This guide focuses on leveraging MCRs and other green technologies to synthesize tetrahydropyrimidines efficiently and sustainably.

Core Strategies for Sustainable Tetrahydropyrimidine Synthesis

Our exploration of greener synthetic routes is centered on three highly effective and experimentally validated strategies:

  • Ultrasound-Assisted Synthesis: Harnessing the power of acoustic cavitation to accelerate reactions.

  • Microwave-Assisted Synthesis: Utilizing microwave energy for rapid and uniform heating.

  • Catalyst-Free and Solvent-Free Synthesis: Eliminating auxiliary substances to simplify protocols and reduce waste.

The following sections will provide the theoretical basis for each approach, comparative data, and detailed experimental protocols.

Strategy 1: Ultrasound-Assisted, Catalyst-Free Synthesis in Aqueous Media

The application of high-frequency sound waves (ultrasound) in chemical reactions, a field known as sonochemistry, offers a powerful tool for green synthesis.[10] Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rate acceleration.[6][11]

Causality of a Greener Approach:

  • Energy Efficiency: Reactions proceed at or near room temperature, significantly reducing energy consumption compared to conventional heating.[2]

  • Reduced Reaction Times: Sonication can dramatically shorten reaction times from hours to minutes.[2][11]

  • Aqueous Media: Using water as a solvent eliminates the need for volatile and often toxic organic solvents.

  • Catalyst-Free Conditions: Many ultrasound-assisted Biginelli reactions can proceed efficiently without a catalyst, which simplifies purification and prevents metal contamination of the final product.[10][11]

Comparative Data: Conventional vs. Ultrasound-Assisted Synthesis
MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingAcid CatalystEthanol4-24 hours20-60%[6][12]
Ultrasound-AssistedNoneEthanol5-20 minutesup to 99%[10][11]
Ultrasound-AssistedMorpholineWater~30 minutesHigh[2][13]
Experimental Workflow: Ultrasound-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aldehyde D Combine Reactants in Aqueous Ethanol A->D B β-Dicarbonyl Compound B->D C Urea or Thiourea C->D E Place in Ultrasonic Bath (33-40 kHz, RT to 50°C) D->E F Monitor by TLC E->F F->E Incomplete G Pour into Ice Water F->G Complete H Filter Precipitate G->H I Wash with Water H->I J Recrystallize from Ethanol I->J

Caption: Workflow for ultrasound-assisted synthesis.

Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of Dihydropyrimidinones (DHPMs)

This protocol is adapted from methodologies describing catalyst-free, ultrasound-assisted Biginelli condensations.[10][11][14]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea or Thiourea: 15 mmol

  • Ethanol (95%)

  • Ultrasonic cleaning bath (Frequency: 33-40 kHz)

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: In a 100 mL Erlenmeyer flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask. Swirl gently to mix the reactants.

  • Sonication: Place the flask in the ultrasonic bath containing water. Ensure the water level is sufficient to cover the reaction mixture level in the flask.

  • Irradiation: Turn on the ultrasound bath and irradiate the mixture at a temperature of 50°C for 5-20 minutes.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:n-hexane, 4:6).[2]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice/ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted urea.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure tetrahydropyrimidine derivative.[3]

  • Characterization: Analyze the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.[2][15]

Strategy 2: Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemistry.[16] Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously and efficiently.[5] This leads to a rapid increase in temperature and significantly accelerates reaction rates.

Causality of a Greener Approach:

  • Drastic Time Reduction: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[3][17]

  • Solvent-Free Conditions: Many reactions can be run neat (without any solvent), which eliminates solvent waste and simplifies product isolation.[3][18] This is a significant advantage of green chemistry.

  • Improved Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[3][18]

Reaction Mechanism: Biginelli Condensation

The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidinones, the oxidized precursors to many tetrahydropyrimidines. The generally accepted mechanism proceeds through the following key steps, which are accelerated by microwave energy.

G A Aldehyde + Urea B Acyliminium Ion Intermediate A->B Condensation D Addition Product B->D Nucleophilic Addition C β-Ketoester (Enol form) C->D E Cyclization & Dehydration D->E F Dihydropyrimidinone (DHPM) E->F

Caption: Simplified Biginelli reaction mechanism.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of DHPMs

This protocol is based on established solvent-free microwave irradiation methods for the Biginelli reaction.[3][18]

Materials:

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea or Thiourea: 12 mmol

  • Catalyst (optional, e.g., a few drops of HCl or a solid acid catalyst like sulfamic acid).[3] Note: Many reactions proceed efficiently without a catalyst under microwave conditions.[18]

  • Microwave reactor with appropriate reaction vessels.

  • Standard laboratory glassware.

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol). If using a catalyst, add it at this stage.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 150-300 W) for 2-5 minutes. The reaction temperature will increase rapidly.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Isolation: Add a small amount of cold water or ethanol to the solidified reaction mass and triturate to break up the solid.

  • Filtration: Filter the solid product, wash thoroughly with water to remove any excess urea, and then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the pure DHPM.[3]

Strategy 3: One-Pot Catalyst-Free Domino Reactions

Eliminating the catalyst from a reaction is a primary goal of green chemistry. Catalyst-free reactions offer numerous advantages, including a lack of catalyst cost and toxicity, no need for catalyst removal from the product, and simpler reaction procedures.[1][19] Several one-pot syntheses of multisubstituted tetrahydropyrimidines have been developed that proceed smoothly without any catalyst.[1][15][19][20]

Causality of a Greener Approach:

  • Atom Economy: These domino reactions proceed with high atom efficiency, incorporating multiple starting materials into the final product with few or no byproducts.[1][19]

  • Simplified Workup: The absence of a catalyst simplifies the purification process, often requiring only filtration and recrystallization.[19]

  • Reduced Waste: Eliminating the catalyst and often minimizing solvent use leads to a significant reduction in chemical waste.

Protocol 3: One-Pot, Catalyst-Free Synthesis of Multisubstituted Tetrahydropyrimidines

This protocol is an adaptation of a novel catalyst-free domino reaction involving an amine, formaldehyde, and another active component.[1][19]

Materials:

  • Aromatic amine (e.g., Aniline): 2.1 mmol

  • Formaldehyde (37% aqueous solution): 4 mmol

  • An active methylene compound (e.g., Dimedone): 1 mmol

  • Solvent (e.g., N,N-dimethylformamide - DMF, or ethanol): 2 mL

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the active methylene compound (1 mmol), the aromatic amine (2.1 mmol), formaldehyde (4 mmol), and the solvent (2 mL).

  • Heating: Heat the reaction mixture to 100°C (if using DMF) or reflux (if using ethanol) for the required time (typically 2-6 hours, monitor by TLC).[19]

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials.

  • Drying: Dry the purified product under vacuum. The resulting tetrahydropyrimidine derivative is typically obtained in good to excellent yield.[1][19]

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The methods outlined in this guide—ultrasound and microwave assistance, and catalyst-free/solvent-free conditions—demonstrate that the synthesis of medicinally vital tetrahydropyrimidine scaffolds can be achieved with high efficiency, reduced environmental impact, and operational simplicity.[1][2][3] These protocols offer robust and scalable alternatives to traditional methods, empowering researchers in drug discovery and development to pursue their objectives in a more sustainable manner. Future research will likely focus on combining these strategies, such as using ultrasound in solvent-free systems or developing novel, biodegradable catalysts for even greener transformations.

References

  • Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Convenient One-Pot Synthesis of Multisubstituted Tetrahydropyrimidines via Catalyst-Free Multicomponent Reactions. American Chemical Society. Available at: [Link]

  • Ultrasound Assisted One-Pot Synthesis of Tetrahydropyrimidne Deriva-tives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. ResearchGate. Available at: [Link]

  • Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Bentham Science Publishers. Available at: [Link]

  • Solvent and Catalyst-Free One-Pot Synthesis of Tetrahydropyrimidine Analogs for Their Larvicidal Activity and Structural Insights. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Bentham Science Publishers. Available at: [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]

  • Convenient One-Pot Synthesis of Multisubstituted Tetrahydropyrimidines via Catalyst-Free Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]

  • Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Solvent and Catalyst‐Free One‐Pot Synthesis of Tetrahydropyrimidine Analogs for Their Larvicidal Activity and Structural Insights. ResearchGate. Available at: [Link]

  • One-pot multi-component synthesis of five substituted tetrahydropyridine derivatives promoted by a new natural-based biopolymeric catalyst as a green, reusable and eco-friendly heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. PMC - NIH. Available at: [Link]

  • Catalyst-Free Synthesis of Tetrahydropyrimidines via Formal [3+3]-Cycloaddition of Imines With 1,3,5-Hexahydro-1,3,5-Triazines. Amanote Research. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Available at: [Link]

  • Solvent free synthesis of tetrahydropyridines by multicomponent reaction. ResearchGate. Available at: [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publisher. Available at: [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Taylor & Francis Online. Available at: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. ResearchGate. Available at: [Link]

  • Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Green chemistry approach to synthesis of some new trifluoromethyl containing tetrahydropyrimidines under solvent free conditions. ResearchGate. Available at: [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. ResearchGate. Available at: [Link]

  • Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry (RSC Publishing). Available at: [Link]

  • Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Scilit. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • FACILE SYNTHESIS OF TETRAHYDROPYRIMIDINES WITH POSSIBLE INSECTICIDAL ACTIVITY. Redalyc. Available at: [Link]

Sources

Application Notes & Protocols: 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Heterocycle in Advanced Materials

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class of molecules. While dihydropyridines are extensively studied for their biological activities, their potential in material science remains a burgeoning field of exploration. The unique structural features of this compound, namely the presence of both a carboxylic acid group and a nitrogen-containing heterocyclic ring, make it a compelling candidate for the design of novel functional materials. This guide provides a comprehensive overview of its potential applications and detailed protocols for its use, particularly as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

The carboxylic acid moiety can act as a versatile coordination site for metal ions, while the dihydropyridine ring system can impart specific photophysical or electrochemical properties to the resulting material. The interplay between the organic linker and the metal center can lead to materials with tunable porosity, thermal stability, and catalytic activity.

Part 1: Theoretical Framework and Potential Applications

The primary application of this compound in material science is envisioned to be as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.

Key Structural Features and Their Implications:

  • Carboxylic Acid Group: This functional group readily deprotonates to form a carboxylate, which can coordinate to metal ions in various modes (monodentate, bidentate, bridging), facilitating the formation of extended network structures.

  • Dihydropyridine Ring: The nitrogen atom in the ring can also participate in coordination to the metal center. The conjugated system of the dihydropyridine ring may endow the resulting materials with interesting photoluminescent or redox properties.

  • Methyl Group: The methyl substituent can influence the steric environment around the coordination sites, potentially affecting the final framework topology.

Potential Applications of Materials Derived from this compound:

  • Gas Storage and Separation: The porous nature of MOFs makes them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures.

  • Catalysis: The metal centers within the MOF can act as catalytic sites, while the organic linker can be functionalized to introduce additional catalytic activity.

  • Sensing: The luminescence of MOFs can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.

  • Drug Delivery: The pores of MOFs can be loaded with drug molecules for controlled release applications.

Part 2: Experimental Protocols

The following protocols are representative methods for the synthesis of MOFs using this compound as the organic linker. These protocols are based on established methods for the synthesis of MOFs with similar pyridine-based carboxylic acid ligands. Researchers should consider these as starting points and may need to optimize the conditions for their specific experimental setup.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes the synthesis of a hypothetical zinc-based MOF, designated as Zn-(MODPC), where MODPC stands for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylate.

Rationale: Zinc (II) is a commonly used metal ion in MOF synthesis due to its versatile coordination geometries and ability to form stable frameworks. Solvothermal synthesis is a widely employed technique that uses elevated temperatures and pressures to promote the crystallization of the MOF.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.083 g (0.5 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Continue stirring for 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.

    • Cool the autoclave to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol (3 x 10 mL) to exchange the DMF solvent within the pores.

    • Dry the product under vacuum at 80 °C for 12 hours.

Expected Outcome:

A crystalline powder of the Zn-(MODPC) MOF. The structure and properties of the material should be characterized using the techniques outlined in Part 3.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol outlines the synthesis of a hypothetical copper-based MOF, Cu-(MODPC), using hydrothermal conditions.

Rationale: Copper (II) ions are known to form a wide variety of coordination polymers with interesting magnetic and catalytic properties. Hydrothermal synthesis utilizes water as the solvent, which can be advantageous from an environmental and cost perspective.

Materials:

  • This compound (Ligand)

  • Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) (Metal Source)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, suspend 0.083 g (0.5 mmol) of this compound in 10 mL of deionized water.

    • In a separate vial, dissolve 0.100 g (0.5 mmol) of copper (II) acetate monohydrate in 5 mL of deionized water.

    • Add the copper salt solution to the ligand suspension. The mixture will likely form a colored precipitate.

    • Stir the mixture vigorously for 1 hour at room temperature.

  • Hydrothermal Reaction:

    • Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 150 °C at a rate of 5 °C/min.

    • Maintain the temperature at 150 °C for 72 hours.

    • Cool the autoclave to room temperature at a rate of 2 °C/min.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the product in an oven at 100 °C for 12 hours.

Part 3: Characterization and Validation

A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties.

Structural Characterization:

TechniquePurposeExpected Information
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A unique diffraction pattern characteristic of the crystalline MOF structure. Comparison with simulated patterns from single-crystal X-ray diffraction is ideal.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement of the MOF.Detailed information on bond lengths, bond angles, coordination environment of the metal ion, and the framework topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.

Porosity and Surface Area Analysis:

TechniquePurposeExpected Information
Nitrogen Adsorption-Desorption Isotherms (at 77 K) To determine the surface area (BET), pore volume, and pore size distribution of the MOF.The shape of the isotherm provides information about the porosity of the material (microporous, mesoporous, or macroporous).

Thermal Stability:

TechniquePurposeExpected Information
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and identify decomposition temperatures.A plot of weight loss versus temperature, indicating the temperature at which the framework starts to decompose.

Photophysical Properties:

TechniquePurposeExpected Information
Photoluminescence (PL) Spectroscopy To investigate the emission and excitation properties of the MOF.Emission and excitation spectra can reveal the potential of the material for sensing or lighting applications. The dihydropyridine ligand may contribute to luminescent behavior.

Part 4: Visualization of Concepts

Diagram 1: General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation Ligand 6-Methyl-4-oxo-1,4-dihydropyridine- 2-carboxylic acid Mix Mixing & Stirring Ligand->Mix Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Solvothermal/Hydrothermal Reaction (Heating) Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product Crystalline MOF Product Drying->Final_Product

Caption: General workflow for the solvothermal/hydrothermal synthesis of a MOF.

Diagram 2: Coordination of the Ligand to a Metal Center

Caption: Schematic of the carboxylate group coordinating to a metal center.

Conclusion

This compound represents a promising, yet underexplored, building block for the construction of novel functional materials. Its unique chemical structure offers the potential to create a new family of metal-organic frameworks and coordination polymers with tailored properties. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to begin exploring the exciting possibilities of this versatile compound in material science. As with any new area of research, systematic optimization and thorough characterization will be key to unlocking the full potential of these materials.

References

As this is a forward-looking application note based on analogous systems, direct references for the use of this compound in material science are not available. The principles and protocols are derived from the general literature on Metal-Organic Frameworks.

  • General MOF Synthesis and Principles

    • Title: Metal-Organic Frameworks: Design and Applic
    • Source: Chemical Reviews
    • URL: [Link]

  • Pyridine-based Ligands in MOFs

    • Title: Pyridine-Containing Metal-Organic Frameworks: Synthesis, Structures, and Applic
    • Source: Coordin
    • URL: [Link]

  • Characterization of Porous Materials

    • Title: Characterization of Porous Solids and Powders: Surface Area, Pore Size and Density
    • Source: Springer
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the purity of the final product. The molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1]

The synthesis, while conceptually straightforward, often involves multi-component reactions that can be sensitive to reaction conditions, leading to issues with yield and purity.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, supported by detailed protocols and scientific explanations.

Primary Synthetic Pathway: A Modified Hantzsch-Type Condensation

The synthesis of the target dihydropyridine core is typically achieved via a variation of the Hantzsch pyridine synthesis.[2][4][5] This involves a three-component condensation reaction. A plausible pathway for the specific target, this compound, involves the reaction of an acetoacetate derivative, a glyoxylate derivative, and an ammonia source.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates Ethyl Acetoacetate Ethyl Acetoacetate CH₃COCH₂COOC₂H₅ Diethyl Oxalate Diethyl Oxalate C₂H₅OOCCOOC₂H₅ Knoevenagel Knoevenagel Adduct Diethyl Oxalate->Knoevenagel Ammonia Ammonia Source NH₃ or NH₄OAc Enamine Enamine Intermediate Ammonia->Enamine Enamine->Knoevenagel Product Target Molecule This compound Ester Knoevenagel->Product Cyclization FinalProduct Final Product This compound Product->FinalProduct Saponification & Acidification

Caption: Proposed reaction pathway for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most common causes and how can I fix them?

Answer: Low yields in Hantzsch-type reactions are a frequent issue, often stemming from several factors. The classical methods are known for drawbacks like harsh conditions and long reaction times which contribute to lower yields.[2]

  • Causality & Explanation:

    • Incomplete Reactions: The multi-component equilibrium may not favor the product under your current conditions. Reaction times may be too short or the temperature may be insufficient to overcome the activation energy for the final cyclization step.

    • Side Reactions: Several side reactions can compete with the main pathway. These include self-condensation of the acetoacetate, Michael addition of ammonia to the Knoevenagel intermediate, and oxidation of the desired dihydropyridine product to the corresponding pyridine, which is an especially strong driving force.[2]

    • Reagent Quality: The purity of starting materials is critical. Aldehydes can oxidize to carboxylic acids, and β-ketoesters can hydrolyze. The ammonia source (e.g., ammonium acetate) can also be a source of variability.

    • Poor Solubility: One or more reactants or intermediates may precipitate from the reaction mixture before they can react, effectively halting the synthesis.

  • Troubleshooting Steps & Protocol:

    • Verify Reagent Purity: Before starting, verify the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or distilled aldehydes and esters.

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Many modern protocols have moved away from traditional long refluxes in ethanol.

    • Catalyst Screening: While the reaction can proceed without a catalyst, an acid catalyst often improves the rate and yield. Consider screening catalysts like p-Toluenesulfonic acid (PTSA), Ceric Ammonium Nitrate (CAN), or Yb(OTf)₃.[2][5][6] CAN, for instance, has been used effectively in solvent-free conditions at room temperature.[6]

    • Solvent Selection: The choice of solvent is crucial. While ethanol is traditional, studies have shown that aqueous micelles or greener solvents can significantly improve yields, sometimes to over 90%.[2][3]

ParameterTraditional ConditionOptimized ConditionExpected Outcome
Catalyst None / Acetic AcidPTSA, CAN, Yb(OTf)₃Increased reaction rate, higher yield.[2][6]
Solvent Ethanol, MethanolAqueous Micelles (SDS), Ionic LiquidsImproved yields, shorter times, greener process.[2][3]
Energy Source Conventional Heating (Reflux)Microwave Irradiation, Ultrasonic IrradiationDrastically reduced reaction times (minutes vs. hours), often with improved yields.[2][7]
Workup Tedious extractionSimple filtrationCleaner product, easier purification.[3]

Question 2: My TLC/LC-MS shows multiple spots, and I'm struggling to isolate the desired product. What are these impurities?

Answer: The presence of multiple spots is indicative of side products or unreacted starting materials. In a Hantzsch synthesis, at least five different reaction pathways have been proposed, which can lead to a variety of products depending on the conditions.[2]

  • Likely Impurities & Identification:

    • Unreacted Starting Materials: The most straightforward impurities to identify.

    • Knoevenagel Condensation Product: The adduct formed between the aldehyde and one equivalent of the β-ketoester.

    • Enamine Intermediate: The product of the condensation between the second β-ketoester and ammonia.

    • Oxidized Pyridine Analog: 1,4-Dihydropyridines can be sensitive to oxidation, leading to the formation of the aromatic pyridine analog. This is a very common byproduct.

    • Michael Adducts: Undesired addition products can form if the reaction stalls after the initial condensations.

  • Mitigation & Purification Strategy:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. This allows you to identify the optimal time to quench the reaction before significant side products form.

    • Controlled Addition: Instead of a one-pot dump of all reagents, try a sequential addition. For example, pre-forming the enamine intermediate before adding the Knoevenagel partner can sometimes lead to a cleaner reaction profile.

    • Purification Protocol:

      • Precipitation/Recrystallization: The target molecule, being a carboxylic acid, may precipitate upon acidification of the reaction mixture. If the product is solid, recrystallization is the most effective purification method. Solvents like DMF, ethanol, or aqueous acetic acid are often suitable.[8]

      • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing, will be necessary.[9]

Question 3: The final saponification step to get the carboxylic acid is not working well. What should I do?

Answer: Hydrolysis of the ester to the carboxylic acid can sometimes be problematic, especially if the ester is sterically hindered or if the product has poor solubility in the hydrolysis medium.

  • Causality & Explanation:

    • Insufficient Hydrolysis: The reaction may not have reached completion. Standard conditions (e.g., NaOH in MeOH/H₂O) may require extended heating.

    • Product Degradation: The dihydropyridine ring can be sensitive to strongly basic or acidic conditions, especially at high temperatures, leading to decomposition.

    • Difficult Workup: The carboxylate salt formed during basic hydrolysis might be highly soluble in water, leading to losses during extraction.

  • Optimized Hydrolysis Protocol:

    • Initial Reaction: Dissolve the ester precursor in a mixture of ethanol and water.

    • Base Addition: Add 1.5-2.0 equivalents of NaOH or KOH.

    • Heating: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor by TLC until the starting material is consumed. Avoid excessively high temperatures.

    • Workup:

      • Cool the reaction mixture in an ice bath.

      • Slowly acidify with cold 1M HCl until the pH is approximately 2-3.

      • The carboxylic acid product should precipitate as a solid.

      • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[8]

Frequently Asked Questions (FAQs)

Q: How critical is the stoichiometry of the reactants? A: Stoichiometry is very important in multi-component reactions. The core reaction involves two different carbonyl compounds and one ammonia source. Using a precise 1:1:1 molar ratio is the standard starting point. An excess of one component can lead to the formation of side products. For example, an excess of the β-ketoester can lead to self-condensation products.

Q: Can I run this synthesis under "green" or solvent-free conditions? A: Yes, absolutely. There is significant research into making the Hantzsch synthesis more environmentally friendly.[3] Methods using microwave irradiation, catalysts like CAN under solvent-free conditions, or reactions in aqueous media have been shown to be highly efficient, often providing excellent yields in very short reaction times.[6][7][10]

Q: My final product seems to be colored (yellow/orange). Is this normal? A: Dihydropyridine compounds are often yellow or orange due to their extended conjugated π-system. This is generally not an indication of impurity, provided that characterization data (NMR, MS, mp) matches the expected values. However, a very dark brown or black color could indicate decomposition or the presence of significant oxidized impurities.

Q: What are the essential safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. This includes wearing safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. If using ammonia, be aware of its pungent and corrosive nature. When using microwave reactors, ensure you are using appropriate sealed vessels designed for that purpose to avoid pressure buildup.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow start Experiment Start problem Low Yield or High Impurity? start->problem check_reagents Verify Purity & Stoichiometry of Starting Materials problem->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_cond Optimize Reaction Conditions (Solvent, Temp, Catalyst) reagents_ok->optimize_cond Yes purify_reagents->start monitor_rxn Monitor Reaction by TLC/LC-MS for Optimal Time optimize_cond->monitor_rxn check_workup Review Purification Strategy (Recrystallization, pH, etc.) monitor_rxn->check_workup success Successful Synthesis check_workup->success

Caption: A step-by-step workflow for troubleshooting the synthesis.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Yadav, R., & Singh, A. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1218–1223.
  • Organic Chemistry. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Orozco-Nieto, J., et al. (2022).
  • (2022, July 1).
  • Verma, S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15613–15623.
  • Kalinina, T. A., et al. (2018).
  • Atkinson, S. J., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (Patent No. WO2021074138A1).
  • Gevorgyan, A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56(2), 169–178.
  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23–30.
  • Jain, S., et al. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5341.
  • (2019). Preparation method of 2, 6-pyridinedicarboxylic acid. (Patent No. CN110229096B).
  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC advances, 7(10), 5585–5633.
  • Kumar, R. S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC advances, 7(50), 31631–31639.
  • de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 993–1007.
  • Ghorbani-Vaghei, R., et al. (2012). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 11(2), 537.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12).
  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2024).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021).

Sources

Technical Support Center: Purification of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My product has crashed out of solution during the reaction work-up, but the purity is low. How can I improve this initial purification step?

This is a common issue stemming from the compound's zwitterionic character and pH-sensitive solubility. Rapid precipitation often traps starting materials and byproducts.

Underlying Cause: this compound possesses both a basic dihydropyridine nitrogen and an acidic carboxylic acid group. Its solubility is lowest at its isoelectric point (pI). Simply neutralizing the reaction mixture causes rapid, non-selective precipitation.

Solution: pH-Controlled Acid-Base Purification

Instead of a simple neutralization, a controlled acid-base workup provides a much cleaner crude product. This method leverages the compound's amphoteric nature to separate it from non-ionizable impurities.

Step-by-Step Protocol:

  • Basification: After the initial reaction, dilute the mixture with water and adjust the pH to >10 with an aqueous base (e.g., 2M NaOH). Your target compound will dissolve as its sodium carboxylate salt, while many organic, non-acidic impurities will remain insoluble or partitioned in an organic layer.

  • Extraction of Neutral/Basic Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove unreacted starting materials and neutral byproducts. Discard the organic layer.

  • Controlled Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH. The product will begin to precipitate as it approaches its isoelectric point.

  • Optimal Precipitation: The ideal endpoint is the pH of maximum precipitation, which you can determine empirically. Continue adding acid until no further solid forms.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove salts, followed by a cold, non-polar solvent like diethyl ether to remove residual water and any remaining non-polar impurities.

  • Drying: Dry the purified solid under vacuum.

Question 2: I am attempting recrystallization, but I'm experiencing very low recovery or the product oils out. What is the best recrystallization strategy?

Low recovery indicates high solubility in the chosen solvent, while "oiling out" occurs when the solid melts in the solvent before dissolving or when it precipitates from a supersaturated solution above its melting point.

Underlying Cause: The polarity and hydrogen-bonding capabilities of the molecule make finding a single ideal recrystallization solvent challenging. Polar solvents (like ethanol or methanol) may dissolve it too well, while non-polar solvents will not dissolve it at all.

Solution: Two-Solvent Recrystallization or pH Adjustment

Method A: Two-Solvent Recrystallization

This is the most effective approach for this class of compounds.

Step-by-Step Protocol:

  • Solvent Selection: Choose a "soluble" solvent in which the compound is highly soluble when hot (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetic acid) and an "anti-solvent" in which it is insoluble (e.g., water, acetonitrile, or diethyl ether).

  • Dissolution: Gently heat the crude product in a minimal amount of the "soluble" solvent until it fully dissolves.

  • Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Crystal Growth: Add a few more drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then further in an ice bath. Slow cooling is critical for the formation of large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with the cold "anti-solvent," and dry under vacuum.

Method B: pH-Based Recrystallization

  • Dissolve the crude product in a dilute aqueous base (e.g., 0.5 M NaOH).

  • Treat with activated charcoal (if colored impurities are present) and filter through celite to remove the charcoal.

  • Slowly re-precipitate the pure product by adding dilute acid (e.g., 1 M Acetic Acid) as described in the acid-base purification protocol.

Question 3: My product is contaminated with a closely related impurity that co-crystallizes. Would column chromatography be effective?

Yes, when crystallization fails to remove structurally similar impurities, chromatography is the preferred method. The key is choosing the right stationary and mobile phases.

Underlying Cause: The primary impurity is often the oxidized pyridine analogue, which has very similar polarity to the dihydropyridine parent compound, making separation by simple crystallization difficult.

Solution: Reversed-Phase Flash Chromatography

While normal-phase (silica gel) chromatography can be used, the acidic nature of the target compound can lead to peak tailing. Reversed-phase (C18) chromatography often provides superior resolution.[1]

Recommended Conditions:

ParameterRecommendationRationale
Stationary Phase C18-functionalized Silica GelThe non-polar stationary phase allows for separation based on subtle differences in hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientA gradient from high aqueous content to high organic content will effectively elute compounds.
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAdding a small amount of acid to the mobile phase protonates the carboxylic acid, suppressing its ionization and leading to sharper, more symmetrical peaks.[1]
Detection UV at 254 nm and ~365 nmDihydropyridines typically have strong UV absorbance at these wavelengths.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO.

  • Loading: Adsorb the dissolved sample onto a small amount of C18 silica (solid loading) or inject the solution directly if the dissolution solvent is compatible with the initial mobile phase conditions. Solid loading is preferred for better peak shape.

  • Elution: Begin with a highly aqueous mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% TFA) and gradually increase the proportion of the organic solvent.

  • Fraction Collection: Collect fractions based on the UV chromatogram and combine the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents via rotary evaporation. Note that removing the final traces of water may require lyophilization (freeze-drying) or high-vacuum drying.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a standard Hantzsch synthesis?

The Hantzsch dihydropyridine synthesis is a multi-component reaction, which can lead to several potential impurities.[2] The most common are:

  • Oxidized Pyridine Analog: This is the most prevalent process-related impurity, formed by the air or light-induced oxidation of the dihydropyridine ring. It is often colored (yellow/brown).

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have residual aldehyde, β-ketoester, or ammonia source.

  • Side-Products: Michael addition products or other condensation byproducts can also form.

Q2: The purified product is off-white or yellowish. Does this indicate impurity?

Yes, a persistent yellow or brown color typically indicates the presence of the oxidized pyridine species. While a small amount may not be detrimental for all applications, a high-purity sample should be a white to pale-cream colored solid. Consider treating a solution of the compound with a small amount of activated charcoal before the final crystallization step to remove colored impurities, but be aware this can lead to some product loss on the charcoal surface.

Q3: How should I store the purified this compound?

The dihydropyridine ring is sensitive to both light and oxidation.

  • Short-Term: Store in a sealed vial in a desiccator at room temperature, protected from light.

  • Long-Term: For maximum stability, store under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) in a light-blocking container.

Q4: What analytical techniques are best for confirming the purity and identity of the final product?

A combination of techniques is essential for unambiguous confirmation:

  • ¹H NMR Spectroscopy: This will confirm the structure. Key signals to look for are the dihydropyridine C4-H proton, the methyl group protons, and the exchangeable N-H and COOH protons. The absence of signals corresponding to the aromatic pyridine analog is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the purity profile (as a percentage area under the curve) and confirmation of the molecular weight via the mass spectrum.

  • Melting Point: A sharp and un-depressed melting point is a classic indicator of high purity. Compare the observed value to literature reports if available.

  • Elemental Analysis (C, H, N): Provides the empirical formula, which should match the theoretical values for the desired compound within an acceptable margin (±0.4%).

Process Flow Diagrams

General Purification Workflow

G crude Crude Product (Post-Workup) decision Are impurities structurally similar? crude->decision cryst Recrystallization decision->cryst No chrom Chromatography (Reversed-Phase) decision->chrom Yes wash_dry Wash & Dry cryst->wash_dry chrom->wash_dry pure Pure Product wash_dry->pure

Caption: Decision workflow for purifying the target compound.

pH-Based Purification Logic

G cluster_0 Aqueous Phase (pH > 10) cluster_1 Organic Phase cluster_2 Aqueous Phase (pH ~ pI) A Target Compound Soluble as Carboxylate Salt (R-COO⁻ Na⁺) C Target Compound Insoluble Precipitate (Zwitterion) A:sol->C:sol  Add Acid (e.g., HCl)   B Neutral Impurities Soluble in Organic Solvent start Crude Mixture + Base (NaOH) + Organic Solvent

Caption: Logic of solubility manipulation for purification.

References

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. (n.d.). National Institutes of Health. [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2023). ResearchGate. [Link]

  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023). The Pharma Innovation. [Link]

  • Dihydropyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). WJPMR. [Link]

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (n.d.). SciSpace. [Link]

  • Process for the purification of carboxylic acids. (2014).
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. [Link]

  • METHYL 6-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-4-CARBOXYLATE. (n.d.). Matrix Fine Chemicals. [Link]

  • Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]

  • Process for producing dihydropyridine carboxylic acids. (1992).
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (2017). Allied Academies. [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025). Technical Disclosure Commons. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. [Link]

  • Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex. (2025). ResearchGate. [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). PubMed. [Link]

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. (2025). Chemsrc. [Link]

  • Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate. (n.d.). ResearchGate. [Link]

Sources

"troubleshooting nucleophilic addition in dihydropyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch Dihydropyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful multi-component reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter at the bench. Our focus is on the critical nucleophilic addition steps that form the core of this synthesis, providing in-depth, mechanism-driven troubleshooting and practical, field-proven solutions.

Introduction: The Mechanistic Heart of the Hantzsch Synthesis

First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs), a scaffold central to numerous biologically active molecules, most notably as calcium channel blockers like Nifedipine and Amlodipine.[1][2][3] The reaction's elegance lies in its convergence, typically combining an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) in a single pot.[1][2]

The success of the synthesis hinges on a sequence of nucleophilic additions and condensations. Understanding this sequence is paramount to effective troubleshooting. The generally accepted mechanism involves two concurrent pathways that generate key intermediates, which then converge for the final cyclization.[4][5][6]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).[2][5][7]

  • Enamine Formation: The nitrogen source condenses with the second equivalent of the β-ketoester to produce a vinylogous amide, or enamine.[2][5]

  • Michael Addition & Cyclization: The enamine performs a nucleophilic Michael addition to the Knoevenagel adduct.[5][8][9] This is the crucial carbon-carbon bond-forming step that sets up the final intramolecular condensation and dehydration to yield the 1,4-dihydropyridine ring.[5][6]

Failure or inefficiency at any of these stages can lead to dramatically reduced yields, complex product mixtures, or complete reaction failure. This guide will dissect these critical steps to resolve common issues.

Hantzsch_Mechanism cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation cluster_final Convergence & Cyclization Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Adduct + Ketoester1 (Nucleophilic Addition) Ketoester1 β-Ketoester (1 eq.) Michael_Intermediate Michael Adduct Knoevenagel_Adduct->Michael_Intermediate + Enamine (Michael Addition) Ammonia Ammonia (NH₃) Enamine Enamine Intermediate Ammonia->Enamine + Ketoester2 (Condensation) Ketoester2 β-Ketoester (1 eq.) DHP 1,4-Dihydropyridine (Final Product) Michael_Intermediate->DHP Intramolecular Cyclization & Dehydration

Caption: The convergent mechanism of the Hantzsch Dihydropyridine Synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Hantzsch synthesis, with a focus on the underlying mechanistic causes.

Q1: My reaction yield is consistently low or the reaction fails to reach completion. What are the primary factors to investigate?

Low conversion is a classic issue in Hantzsch synthesis, often stemming from suboptimal reaction kinetics or equilibrium limitations.[10] The classical method of simply refluxing the components in ethanol can be inefficient, requiring long reaction times and leading to degradation.[1][10]

Root Cause Analysis & Corrective Actions:

  • Insufficient Activation (Catalysis): The uncatalyzed reaction is often slow. The key nucleophilic steps—Knoevenagel and Michael additions—benefit significantly from catalysis.

    • Solution: Introduce a catalyst to accelerate the reaction. A wide range of catalysts have proven effective, transforming this synthesis from a sluggish process to a rapid and high-yielding one.[10]

      • Brønsted Acids (e.g., p-TSA, H₂SO₄): These protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial Knoevenagel condensation.[11]

      • Lewis Acids (e.g., Yb(OTf)₃, InCl₃): Similar to Brønsted acids, they coordinate to the carbonyl oxygen, enhancing its electrophilicity.[10][12]

      • Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H): These offer the benefits of acid catalysis with the significant advantage of easy removal (e.g., by filtration or magnetic separation) and recyclability, simplifying purification.[8][11]

      • Green Catalysts (e.g., Tannic Acid): These are effective, environmentally friendly options, often allowing the reaction to proceed in greener solvents like water.[11]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role.

    • Solution: Systematically optimize your reaction conditions.

      • Temperature: While refluxing ethanol is traditional, prolonged heating can degrade the 1,4-DHP product.[10] For catalyzed reactions, lower temperatures (RT to 80 °C) are often sufficient and lead to cleaner product profiles.[11][13]

      • Solvent: Solvent polarity can dramatically influence reaction rates.[10] While ethanol is common, consider alternatives. Running the reaction in aqueous micelles or green solvents like glycerol or PEG-400 has been shown to improve yields significantly.[1][5][10]

      • Concentration: Operating at higher concentrations or under solvent-free conditions can increase reaction rates and drive the equilibrium toward the product.[10]

      • Energy Input: Microwave or ultrasonic irradiation can drastically reduce reaction times from hours to minutes and often improve yields by providing efficient and uniform heating.[1][10]

Table 1: Comparative Performance of Catalysts for Hantzsch Synthesis (Based on a model reaction of benzaldehyde, ethyl acetoacetate, and an ammonia source)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None EthanolReflux865%[11]
p-TSA EthanolReflux682%[11]
Tannic Acid H₂O80194%[11]
Fe₃O₄@SiO₂-SO₃H Ethanol600.596%[11]
Solvent-Free None1000.7585%[14]
Q2: I'm observing a significant byproduct that I suspect is the uncyclized 1,5-diketone. Why is this happening and how can I promote cyclization?

The formation of a stable 1,5-diketone intermediate (the Michael adduct) without subsequent cyclization is a known failure mode. This indicates that the final intramolecular nucleophilic attack of the enamine nitrogen onto the carbonyl carbon is hindered or fails entirely.

Root Cause Analysis & Corrective Actions:

  • Highly Electron-Withdrawing Groups: The presence of powerful electron-withdrawing groups (e.g., -CF₃) on the β-ketoester can stabilize the intermediate and make the final dehydration step difficult, leading to the isolation of an undehydrated, cyclized intermediate or preventing cyclization altogether.[6][15]

    • Solution: If possible, select a β-ketoester with less extreme electron-withdrawing groups. If the substrate cannot be changed, stronger dehydrating conditions or a catalyst known to facilitate cyclodehydration may be required.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can create a high energy barrier for the intramolecular cyclization step.

  • Reaction Conditions: The conditions may not be sufficient to overcome the activation energy for the cyclization step.

    • Solution: Ensure a suitable acid or base catalyst is present to facilitate the cyclization and subsequent dehydration. Increasing the reaction temperature may also provide the necessary energy to overcome this barrier, but must be balanced against potential product degradation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants purity Are aldehydes, ketoesters, and NH₃ source pure? check_reactants->purity stoich Is stoichiometry correct? (1:2:1 Aldehyde:Ketoester:NH₃) check_reactants->stoich check_conditions 2. Assess Reaction Conditions temp Is temperature optimal? (Avoid prolonged high heat) check_conditions->temp solvent Is the solvent appropriate? (Consider aqueous micelles, PEG, etc.) check_conditions->solvent energy Consider Microwave/Ultrasound check_conditions->energy add_catalyst 3. Introduce a Catalyst bronsted Brønsted Acid (p-TSA) add_catalyst->bronsted lewis Lewis Acid (Yb(OTf)₃) add_catalyst->lewis hetero Heterogeneous Acid (e.g., Fe₃O₄@SiO₂-SO₃H) add_catalyst->hetero purity->check_conditions stoich->check_conditions temp->add_catalyst solvent->add_catalyst energy->add_catalyst success Yield Improved bronsted->success lewis->success hetero->success

Caption: A logical workflow for troubleshooting low yields in Hantzsch synthesis.

Q3: My main byproduct is the fully aromatized pyridine, not the dihydropyridine I want to isolate. How can I prevent this over-oxidation?

The 1,4-DHP product is susceptible to oxidation, which converts it to the corresponding pyridine derivative.[1] The driving force for this is the formation of a stable, aromatic ring.[1] This can occur in situ under harsh reaction conditions or during workup and purification.

Root Cause Analysis & Corrective Actions:

  • Harsh Reaction Conditions: High temperatures, long reaction times, and the presence of air (oxygen) can promote spontaneous oxidation.

    • Solution:

      • Milder Conditions: Use the mildest possible conditions that still afford a good reaction rate. The use of efficient catalysts often allows for lower temperatures and shorter reaction times, minimizing the window for oxidation.[11]

      • Inert Atmosphere: If your 1,4-DHP is particularly sensitive, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

  • Aggressive Oxidants: Some older Hantzsch protocols or workups intentionally use strong oxidants like nitric acid, KMnO₄, or CrO₃ to directly synthesize the pyridine.[1][5] If your goal is the 1,4-DHP, these must be avoided.

    • Solution: Ensure your reagents and workup procedures are free from unintentional oxidizing agents.

  • Workup and Purification: Exposure to air and light on a silica gel column during chromatography can sometimes be enough to cause oxidation, especially for electron-rich DHPs.

    • Solution:

      • Minimize Exposure: Work quickly during purification.

      • Alternative Purification: If possible, purify the product by recrystallization rather than chromatography to minimize exposure to air and silica.[16]

      • Deactivated Silica: If chromatography is necessary, consider using silica gel that has been deactivated with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent.

Experimental Protocol: Catalyst Screening for Yield Optimization

This protocol provides a framework for efficiently screening catalysts to improve the yield of your Hantzsch synthesis.

Objective: To identify an optimal catalyst for the synthesis of a target 1,4-dihydropyridine from a given aldehyde, β-ketoester, and ammonium acetate.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Solvent (e.g., Ethanol, 5 mL)

  • Catalyst candidates (e.g., p-TSA, Yb(OTf)₃, Fe₃O₄@SiO₂-SO₃H) (5-10 mol%)

  • Reaction vials, magnetic stirrer, heating block

  • TLC plates, developing chamber, and appropriate eluent

  • Standard workup and purification supplies

Procedure:

  • Setup: In separate, labeled reaction vials, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), ammonium acetate (1.2 mmol), and the chosen solvent (5 mL).

  • Catalyst Addition: To each vial, add one of the selected catalysts (e.g., 0.05 mmol for 5 mol%). Include one vial with no catalyst as a control.

  • Reaction: Place the vials on a magnetic stirrer in a heating block set to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reactions periodically (e.g., every 30 minutes) by Thin Layer Chromatography (TLC). Spot a small aliquot from each reaction mixture against a spot of the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared. Record the time for each reaction.

  • Workup: Once a reaction is complete, cool it to room temperature.

    • For homogeneous catalysts (p-TSA, Yb(OTf)₃): Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • For heterogeneous catalysts (Fe₃O₄@SiO₂-SO₃H): If magnetic, use a strong magnet to hold the catalyst to the side of the vial and decant the solution. Otherwise, filter to remove the catalyst. Concentrate the filtrate in vacuo.

  • Analysis: Purify the crude product from each reaction (e.g., by recrystallization or flash chromatography). Determine the isolated yield and purity (e.g., by ¹H NMR) for each catalyst.

  • Comparison: Compare the reaction times and isolated yields to determine the most effective catalyst for your specific substrate combination.

Frequently Asked Questions (FAQs)

Q: Can I use a different nitrogen source besides ammonia or ammonium acetate? A: Yes, primary amines can be used, which results in N1-substituted 1,4-dihydropyridines. However, secondary amines are generally not suitable as they cannot undergo the final dehydration step to form the stable ring.[15]

Q: Why do sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) give lower yields? A: Steric hindrance can impede multiple steps. It can slow the initial Knoevenagel condensation and, more significantly, can disfavor the conformation required for the final intramolecular cyclization, reducing the overall efficiency of ring formation.[5]

Q: Is the reaction stereoselective? My product has a new chiral center at the C4 position. A: The classical Hantzsch synthesis using achiral starting materials and catalysts will produce a racemic mixture of the C4-chiral 1,4-DHP.[17] To achieve an enantioselective synthesis, a chiral catalyst or a chiral auxiliary on one of the reactants is required.[18]

Q: How can I purify my 1,4-DHP product if it is unstable on silica gel? A: Recrystallization is the preferred method for purifying DHPs that are sensitive to oxidation on silica gel.[16] Common solvent systems include ethanol, methanol, or mixtures of chloroform and petroleum ether.[16] If chromatography is unavoidable, use deactivated silica or alumina and work quickly.

References

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. Benchchem.
  • troubleshooting low yields in the Hantzsch dihydropyridine synthesis. Benchchem.
  • Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. Benchchem.
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture.
  • Optimization of the reaction conditions for the Hantzsch condensation...
  • Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines. Benchchem.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers.
  • Knoevenagel condens
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. NIH.
  • Learning from the Hantzsch synthesis. American Chemical Society.
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube.
  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIV

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Technical Support Center: Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this vital synthetic transformation. The formation of the 4-pyridone core, while well-established, is often plagued by competing side reactions that can significantly impact yield and purity. This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Here, we address the most common issues encountered during the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, which typically involves the thermal cyclization of an enamine intermediate, analogous to the Gould-Jacobs reaction.[1][2]

FAQ 1: My reaction yield is very low, and I've isolated unreacted starting materials or a significant amount of the acyclic enamine intermediate. What is causing this incomplete conversion?

Answer:

This is the most frequent issue and almost always points to incomplete thermal cyclization . The key step in this synthesis is a high-temperature 6-electron electrocyclization.[1][3] Failure to reach and maintain the requisite energy threshold for this intramolecular reaction is the primary cause of low conversion.

Underlying Causality:

The cyclization of the enamine intermediate (e.g., an anilidomethylenemalonate in a Gould-Jacobs type reaction) to form the dihydroquinoline ring system has a significant activation energy barrier.[4] Conventional heating in standard reflux setups often fails to provide the high temperatures (typically >250 °C) needed to drive this equilibrium towards the cyclized product efficiently.[2][4]

Troubleshooting & Optimization Protocol:

  • Verify Reaction Temperature:

    • Problem: Standard heating mantles and oil baths may not accurately reach or maintain temperatures above 250 °C. The solvent may reflux, but the bulk reaction mixture might be at a lower temperature.

    • Solution: Use a high-temperature thermometer placed directly in the reaction vessel (if safe) or a sand bath with a reliable temperature controller. For thermal cyclizations, high-boiling, inert solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures.[2]

  • Increase Reaction Time with Caution:

    • Problem: Insufficient reaction time at the target temperature will lead to incomplete conversion.

    • Solution: While extending the reaction time can improve conversion, be aware that prolonged exposure to very high temperatures can lead to thermal degradation of both the starting materials and the desired product (see FAQ 3).[4] Monitor the reaction progress by TLC or HPLC to find the optimal balance.

  • Modern Solution: Microwave-Assisted Synthesis:

    • Rationale: Microwave irradiation is exceptionally effective for this transformation. It allows for rapid, uniform heating to temperatures far exceeding the boiling point of the solvent in a sealed vessel, dramatically accelerating the reaction rate and improving yields.[4]

    • Protocol: A typical microwave protocol involves heating the reactants (e.g., aniline and diethyl ethoxymethylenemalonate) in a sealed microwave vial. The excess ester can often serve as the solvent.[4]

Comparative Reaction Conditions:

ParameterClassical Thermal ProtocolMicrowave-Assisted Protocol
Temperature 250 °C300 °C
Time 20 minutes5 minutes
Typical Yield Low (<15%)Moderate (47%)[4]
FAQ 2: My reaction produces a complex mixture of isomers that are difficult to separate. What are the likely side products and how can I improve selectivity?

Answer:

The formation of multiple products often stems from two main sources: regioselectivity issues during cyclization or alternative reaction pathways of the enamine intermediate.

Underlying Causality:

  • Regioisomers: If you are using an asymmetrically substituted precursor (e.g., a meta-substituted aniline in a Gould-Jacobs reaction), the cyclization can occur at either of the two non-equivalent ortho positions, leading to a mixture of regioisomeric products. The reaction is controlled by both steric and electronic factors.[1]

  • Pyrrole Formation: Under certain conditions, particularly if the reaction is not conducted under an inert atmosphere, oxidative side reactions can lead to the formation of pyrrole byproducts instead of the desired pyridone.[5]

  • Solvent-Directed Cyclization: The choice of solvent can unexpectedly influence the cyclization pathway, leading to the formation of structurally distinct isomers.[6]

Troubleshooting & Optimization Protocol:

  • Control for Regioisomers:

    • Solution: If possible, start with a symmetrically substituted precursor to avoid this issue. If an asymmetrical starting material is necessary, be prepared for a challenging purification. A careful study of the electronic effects of your substituents may help predict the major isomer. Often, high-performance column chromatography is required for separation.

  • Maintain an Inert Atmosphere:

    • Protocol: To prevent oxidative side reactions like pyrrole formation, ensure your reaction is set up under a dry, inert atmosphere (e.g., Nitrogen or Argon). De-gas your solvent before use.[5]

  • Optimize Solvent System:

    • Rationale: As solvent choice can dictate the reaction pathway, a solvent screen is a valuable optimization step.[6]

    • Action: If you are observing unexpected isomers, try switching from polar aprotic (like acetonitrile) to non-polar (like toluene) or vice-versa and re-evaluate the product distribution.

Visualizing Competing Cyclization Pathways:

G cluster_main Desired Intramolecular Cyclization cluster_side Side Reactions A Enamine Intermediate B 6-Electron Electrocyclization A->B High Temp. (Intramolecular) C Desired 4-Oxo Product B->C D Enamine Intermediate E Alternative Cyclization (e.g., with O2 present) D->E G Intermolecular Michael Addition D->G Lower Temp. (Intermolecular) F Pyrrole Byproduct E->F H Dimer/Polymer G->H

Caption: Competing intramolecular vs. intermolecular and side reaction pathways.

FAQ 3: I am observing significant charring or the formation of an intractable "resin" at the high temperatures required for the reaction. How can I minimize this thermal degradation?

Answer:

The formation of resinous material is a clear sign of thermal degradation . The same high temperatures that are required to overcome the activation energy for cyclization can also initiate decomposition pathways for your starting materials, intermediates, and even the final product.[7]

Underlying Causality:

Organic molecules, especially those with multiple functional groups, have limited thermal stability. Prolonged heating at temperatures exceeding 250-300 °C can lead to a cascade of uncontrolled side reactions, including polymerization, fragmentation, and elimination, resulting in complex, insoluble tars.[4][6]

Troubleshooting & Optimization Protocol:

  • Minimize Reaction Time:

    • Rationale: The key is to provide enough energy for the cyclization to occur without keeping the molecules at that high temperature for an extended period.

    • Action: As established in FAQ 1, microwave synthesis is the ideal solution. It can achieve the target temperature in seconds and hold it for a few minutes, minimizing the time window for degradation.[4] If using conventional heating, aim for the shortest time necessary for conversion, as determined by reaction monitoring.

  • Ensure Purity of Reagents:

    • Rationale: Trace impurities (e.g., metal ions, acids, or bases) can catalyze decomposition pathways at high temperatures.

    • Action: Use purified reagents and solvents. Ensure all glassware is scrupulously clean and dry.

  • Consider a Lower Temperature Catalyst:

    • Rationale: While the classic Gould-Jacobs is a thermal reaction, literature on related pyridone syntheses shows that various catalysts (e.g., copper, gold, Lewis acids) can promote the cyclization under milder conditions, though this would require significant methodological adaptation.[5][8] This is an advanced strategy if thermal methods prove intractable.

FAQ 4: My reaction seems to stop after the initial condensation, and the yield plummets during aqueous workup. What is causing this product loss?

Answer:

This issue strongly suggests hydrolysis of the enamine/enaminone intermediate . Enamines are generally unstable in the presence of aqueous acid and can readily hydrolyze back to their constituent amine and carbonyl compounds.[9]

Underlying Causality:

The mechanism of enamine hydrolysis is essentially the reverse of its formation. Protonation of the enamine makes it susceptible to nucleophilic attack by water, leading to a hemiaminal intermediate which then collapses, cleaving the C-N bond and regenerating the starting materials.[9] If your cyclization is incomplete, any remaining acyclic enamine will be vulnerable during a standard acidic or even neutral aqueous workup.

Troubleshooting & Optimization Protocol:

  • Ensure Complete Cyclization:

    • Rationale: The most effective solution is to ensure the reaction goes to completion before workup. The cyclized 4-pyridone product is significantly more stable to hydrolysis than the enamine intermediate.

    • Action: Employ the strategies in FAQ 1 (higher temperature, microwave heating) to drive the cyclization to completion. Confirm the disappearance of the enamine intermediate by TLC or LC-MS before proceeding to workup.

  • Modify the Workup Procedure:

    • Problem: Standard workups involving acidic washes will degrade any remaining enamine.

    • Solution: If the reaction is sluggish and some enamine remains, use a non-aqueous workup if possible. Alternatively, perform the aqueous extraction quickly with cold, mildly basic, or neutral water and immediately extract the product into an organic solvent. Dry the organic layer thoroughly and remove the solvent promptly.

Visualizing the Hydrolysis Side Reaction:

G cluster_main Desired Reaction Pathway cluster_side Hydrolysis Side Reaction A Amine + Dicarbonyl B Enamine Intermediate A->B Condensation C Cyclization (High Temp) B->C D 4-Oxo Product (Stable) C->D E Enamine Intermediate F Aqueous Workup (H2O, H+) E->F G Amine + Dicarbonyl (Starting Materials) F->G

Caption: Hydrolysis of the enamine intermediate during aqueous workup.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Electrochemical cyclization of enamino ester 1 to the azirine 2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of enaminones, enamino esters and related compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 21, 2026, from [Link]

  • Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. (2011). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Retrieved January 21, 2026, from [Link]

  • De Novo Synthesis of Pyridones From Enaminones and Alkynes. (2012). Synfacts. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Divergent Reactivity of Iminyl Radicals in Four Interrupted Pathways for the Synthesis of Cyclic/Acyclic Ketones and N-Heterocycles from Vinyl Azides and Phenylacetic Acids. (2024). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of N‐Substituted 4‐Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)‐Catalyzed Hydroamination. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2009). Chemistry Central Journal. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. (n.d.). WUR eDepot. Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. (2013). Journal of Chemical Sciences. Retrieved January 21, 2026, from [Link]

  • 4-Pyridone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. (n.d.). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Reagents and conditions for the synthesis of pyridones 4a-h. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Intermolecular vs intramolecular reactions. (2021, February 1). YouTube. Retrieved January 21, 2026, from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Scale-Up Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production batches. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the most viable synthetic routes for scaling up this compound?

The synthesis of 4-pyridone structures like the target molecule typically involves multi-component condensation reactions. While related to the classical Hantzsch dihydropyridine synthesis, the route to a 4-oxo derivative requires a different strategy.[1][2] The most common and scalable approach is a variation of the Guareschi-Thorpe condensation, which involves the reaction between an acetoacetic ester derivative and cyanoacetamide in the presence of a base, followed by hydrolysis and decarboxylation.

However, a more direct and convergent approach, which we will focus on for this guide, involves the condensation of an enamine with a dicarbonyl compound, followed by cyclization and hydrolysis. A plausible pathway is the reaction of an aminocrotonate ester with a derivative of oxaloacetic acid. This method offers good control over the regiochemistry of the final product.

Q2: How do I select the optimal starting materials and reagents for a large-scale reaction?

For scale-up, reagent selection transcends simple purity; it involves evaluating cost, availability, safety, and handling characteristics.

Reagent ClassKey Considerations for Scale-UpExample Choice
Nitrogen Source Ammonium acetate is often preferred over aqueous ammonia for its ease of handling and improved safety profile at scale.[3] It serves as both the ammonia source and a mild acidic catalyst.Ammonium Acetate
β-Ketoester The choice of ester (e.g., methyl, ethyl, or tert-butyl) can significantly impact reaction kinetics and the conditions required for the final hydrolysis step. Ethyl acetoacetate is a common, cost-effective choice.Ethyl Acetoacetate
Dicarbonyl Partner Diethyl oxalacetate or a similar activated C4 dicarbonyl compound is required. Purity is critical, as impurities can lead to significant side product formation.Diethyl oxalacetate
Solvent The ideal solvent should dissolve the reactants, be easily removable, have a suitable boiling point for the reaction temperature, and be environmentally benign ("green").[4][5] Ethanol or isopropanol are common choices. For greener processes, water or glycerol have been explored.[3][6]Ethanol

It is crucial to perform quality control on all incoming raw materials to ensure batch-to-batch consistency.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

Scaling up a reaction is not a linear process. Heat and mass transfer limitations can become significant. The following CPPs must be carefully controlled:

  • Temperature: Exothermic events during condensation and cyclization must be managed. A robust reactor cooling system is essential. Runaway reactions can lead to side product formation or unsafe conditions.

  • Rate of Addition: Slow, controlled addition of reagents is critical to maintain temperature and minimize the concentration of reactive intermediates, which can prevent polymerization or side reactions.

  • Agitation/Mixing: Efficient mixing is required to ensure homogeneity, promote effective heat transfer, and prevent localized "hot spots." The agitator type and speed must be optimized for the reactor geometry and reaction mass viscosity.

  • pH Control: The final product is a carboxylic acid. Its solubility is highly pH-dependent. The pH must be carefully adjusted during work-up and isolation to ensure maximum precipitation and yield.

Q4: What are the most effective methods for purifying the final product at scale?

The target molecule is a crystalline solid with limited solubility in many organic solvents. This property is advantageous for purification.

  • Crystallization/Precipitation: This is the primary method for purification. After the reaction is complete and the ester is hydrolyzed (typically under basic conditions), the reaction mixture is carefully acidified. The product precipitates out of the aqueous solution at its isoelectric point.

  • Recrystallization: If the initial purity is insufficient, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetic acid/water) can be employed.

  • Filtration and Drying: On a large scale, equipment such as a Nutsche filter-dryer is ideal. It allows for filtration, washing of the filter cake to remove residual salts and impurities, and drying under vacuum in a single, contained unit.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues that may arise during the synthesis.

Diagram: General Scale-Up Workflow

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification reagent_qc Reagent QC & Staging reactor_prep Reactor Preparation & Inerting charging Reagent Charging (Controlled Addition) reactor_prep->charging reaction Reaction & Cyclization (Temp. Control) charging->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis precipitation pH Adjustment & Precipitation hydrolysis->precipitation filtration Filtration & Cake Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_qc Final Product QC drying->final_qc

Caption: Overview of the scale-up synthesis process.

Problem 1: Low or Inconsistent Product Yield

A drop in yield is the most common issue during scale-up. The cause can often be traced back to fundamental chemical and engineering principles.

Potential CauseScientific ExplanationRecommended Solution
Incomplete Reaction The activation energy for the cyclization step may not be reached, or reaction time is insufficient. Mass transfer limitations at scale can slow the reaction rate compared to lab-scale.[1]1. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5 °C). 2. Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until starting materials are consumed. 3. Improve Mixing: Increase agitation speed to improve contact between reactants.
Side Reactions At higher temperatures or with poor mixing, intermediates can polymerize or undergo alternative condensation pathways. Oxidation of the dihydropyridine ring can also occur, though less likely for a 4-pyridone.1. Stricter Temperature Control: Ensure the cooling system can handle any exotherms. 2. Controlled Addition: Add one of the key reagents (e.g., the dicarbonyl) slowly below the surface of the reaction mixture.
Product Loss During Work-up The product's solubility is pH-dependent. If the pH is not precisely at the isoelectric point during precipitation, a significant amount of product may remain dissolved in the mother liquor.1. Determine Optimal pH: In the lab, perform small-scale precipitation experiments to find the exact pH of maximum precipitation. 2. Slow Acidification: Add the acid slowly with vigorous stirring to avoid localized pH drops and allow for uniform crystal growth. 3. Cool the Mixture: Chill the mixture after pH adjustment to further decrease product solubility before filtration.
Diagram: Troubleshooting Low Yield

start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion check_workup Was yield lost during work-up/isolation? check_completion->check_workup Yes incomplete Incomplete Reaction check_completion->incomplete No workup_loss Work-up Loss check_workup->workup_loss Yes side_reactions Significant Side Products Observed check_workup->side_reactions No solution1 Action: - Increase Temp/Time - Improve Agitation incomplete->solution1 solution2 Action: - Optimize Precipitation pH - Cool before Filtration - Analyze Mother Liquor workup_loss->solution2 solution3 Action: - Lower Temperature - Slow Reagent Addition - Check Reagent Purity side_reactions->solution3

Caption: Decision tree for diagnosing low product yield.

Problem 2: Formation of Impurities / Poor Product Purity

Impurity profiles often change upon scaling up. Identifying these impurities is key to mitigating their formation.

Potential CauseScientific ExplanationRecommended Solution
Unreacted Starting Materials Simple case of incomplete reaction (see Problem 1).Increase reaction time or temperature. Ensure stoichiometric balance of reagents is correct.
Acyclic Intermediates The final cyclization and dehydration step may be slow or incomplete, leaving linear condensation products in the crude mixture.[3]1. Add a Catalyst: A mild acid catalyst (if not already present) can promote the final ring-closing step. 2. Increase Temperature: The cyclization step is often the most energy-intensive part of the sequence.
Dark Product Color This is often due to trace, highly conjugated impurities formed through thermal degradation or oxidation. While the 4-pyridone core is relatively stable, impurities from starting materials can be sensitive.1. Use High-Purity Reagents: Ensure starting materials are free from colored impurities. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation. 3. Activated Carbon Treatment: During work-up, a small amount of activated carbon can be added to the solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Problem 3: Difficulties with Product Isolation

Physical properties of the reaction mixture can present challenges at a larger scale.

Potential CauseScientific ExplanationRecommended Solution
Formation of an Oil or Gummy Solid "Oiling out" occurs when a product precipitates from a solution above its melting point or as a supersaturated amorphous solid instead of a crystalline material. This is common with impure products.1. Slow Down Precipitation: Add the acid for precipitation much more slowly and at a lower temperature. 2. Add Seeding Crystals: Introduce a small amount of pure, crystalline product to the mixture just before or during acidification to encourage proper crystal growth. 3. Change Solvent: Add a co-solvent (e.g., isopropanol) to the aqueous mixture to change the solubility profile and promote crystallization.
Slow Filtration If the precipitated product consists of very fine particles, it can clog the filter medium, leading to extremely long filtration times.1. Control Crystal Growth: Aim for larger crystals by performing the precipitation slowly at a slightly elevated temperature and then cooling slowly to allow the crystals to grow (a process known as Ostwald ripening). 2. Use a Filter Aid: Add a small amount of a filter aid like Celite® to the slurry before filtration to increase the porosity of the filter cake.

References

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. SpringerLink. Available at: [Link]

  • Dihydropyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. Available at: [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Biolifesaspirations. Available at: [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. ACS Publications. Available at: [Link]

  • Learning from the Hantzsch synthesis. American Society for Biochemistry and Molecular Biology. Available at: [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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Technical Support Center: 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support guide for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] However, its synthesis and purification can present unique challenges, often leading to impurities that can compromise downstream applications. This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and process chemists with the expert insights needed to identify, understand, and resolve these common issues. We will delve into the causality behind impurity formation and provide validated protocols for achieving high purity.

Troubleshooting Guide & FAQs

Q1: My final product is off-white or yellowish and has a broad melting point. What is the most probable impurity?

Answer: This is a classic symptom of contamination with the corresponding oxidized pyridine species, 6-Methyl-4-oxo-1H-pyridine-2-carboxylic acid . The 1,4-dihydropyridine (1,4-DHP) ring is susceptible to oxidation, which converts it into a more stable aromatic pyridine ring system.[2][3] This oxidation can occur during the reaction, work-up (especially if exposed to air for prolonged periods at high temperatures), or even during storage.

Causality & Expertise: The driving force for this oxidation is the gain in aromatic stabilization. The 1,4-DHP ring is non-aromatic, while the pyridine ring is. This transformation is often facilitated by mild oxidizing agents, light, or heat. The resulting pyridine impurity is often more colored due to its extended conjugated π-system and can interfere with biological assays or subsequent synthetic steps. The classical Hantzsch synthesis of dihydropyridines often requires a subsequent, deliberate oxidation step to form the pyridine ring, highlighting the ring's tendency to aromatize.[3][4]

Recommended Action: First, confirm the presence of the oxidized impurity using ¹H NMR spectroscopy. Look for the appearance of sharp signals in the aromatic region (typically >7.0 ppm) and the disappearance of the characteristic broad N-H singlet and the C4-H proton signal of the dihydropyridine ring. Once confirmed, proceed to Protocol A: Recrystallization for Oxidized Impurity Removal .

Q2: My NMR analysis shows two sets of signals that look very similar, but one set has a triplet and quartet pattern typical of an ethyl ester. Why wasn't the hydrolysis complete?

Answer: You are observing the starting material or intermediate, Ethyl 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate . The final step in many syntheses of the target carboxylic acid is the hydrolysis of its corresponding ester precursor.[5][6] Incomplete hydrolysis is a frequent issue, leading to a mixture of the desired acid and the unreacted ester.

Causality & Expertise: Ester hydrolysis, whether acid- or base-catalyzed, is a reversible equilibrium reaction.[7] Several factors can lead to incomplete conversion:

  • Insufficient Reaction Time or Temperature: The hydrolysis may not have reached completion.

  • Inadequate Stoichiometry of Base/Acid: Insufficient hydroxide (e.g., NaOH, KOH) or hydronium ions will limit the extent of the reaction.

  • Poor Solubility: The ester may not be fully soluble in the aqueous/alcoholic reaction medium, creating a biphasic system where the reaction rate is limited by mass transfer between the phases.

  • Product Precipitation: In some cases, the sodium or potassium salt of the carboxylic acid product may precipitate from the reaction mixture, inhibiting the reaction from proceeding further.

Recommended Action: This type of impurity is best resolved using its differential acidity. The target carboxylic acid is significantly more acidic than the residual ester. This chemical handle allows for a highly effective separation using a selective acid-base extraction. Please refer to Protocol B: Selective Acid-Base Extraction .

Q3: My overall yield is very low, and I'm isolating a neutral, lower molecular weight byproduct. What side reaction could be causing this?

Answer: This issue often points to decarboxylation , where the C2-carboxylic acid group is lost as CO₂, yielding 6-Methyl-1,2-dihydropyridin-4(3H)-one . This side reaction is particularly prevalent under harsh thermal conditions or strong acidic environments.[8]

Causality & Expertise: The carboxylic acid group at the C2 position is attached to a vinylogous β-keto system. This structural motif makes it susceptible to thermal decarboxylation. The reaction proceeds by the loss of carbon dioxide, replacing the -COOH group with a hydrogen atom.[8][9] High reaction temperatures or prolonged heating during work-up can significantly promote this undesired pathway, drastically reducing the yield of the target molecule.

Recommended Action:

  • Reaction Condition Optimization: Re-evaluate your reaction temperature and time. Aim for the mildest conditions that still promote the primary reaction (e.g., ester hydrolysis). Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the main reaction is complete.

  • Work-up Modification: Minimize heat exposure during solvent removal. Use a rotary evaporator at reduced pressure and moderate water bath temperature.

  • Purification: If the decarboxylated byproduct has already formed, it can typically be separated from the desired carboxylic acid using Protocol B: Selective Acid-Base Extraction , as the byproduct is neutral and will not be extracted into the basic aqueous phase.

Impurity Profile & Analytical Data

To aid in troubleshooting, the following tables summarize key data for the target compound and its common impurities.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

Compound Structure Molecular Formula MW ( g/mol ) Typical Appearance
Target Product This compound C₇H₇NO₃ 153.14 White to off-white solid
Impurity 1 Ethyl 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate C₉H₁₁NO₃ 181.19 Solid
Impurity 2 6-Methyl-4-oxo-1H-pyridine-2-carboxylic acid C₇H₅NO₃ 151.12 Yellowish solid

| Impurity 3 | 6-Methyl-1,2-dihydropyridin-4(3H)-one | C₆H₉NO | 111.14 | Oil or low-melting solid |

Table 2: Key Spectroscopic Signatures for Identification

Compound Key ¹H NMR Signals (DMSO-d₆) Key IR Signals (cm⁻¹)
Target Product ~12.5 ppm (br s, 1H, NH), ~5.9 ppm (d, 1H), ~7.8 ppm (d, 1H), ~2.2 ppm (s, 3H, CH₃) 3200-2500 (br, O-H), ~1710 (C=O, acid), ~1650 (C=O, ketone), ~1600 (C=C)
Impurity 1 (Ester) ~12.0 ppm (br s, 1H, NH), ~4.2 ppm (q, 2H, OCH₂), ~1.2 ppm (t, 3H, OCH₂CH₃) No broad O-H, ~1730 (C=O, ester), ~1650 (C=O, ketone)
Impurity 2 (Oxidized) ~13.0 ppm (br s, 1H, OH), No NH signal, Aromatic protons ~7-8 ppm. 3200-2500 (br, O-H), ~1720 (C=O, acid), ~1660 (C=O, ketone), Aromatic C=C stretches

| Impurity 3 (Decarboxylated) | No COOH signal. Aliphatic protons in the 2-4 ppm range. | No broad O-H or acid C=O. ~1640 (C=O, ketone) |

Visualized Workflows & Pathways

The following diagrams illustrate the synthetic context and a logical troubleshooting workflow.

G cluster_synthesis Synthesis & Impurity Formation A Starting Materials (e.g., Ethyl Acetoacetate derivative + Amine) B Ester Intermediate (Impurity 1) A->B Condensation C TARGET PRODUCT (this compound) B->C Hydrolysis D Oxidized Impurity (Impurity 2) C->D Oxidation (Air, Heat) E Decarboxylated Impurity (Impurity 3) C->E Decarboxylation (Heat)

Caption: General synthetic pathway and common points of impurity formation.

G Start Analyze Crude Product (NMR, LC-MS, TLC) Imp1 Ester Impurity Detected? Start->Imp1 Imp2 Oxidized Impurity Detected? Imp1->Imp2 No ProtoB Perform Protocol B: Selective Acid-Base Extraction Imp1->ProtoB Yes Imp3 Other/Unknown Impurities? Imp2->Imp3 No ProtoA Perform Protocol A: Optimized Recrystallization Imp2->ProtoA Yes Further Further Analysis Required (e.g., Column Chromatography, 2D NMR) Imp3->Further Yes End Pure Product Imp3->End No ProtoB->End ProtoA->End

Caption: Logical troubleshooting workflow for impurity identification and resolution.

Key Experimental Protocols

Protocol A: Optimized Recrystallization for Oxidized Impurity Removal

This protocol is effective for removing the less polar, often more crystalline, oxidized pyridine impurity from the target carboxylic acid.

  • Solvent Selection: A polar protic solvent system like Ethanol/Water or a high-boiling polar aprotic solvent like Dimethylformamide (DMF) is recommended.[10]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product. Add the minimum amount of hot solvent (e.g., 95% Ethanol or DMF) required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing the flask in a dewar or covering it with glass wool will promote the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Analyze the product for purity.

Protocol B: Selective Acid-Base Extraction

This protocol leverages the acidic nature of the target product to separate it from neutral or less acidic impurities like the unhydrolyzed ester or the decarboxylated byproduct.

  • Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.

    • Scientific Rationale: The carboxylic acid is deprotonated by the weak base (NaHCO₃) to form its water-soluble sodium salt, which partitions into the aqueous layer. The neutral ester and decarboxylated impurities remain in the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid.

  • Organic Layer Wash: Combine the aqueous extracts. To remove any trapped organic impurities, wash the combined aqueous phase with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The target carboxylic acid will precipitate out as a solid.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

References

  • Al-dujaili, A. H., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC, NIH. Available at: [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. Available at: [Link]

  • García-Vázquez, E., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (2019). Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (1995). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Saini, A., et al. (2013). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Barton, D. H. R., et al. (1983). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Enhancing the Bioactivity of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine (DHP) derivatives. This guide is designed to provide practical, field-proven insights and solutions to common challenges encountered during the experimental lifecycle of DHP derivatives, from synthesis to biological evaluation. Our goal is to help you navigate the complexities of enhancing the bioactivity of these versatile compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental design and interpretation when working with dihydropyridine derivatives.

Q1: What are the primary mechanisms of bioactivity for dihydropyridine derivatives?

A1: Dihydropyridines are a well-known class of L-type calcium channel blockers, widely used in treating hypertension.[1][2] Their primary mechanism involves binding to the L-type calcium channels in vascular smooth muscle, inhibiting calcium influx, which leads to vasodilation and reduced blood pressure.[1][2] However, their bioactivity is not limited to this. Research has revealed a broad spectrum of activities, including:

  • Anticancer/Cytotoxic Effects: Some DHPs induce apoptosis or cell cycle arrest in cancer cells, potentially through mechanisms independent of calcium channel blockade.[3][4]

  • Antioxidant Properties: Structurally similar to the NADH coenzyme, certain DHPs can act as potent antioxidants and radical scavengers, protecting against oxidative stress.[5][6]

  • Modulation of Other Channels and Receptors: Novel DHP derivatives have been shown to interact with T-type calcium channels, potassium channels, and even exhibit mineralocorticoid receptor antagonist activity.[1][7][8]

  • Reversal of Multidrug Resistance (MDR): Some derivatives can inhibit P-glycoprotein, a key transporter involved in MDR in cancer cells.[9][10][11]

  • Immunomodulatory Effects: Recent studies show that DHPs can suppress the transcription of PD-L1, an important immune checkpoint, by inhibiting STAT1 activation.[12]

Q2: I am starting a new project on DHP derivatives. Which bioassays should I prioritize?

A2: The choice of primary assays depends entirely on your therapeutic target. A logical starting point is to establish a foundational dataset covering cytotoxicity, target engagement, and basic physicochemical properties.

Assay CategorySpecific AssayPurpose
Primary Target Engagement Calcium Channel Blocking AssayTo confirm the canonical activity of your DHP series.[1][13]
General Viability MTT or SRB AssayTo determine the cytotoxic profile against relevant cell lines (cancer or normal).[3][4][14]
Physicochemical Properties Kinetic Solubility AssayTo assess solubility, a critical factor for bioavailability and assay reliability.[15]
Metabolic Stability Liver Microsome Stability AssayTo get an early indication of how quickly the compound is metabolized.[16]

From this baseline, you can branch into more specific assays based on your observations. For instance, if you observe unexpected cytotoxicity, you might follow up with an LDH assay to check for membrane damage or an Annexin V assay to confirm apoptosis.[3][9]

Q3: How do I interpret conflicting Structure-Activity Relationship (SAR) data?

A3: Conflicting SAR data is a common challenge. For example, a structural modification that improves potency might negatively impact solubility or metabolic stability.

Workflow for Dissecting Conflicting SAR Data

A Conflicting SAR Data Observed (e.g., Potency vs. Solubility) B Deconvolute Assays: Are you measuring the intended effect? A->B C Re-evaluate Physicochemical Properties (Solubility, LogP, pKa) A->C D Assess Off-Target Effects (e.g., promiscuous binding, cytotoxicity) A->D E Consider Assay Artifacts (e.g., compound precipitation, interference) A->E F Refine Hypothesis: Propose new structural modifications B->F C->F D->F E->F G Synthesize & Test New Analogs F->G G->A Iterate

Caption: Iterative workflow for interpreting complex SAR data.

Start by ensuring the conflicting data points are reproducible. Then, investigate if the issue stems from poor physicochemical properties (e.g., is the compound crashing out of solution in the potency assay?). Finally, consider if an off-target effect is confounding your results.[17] A systematic approach is key to building a robust SAR model.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Synthesis & Characterization Issues

Problem: Low yields in my Hantzsch 1,4-dihydropyridine synthesis.

Cause & Solution: The classic Hantzsch reaction can be slow and result in low yields. Several factors can be optimized:

  • Catalyst Choice: While traditional methods may not use a catalyst, various Lewis or Brønsted acids can improve reaction rates and yields.

  • Solvent: Ethanol is a common solvent, but exploring other options may be beneficial.[8]

  • Microwave Irradiation: This is a well-documented method for significantly reducing reaction times (from hours to minutes) and improving yields.[8] The focused heating accelerates the reaction, often leading to cleaner products.

  • Reaction Conditions: Ensure you are using appropriate stoichiometry and that your starting materials (especially the aldehyde) are pure.[18]

Problem: My purified DHP derivative degrades upon storage.

Cause & Solution: Dihydropyridine rings are susceptible to oxidation, which converts them into their corresponding pyridine analogs, rendering them inactive as calcium channel blockers.[16] They are also sensitive to light and temperature.

  • Light Sensitivity (Photodegradation): DHPs are notoriously photosensitive.[19][20] Always store compounds in amber vials or protected from light. When preparing solutions, work in a dimly lit area or use light-blocking containers.

  • Thermal Stability: While generally stable in dry, solid form at room temperature, stability can decrease with humidity and elevated temperatures.[19][21] Store compounds in a desiccator, and for long-term storage, consider refrigeration or freezing.

  • pH Stability: Be mindful of the pH of your solutions. Both strongly acidic and basic conditions can promote degradation. Buffer your solutions appropriately for your assays.

Guide 2: In Vitro Assay Challenges

Problem: My compound shows poor solubility in aqueous assay buffers.

Cause & Solution: Poor aqueous solubility is a major hurdle for many organic compounds, including DHPs.[15] It can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

  • Initial Stock Solution: Use a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Final DMSO Concentration: When diluting your stock into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[4]

  • Solubilizing Agents: For particularly challenging compounds, you can explore the use of non-ionic surfactants like Polysorbate 20 (Tween 20) or cyclodextrins in your assay buffer to improve solubility and stability.[20]

Experimental Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This high-throughput method is essential for early-stage assessment.[15]

  • Prepare Stock Solution: Create a 10 mM stock solution of your DHP derivative in 100% DMSO.

  • Prepare Assay Buffer: Use a relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Transfer to Buffer: Add a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This creates your final assay concentrations.

  • Incubation & Measurement: Shake the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity (absorbance) at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Problem: I'm observing inconsistent results in my cell-based assays.

Cause & Solution: Inconsistent results can stem from compound instability, cell health issues, or assay procedure variations.

Troubleshooting Workflow for Inconsistent Assays

Start Inconsistent Assay Results CheckCompound Verify Compound Integrity (Purity, Stability in Media) Start->CheckCompound CheckCells Assess Cell Health (Viability, Passage Number, Contamination) CheckCompound->CheckCells CheckProtocol Review Assay Protocol (Incubation times, Reagent concentrations) CheckCells->CheckProtocol CheckInstrument Calibrate Instruments (Plate reader, Pipettes) CheckProtocol->CheckInstrument Result Consistent Results Achieved CheckInstrument->Result

Caption: Systematic troubleshooting for inconsistent cell assay data.

  • Compound Stability in Media: Before running a full assay, incubate your compound in the cell culture media for the duration of your experiment (e.g., 24, 48, 72 hours). Use an analytical method like HPLC to determine if the compound degrades over time.[22][23]

  • Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination. Stressed cells will respond variably.

  • Procedural Drift: Small, unintentional changes in protocol (e.g., incubation time, reagent preparation) can introduce significant variability. Adhere strictly to your SOPs.

Guide 3: Interpreting Biological Data

Problem: My DHP derivative is showing high cytotoxicity in all cell lines, even non-cancerous ones. How can I determine if this is a specific or a general toxic effect?

Cause & Solution: High, non-specific cytotoxicity can mask the desired targeted bioactivity. It's crucial to differentiate between targeted anticancer effects and general cellular toxicity.

  • Mechanism of Death: Use multiple assays to understand how the cells are dying.

    • MTT/SRB Assays: Measure metabolic activity/total protein, indicating cell viability.[3][14]

    • LDH Assay: Measures lactate dehydrogenase release, an indicator of plasma membrane damage and necrosis.[3]

    • Annexin V/PI Staining: A flow cytometry-based method to distinguish between early apoptosis, late apoptosis, and necrosis.[9]

  • Therapeutic Window: Compare the IC50 values in your target cancer cell line versus a normal, non-cancerous cell line (e.g., human fibroblasts).[10] A large difference suggests a degree of tumor specificity.

  • Off-Target Screening: Consider if your compound is hitting unintended targets. Some DHPs have been shown to interact with various receptors and channels beyond L-type calcium channels.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess cell viability.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of your DHP derivatives (ensure final DMSO concentration is <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).[4]

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO (or another suitable solvent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References
  • Application Notes and Protocols for Cell Culture-Based Assessment of Oxodipine Cytotoxicity. Benchchem.
  • Jacobson KA, et al. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PMC - PubMed Central.
  • Asadi M, et al. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.
  • Oleh K, et al. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. PMC - PubMed Central.
  • Comparative Analysis of Analytical Methods for Dihydropyridine Assay: A Focus on Linearity and Detection Range. Benchchem.
  • Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. PubMed Central.
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry.
  • Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis. Benchchem.
  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed.
  • Stability and reactivity of alkylidene dihydropyridines. RSC Publishing.
  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. NIH.
  • A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension - American Heart Association Journals.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.
  • Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. NIH.
  • A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives. Benchchem.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed.
  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed.
  • Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines. ResearchGate.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
  • Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. PubMed Central.
  • Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines. researchmap.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate.
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba.
  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry - ACS Publications.
  • Assessing the Metabolic Stability of Novel 1,4-Dihydropyridines: A Comparative Guide. Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR.
  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing.
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • (PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate.
  • Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. PMC.
  • Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. PMC - NIH.
  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. NIH.
  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed.
  • The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed.
  • QSAR study of the calcium channel antagonist activity of some recently synthesized dihydropyridine derivatives. An application of genetic algorithm for variable selection in MLR and PLS methods. Semantic Scholar.
  • Dihydropyridine calcium channel blockers. Wikipedia.
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. PMC - NIH.
  • The new generation dihydropyridine type calcium blockers, bearing 4-phenyl oxypropanolamine, display alpha-/beta-adrenoceptor antagonist and long-acting antihypertensive activities. PubMed.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
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Technical Support Center: Overcoming Resistance with Novel Dihydropyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel dihydropyridine carboxamides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and overcome challenges related to drug resistance. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of action of dihydropyridine carboxamides and the emergence of resistance.

Q1: What is the primary mechanism of action for dihydropyridine carboxamides?

A1: Dihydropyridine carboxamides are a class of L-type calcium channel blockers (CCBs).[1][2][3][4] Their primary mechanism involves binding to the L-type voltage-gated calcium channels, which are crucial for regulating the influx of calcium into vascular smooth muscle cells and cardiac myocytes.[1][2][5] By blocking these channels, they inhibit calcium influx, leading to vascular smooth muscle relaxation (vasodilation), a decrease in myocardial contraction force (negative inotropy), a reduced heart rate (negative chronotropy), and slowed electrical conduction within the heart (negative dromotropy).[2][4] This vasodilation effect reduces systemic vascular resistance, ultimately lowering blood pressure.[2][3] Some dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[6]

Q2: What are the known molecular determinants for dihydropyridine binding to L-type calcium channels?

A2: The binding site for dihydropyridines on the α1 subunit of the L-type calcium channel is well-characterized. Experimental evidence, including photoaffinity labeling and site-directed mutagenesis, points to the involvement of transmembrane segments IIIS5, IIIS6, and IVS6.[7][8] Specific amino acid residues within these segments are critical for high-affinity binding.[7][8] It is believed that these transmembrane segments interact to form a binding pocket for dihydropyridine molecules.[7][8]

Q3: What are the primary mechanisms of resistance to dihydropyridine carboxamides?

A3: Resistance to dihydropyridine carboxamides can arise from several factors:

  • Target-Site Mutations: Alterations in the amino acid sequence of the L-type calcium channel's α1 subunit, particularly within the dihydropyridine binding pocket (transmembrane segments IIIS5, IIIS6, and IVS6), can reduce drug binding affinity.[7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the dihydropyridine carboxamide out of the cell, reducing its intracellular concentration and efficacy.[10]

  • Altered Drug Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, are heavily involved in the metabolism of dihydropyridines.[1][11] Increased metabolic activity can lead to faster drug clearance and reduced bioavailability.

  • Dysregulation of Calcium Channel Expression and Trafficking: Changes in the number of L-type calcium channels on the cell surface or their localization within specific membrane microdomains can alter the cellular response to the drug.[12]

Q4: How can novel dihydropyridine carboxamides be designed to overcome resistance?

A4: Strategies to overcome resistance with novel dihydropyridine carboxamides include:

  • Structural Modifications: Designing analogs with modified side chains or core structures that can bind to mutated L-type calcium channels with higher affinity or are less susceptible to efflux by ABC transporters.[10][13]

  • Reduced Susceptibility to Metabolism: Introducing chemical modifications that block or slow down metabolic breakdown by cytochrome P450 enzymes.

  • Dual-Action Compounds: Developing compounds that not only block L-type calcium channels but also inhibit resistance mechanisms, such as P-gp efflux pumps.[10][13]

  • Targeting Different Channel Subtypes: Some novel dihydropyridines are being investigated for their selectivity towards other calcium channel subtypes, such as T-type channels, which may be relevant in specific disease contexts and could circumvent resistance mechanisms associated with L-type channels.[14]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges encountered during the synthesis, purification, and biological evaluation of novel dihydropyridine carboxamides.

Guide 1: Synthesis and Purification

Issue: Low reaction yield during the synthesis of the dihydropyridine carboxamide core.

This is a common challenge in heterocyclic chemistry.[15][16][17] A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow for Low Synthesis Yield

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Purity (e.g., via NMR, GC-MS) start->reagents conditions Check Reaction Conditions (Temperature, Time, Stoichiometry) start->conditions atmosphere Ensure Inert Atmosphere (if required) start->atmosphere workup Review Workup & Purification (Extraction, Chromatography) start->workup reagents_impure Purify Reagents / Use Dry Solvents reagents->reagents_impure Impure conditions_suboptimal Optimize Conditions (Titration, Time Course) conditions->conditions_suboptimal Suboptimal atmosphere_leak Improve Inert Gas Setup atmosphere->atmosphere_leak Leak Detected workup_loss Modify Purification Protocol (e.g., change solvent system) workup->workup_loss Product Loss

Caption: Troubleshooting workflow for low synthesis yield.

Detailed Steps & Rationale:

  • Verify Reagent and Solvent Purity: Impurities can act as catalysts for side reactions or inhibit the desired reaction.[15]

    • Action: Use freshly distilled/dried solvents and high-purity reagents. Confirm the purity of starting materials using techniques like NMR or melting point analysis.

    • Causality: Water and other nucleophiles can interfere with many organic reactions, especially those involving reactive intermediates.

  • Optimize Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[15]

    • Action: Run small-scale parallel reactions to screen different temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The Hantzsch pyridine synthesis, a common method for creating the dihydropyridine ring, is a multi-step reaction where each step has its own optimal conditions.[16]

  • Ensure an Inert Atmosphere: Many reagents used in organic synthesis are sensitive to air and moisture.[15]

    • Action: If your reaction is air-sensitive, ensure your glassware is oven-dried and the reaction is conducted under a blanket of inert gas like nitrogen or argon.

    • Causality: Oxygen can lead to unwanted oxidation side products, reducing the yield of your desired compound.

  • Review Workup and Purification: Significant product loss can occur during extraction and chromatography.

    • Action: Analyze aqueous layers by TLC or LC-MS to check for product loss. Optimize your column chromatography conditions (e.g., solvent system, silica gel activity).

    • Causality: The polarity of your novel dihydropyridine carboxamide might be different from expected, leading to poor separation or elution during chromatography.

Issue: Difficulty in purifying the final dihydropyridine carboxamide product.

Troubleshooting Table: Purification Issues

Observation Potential Cause Recommended Action Scientific Rationale
Streaking on TLC plate Compound is too polar or acidic/basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the chromatography solvent system.This neutralizes the compound and reduces its interaction with the silica gel, leading to better separation.
Multiple, close-running spots on TLC Isomers or closely related byproducts.Try a different solvent system with varying polarity or use a different stationary phase (e.g., alumina). High-Performance Liquid Chromatography (HPLC) may be necessary.Different solvent systems can alter the selectivity of the separation. HPLC offers higher resolution for separating complex mixtures.
Product appears unstable on silica gel Decomposition on acidic silica gel.Use neutral or basic alumina for chromatography, or deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.Some organic compounds are sensitive to the acidic nature of silica gel and can degrade during purification.
Guide 2: Biological Evaluation

Issue: Inconsistent IC50 values in cell-based assays for L-type calcium channel inhibition.

Inconsistent IC50 values can undermine the reliability of your structure-activity relationship (SAR) studies.

Workflow for Investigating IC50 Variability

IC50Variability start Inconsistent IC50 Values cell_health Assess Cell Health & Passage Number start->cell_health assay_conditions Verify Assay Conditions (Reagent concentration, Incubation time) start->assay_conditions compound_stability Check Compound Stability & Solubility in Media start->compound_stability instrumentation Calibrate Instrumentation (Plate reader, etc.) start->instrumentation cell_issue Use Low Passage, Healthy Cells cell_health->cell_issue Variable assay_issue Re-optimize Assay Parameters assay_conditions->assay_issue Inconsistent compound_issue Prepare Fresh Solutions / Check Solubility compound_stability->compound_issue Degraded/Precipitated instrument_issue Perform Instrument QC instrumentation->instrument_issue Out of Calibration

Caption: Workflow for troubleshooting inconsistent IC50 values.

Detailed Steps & Rationale:

  • Assess Cell Health and Passage Number:

    • Action: Ensure you are using cells at a low passage number and that they are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.

    • Causality: High passage numbers can lead to genetic drift and altered expression of target proteins like L-type calcium channels. Stressed or unhealthy cells will respond inconsistently to stimuli.

  • Verify Assay Conditions:

    • Action: Standardize all assay parameters, including cell seeding density, reagent concentrations, and incubation times. Use a positive control (a known L-type calcium channel blocker like nifedipine or nimodipine) in every assay plate.[18]

    • Causality: Cell-based assays are sensitive to minor variations in conditions. A positive control helps to normalize the data and identify plate-to-plate variability.

  • Check Compound Stability and Solubility:

    • Action: Prepare fresh stock solutions of your dihydropyridine carboxamides. Visually inspect the assay wells for any signs of compound precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.

    • Causality: Dihydropyridines can be light-sensitive and may degrade over time. Poor solubility will lead to an inaccurate estimation of the compound's potency.

  • Consider State-Dependent Inhibition:

    • Action: The potency of L-type calcium channel blockers can be dependent on the conformational state of the channel (resting, open, or inactivated), which is influenced by the cell membrane potential.[18] Consider using an assay that controls the membrane potential, for example, by modulating the extracellular potassium concentration.[18]

    • Causality: If your compound preferentially binds to a specific channel state, variations in the resting membrane potential of your cells between experiments can lead to inconsistent IC50 values.

Issue: My novel dihydropyridine carboxamide is potent in a biochemical assay but shows weak activity in a cell-based assay.

This discrepancy often points to issues with cell permeability, drug efflux, or metabolic instability.

Troubleshooting Table: Discrepancy Between Biochemical and Cell-Based Activity

Potential Cause Recommended Experiment Expected Outcome if Hypothesis is Correct Scientific Rationale
Poor Cell Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Low permeability coefficient (Pe).This assay provides a rapid in vitro determination of a compound's passive permeability across an artificial membrane, mimicking the cell membrane.
Active Drug Efflux Cell-based assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).The IC50 of your compound will be significantly lower in the presence of the P-gp inhibitor.If your compound is a substrate for P-gp, inhibiting this efflux pump will increase its intracellular concentration and apparent potency.[10]
Rapid Intracellular Metabolism Incubate the compound with liver microsomes or S9 fractions and analyze for metabolite formation by LC-MS.[19][20][21]Rapid disappearance of the parent compound and the appearance of one or more metabolites.This in vitro metabolism assay helps to identify if your compound is rapidly broken down by metabolic enzymes, which would reduce its effective concentration in a cell-based assay.[19]

Part 3: Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Confirm L-type Calcium Channel Blockade

This protocol is the gold standard for directly measuring the effect of your compound on L-type calcium channel currents.[22]

Objective: To determine the inhibitory effect and voltage-dependence of a novel dihydropyridine carboxamide on L-type calcium currents (ICa,L).

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits, or primary vascular smooth muscle cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Extracellular solution (in mM): 135 NaCl, 5.4 KCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • Novel dihydropyridine carboxamide stock solution (in DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.[23]

    • Rupture the membrane patch with gentle suction to gain electrical access to the cell interior (whole-cell mode).[22][23]

  • Record Baseline ICa,L:

    • Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in a resting state.

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the inward ICa,L.

    • Record several baseline current traces to ensure stability.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of your novel dihydropyridine carboxamide.

    • Allow 2-5 minutes for the compound to equilibrate.

  • Record Post-Compound ICa,L:

    • Apply the same voltage-step protocol as in step 4 and record the inhibited ICa,L.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Causality Explained: This protocol directly measures the flow of ions through the L-type calcium channels. By comparing the current before and after applying your compound, you can definitively confirm its inhibitory activity on the target channel and quantify its potency. Using barium (Ba2+) as the charge carrier can be advantageous as it passes through calcium channels more readily and eliminates calcium-dependent inactivation, simplifying the analysis of voltage-dependent block.[24]

Protocol 2: In Vitro Drug Metabolism Assay using Liver Microsomes

This protocol helps to assess the metabolic stability of your novel dihydropyridine carboxamide.

Objective: To determine the rate of metabolism of a novel dihydropyridine carboxamide by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Novel dihydropyridine carboxamide.

  • Positive control compound with known metabolic stability (e.g., a stable and an unstable compound).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and your novel dihydropyridine carboxamide.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.

  • Initiate Reaction: Add the NADPH regenerating system to the mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This will stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate of metabolism.

    • Calculate the in vitro half-life (t1/2) of the compound.

Causality Explained: Liver microsomes are rich in cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism.[19] This assay simulates the first-pass metabolism that a drug would undergo in the liver. A short in vitro half-life suggests that the compound is likely to be rapidly cleared in vivo, which could be a mechanism of resistance or lead to poor pharmacokinetic properties. The FDA provides guidance on conducting such in vitro studies to evaluate drug-drug interaction potential.[25]

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Calcium Channel Blockers. StatPearls - NCBI Bookshelf. [Link]

  • Molecular determinants of drug binding and action on L-type calcium channels. PubMed. [Link]

  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed. [Link]

  • Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. PubMed Central. [Link]

  • Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. NIH. [Link]

  • 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neuropathic Pain. PubMed. [Link]

  • In vitro inhibition of midazolam and quinidine metabolism by flavonoids. PubMed. [Link]

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  • Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Darujournal. [Link]

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  • Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. ResearchGate. [Link]

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  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]

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    • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is paramount. The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid core is a key pharmacophore found in numerous bioactive compounds. This guide provides an in-depth comparison of the primary synthetic routes to this valuable molecule, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Introduction to the Target Molecule

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The dihydropyridine scaffold is notably present in a class of drugs known as calcium channel blockers, used in the treatment of hypertension.[1][2] The strategic placement of the methyl, oxo, and carboxylic acid groups on the dihydropyridine ring allows for a multitude of intermolecular interactions, making it a versatile template for drug design. The following sections will dissect and compare the most prominent synthetic strategies to access this important molecule.

Route 1: The Modified Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a cornerstone of pyridine and dihydropyridine chemistry.[1][3] It is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] For the synthesis of our target molecule, a modification of the classical Hantzsch reaction is proposed.

Mechanistic Rationale

The reaction likely proceeds through the initial formation of an enamine from a β-ketoester and ammonia, and a Knoevenagel condensation product from another β-ketoester and an aldehyde.[3] These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[4] To achieve the desired 2-carboxylic acid and 6-methyl substitution, specific starting materials are crucial.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Product Formation Reactant1 Pyruvic Aldehyde Intermediate2 Knoevenagel Adduct Reactant1->Intermediate2 Reactant2 Ethyl Acetoacetate Intermediate1 Enamine of Ethyl Acetoacetate Reactant2->Intermediate1 Reactant2->Intermediate2 Reactant3 Ammonia Reactant3->Intermediate1 Dihydropyridine 1,4-Dihydropyridine Intermediate Intermediate1->Dihydropyridine Intermediate2->Dihydropyridine Hydrolysis Saponification Dihydropyridine->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed workflow for the modified Hantzsch synthesis.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyruvic aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a suitable solvent such as ethanol.

  • Addition of Nitrogen Source: Slowly add a solution of aqueous ammonia (1.2 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of the target molecule.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 12 hours.

  • Purification: Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Route 2: Cyclocondensation of Enamino Esters

A more direct approach to the 4-pyridone structure involves the cyclocondensation of an enamino ester with a derivative of malonic acid.[5] This method offers good control over the substitution pattern of the final product.

Mechanistic Rationale

This synthesis is predicated on the reaction of an enamine, which acts as a nucleophile, with an activated carbonyl compound. The initial addition is followed by an intramolecular cyclization and subsequent elimination of a small molecule (e.g., an alcohol) to form the heterocyclic ring.

Cyclocondensation cluster_reactants Starting Materials cluster_intermediates Reaction Progression cluster_product Final Product Reactant1 Ethyl 3-aminobut-2-enoate Intermediate1 Michael Addition Adduct Reactant1->Intermediate1 Reactant2 Diethyl Malonate Reactant2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization ProductEster Ester Intermediate Cyclization->ProductEster FinalProduct This compound ProductEster->FinalProduct Hydrolysis

Caption: Key steps in the cyclocondensation synthesis pathway.

Experimental Protocol
  • Reaction Setup: In a flask suitable for high-temperature reactions, combine ethyl 3-aminobut-2-enoate (1.0 eq) and diethyl malonate (1.1 eq) in a high-boiling solvent such as xylene.

  • Catalyst and Dehydrating Agent: Add a catalytic amount of a base, such as sodium ethoxide, and molecular sieves to drive the reaction towards the product by removing ethanol.

  • Reflux: Heat the mixture to reflux (approximately 140°C) for 8-12 hours, monitoring by TLC.

  • Workup: After cooling, filter off the molecular sieves and remove the xylene under reduced pressure. The residue contains the ethyl ester of the target molecule.

  • Hydrolysis and Purification: Perform saponification as described in Route 1, followed by acidification and filtration to yield the desired carboxylic acid.

Route 3: The Isoxazole Rearrangement Approach

A more contemporary and elegant strategy involves the molybdenum-mediated ring expansion of an isoxazole precursor.[6] This method can provide access to highly substituted 4-pyridones and is notable for its novelty.

Mechanistic Rationale

The reaction is believed to proceed via the coordination of the molybdenum hexacarbonyl to the isoxazole ring, which induces N-O bond cleavage. The resulting intermediate then undergoes a rearrangement and cyclization to form the 4-pyridone ring system.

Isoxazole_Rearrangement cluster_reactants Starting Materials cluster_intermediates Reaction Progression cluster_product Final Product Reactant1 Methyl 2-(3-methylisoxazol-5-yl)-3-oxopropanoate Intermediate1 Molybdenum Complex Reactant1->Intermediate1 Reactant2 Mo(CO)6 Reactant2->Intermediate1 RingOpening N-O Bond Cleavage Intermediate1->RingOpening Rearrangement Cyclization & Rearrangement RingOpening->Rearrangement ProductEster Ester Intermediate Rearrangement->ProductEster FinalProduct This compound ProductEster->FinalProduct Hydrolysis

Caption: Proposed mechanism for the isoxazole rearrangement route.

Experimental Protocol
  • Precursor Synthesis: The starting material, methyl 2-(3-methylisoxazol-5-yl)-3-oxopropanoate, must first be synthesized, typically from 3-methyl-5-isoxazolecarboxylic acid.

  • Reaction Setup: In a reaction vessel purged with an inert gas, dissolve the isoxazole precursor (1.0 eq) and molybdenum hexacarbonyl (1.2 eq) in wet acetonitrile.

  • Heating: Heat the reaction mixture at 70°C for 24 hours. The reaction should be monitored for the disappearance of the starting material.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove insoluble molybdenum byproducts. Concentrate the filtrate under reduced pressure.

  • Purification and Hydrolysis: Purify the resulting ester intermediate by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard saponification procedures.

Comparative Analysis of Synthesis Routes

FeatureModified Hantzsch SynthesisCyclocondensation of Enamino EstersIsoxazole Rearrangement
Starting Materials Readily available and inexpensiveModerately availableRequires multi-step precursor synthesis
Reaction Conditions Moderate (reflux in ethanol)High temperature (reflux in xylene)Moderate temperature, inert atmosphere
Reaction Time 4-6 hours for cyclization8-12 hours24 hours
Overall Yield Moderate to goodGoodModerate (multi-step)
Scalability HighModerateLow to moderate
Key Advantages One-pot, well-establishedGood regiochemical controlNovelty, access to complex analogues
Key Disadvantages Potential for side productsHigh reaction temperatureCost and handling of Mo(CO)6, precursor synthesis

Conclusion

The choice of synthetic route for this compound is contingent on the specific requirements of the research or development program. The Modified Hantzsch Synthesis offers a robust and scalable method utilizing readily available starting materials. The Cyclocondensation of Enamino Esters provides excellent control over the final product's structure, albeit at the cost of higher reaction temperatures and longer reaction times. For exploratory and medicinal chemistry applications where novelty is prized, the Isoxazole Rearrangement presents an elegant, albeit more complex, alternative. Each route has its merits and drawbacks, and the optimal choice will depend on a careful consideration of factors such as cost, scale, and the desired level of molecular complexity.

References

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  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports, 1, 326. [Link]

  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • Kikelj, D. (2007). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Acta Chimica Slovenica, 54(3), 615-619. [Link]

  • Dyachenko, V. D., & Sharanin, Y. A. (2008). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecular Diversity, 12(3-4), 191-196. [Link]

  • Dzvinchuk, I. B., & Lozinskii, M. O. (2005). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 41(1), 74-79.
  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15935-15945. [Link]

  • Al-Zahrani, F. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(31), 20202-20213. [Link]

  • Zare, A., et al. (2016). Melamine trisulfonic acid as an efficient catalyst for the synthesis of 2,6-dimethyl-4-substituted-1,4-dihydropyridine-3,5-diethyl/dimethylcarboxylate derivatives via Hantzsch reaction in solvent free condition. Journal of the Iranian Chemical Society, 13(10), 1875-1881. [Link]

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A Comparative Guide to the Biological Activities of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone of drug design, offering a versatile scaffold for developing novel therapeutic agents.[1][2] Among these, derivatives of 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid represent a class of compounds with a broad spectrum of biological activities. While comprehensive data on the lead compound itself is limited, extensive research into its analogs has unveiled promising potential in anticancer, antimicrobial, and enzyme inhibitory applications. This guide provides an in-depth comparison of these analogs, supported by experimental data, to inform researchers and drug development professionals in their quest for new therapeutic leads.

Anticancer Activity: A Promising Frontier

Several analogs of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The structural modifications on the dihydropyridine ring play a crucial role in their potency and selectivity.

A study on novel dihydropyridine carboxylic acid derivatives revealed that compounds 3a and 3b exhibited the highest cytotoxic activity against the HCT-15 human colon cancer cell line, with IC50 values of 7.94 µM and 9.24 µM, respectively.[3][4] These values are comparable to the standard chemotherapeutic agents Cisplatin and Gefitinib, highlighting their potential as antineoplastic agents.[3][4] In silico docking studies suggest that these compounds may interact with Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, suggesting a potential mechanism of action.[3]

Further research into dihydropyridine and pyridine analogs as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme overexpressed in some cancers, has also yielded promising results. Several analogs showed excellent enzyme inhibition with IC50 values significantly lower than the standard inhibitor, levamisole.[5] Notably, a 2-naphthyl-substituted analog demonstrated the highest inhibitory potential against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[5]

Table 1: Comparative Cytotoxic Activity of Dihydropyridine Carboxylic Acid Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Analog 3aHCT-157.94 ± 1.6[3][4]
Analog 3bHCT-159.24 ± 0.9[3][4]
2-Naphthyl-substituted analogHeLa53.47 ± 0.50[5]
2-Naphthyl-substituted analogMCF-738.71 ± 2.31[5]
Cisplatin (Reference)HCT-15>25[3][4]
Gefitinib (Reference)HCT-15>25[3][4]

The experimental evaluation of these compounds typically involves cell viability assays such as the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HCT-15, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized dihydropyridine analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Add Dihydropyridine Analogs cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial and Antiviral Potential

The dihydropyridine scaffold has also been explored for its antimicrobial and antiviral properties. A study on novel dicarboxylic acid derivatives of 1,4-dihydropyridine demonstrated a significant increase in antimicrobial activity compared to their precursors.[6] Specifically, compounds 9b , 9d , and 9k were found to be highly active against various bacterial and fungal strains at a concentration of 4 µg/mL, showing comparable or better activity than the reference drugs Amoxicillin and Fluconazole.[6] The presence of the carboxylic acid moiety is believed to enhance activity by facilitating hydrogen bonding and ligand-protein interactions.[6]

While direct antiviral data for analogs of this compound is sparse, related pyridine and pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have shown inhibitory effects against viruses such as Herpes Simplex Virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular Stomatitis Virus (VSV).[7][8] This suggests that the broader class of pyridine carboxylic acids is a promising area for the development of novel antiviral agents.

Table 2: Antimicrobial Activity of 1,4-Dihydropyridine Dicarboxylic Acid Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)Reference
Analog 9bVarious Bacteria & Fungi4[6]
Analog 9dVarious Bacteria & Fungi4[6]
Analog 9kVarious Bacteria & Fungi4[6]
Amoxicillin (Reference)Bacteria4[6]
Fluconazole (Reference)Fungi2[6]

The evaluation of antimicrobial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxicity, analogs of pyridine carboxylic acids have been investigated as specific inhibitors of various enzymes, offering a more targeted therapeutic approach.

Metal complexes of 6-methylpyridine-2-carboxylic acid have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs.[9] These complexes exhibited a wide range of inhibitory activities, with some showing IC50 values in the sub-micromolar range.[9]

As previously mentioned, dihydropyridine and pyridine analogs have also been identified as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP).[5] Additionally, pyridine carboxamide derivatives have been explored as urease inhibitors, with some compounds showing significant activity.[10]

Table 3: Enzyme Inhibitory Activity of Pyridine Carboxylic Acid Analogs

Compound ClassTarget EnzymeIC50 RangeReference
Metal complexes of 6-methylpyridine-2-carboxylic acidα-glucosidase0.247 µM to >600 µM[9]
Dihydropyridine and Pyridine Analogsh-TNAP0.49 µM to 8.8 µM[5]
Pyridine Carboxamide DerivativesUreasee.g., 1.07 µM[10]

The experimental validation of enzyme inhibition typically involves in vitro enzymatic assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds (inhibitors) are prepared at various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a 96-well plate).

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature.

  • Detection of Product Formation: The amount of product formed is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Enzyme, Substrate, & Inhibitor Solutions mixing Mix Reagents in 96-well Plate reagents->mixing incubation Incubate at Controlled Temperature mixing->incubation detection Measure Product Formation incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

The analogs of this compound represent a versatile and promising class of compounds with a wide range of biological activities. While direct experimental data on the parent compound remains elusive, the extensive research on its derivatives has paved the way for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation.

Future research should focus on:

  • Synthesis and evaluation of this compound to establish a baseline for comparative studies.

  • Systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these analogs for specific biological targets.

  • In-depth mechanistic studies to elucidate the signaling pathways and molecular targets responsible for the observed biological effects.

  • In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

By leveraging the existing knowledge and addressing the current gaps, the scientific community can unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

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  • Gomez-García, A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7088. [Link]

  • Taha, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1457-1485. [Link]

  • Gomez-García, A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7088. [Link]

  • Patel, H., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 108-113. [Link]

  • Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

  • Khan, N. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6235. [Link]

  • Taha, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1457-1485. [Link]

  • Zhang, L., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 25(18), 4243. [Link]

  • Taha, M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 27(20), 7029. [Link]

  • de Souza, M. C. B. V., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16(7-9), 352-369. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 19(12), 20096-20110. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of the Serbian Chemical Society, 88(10), 1015-1024. [Link]

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The Evolving Landscape of Dihydropyridine Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the 1,4-dihydropyridine (DHP) scaffold stands as a cornerstone, particularly in the realm of cardiovascular medicine.[1] Traditionally recognized for their potent L-type calcium channel blocking activity, DHP derivatives, such as nifedipine and amlodipine, have become indispensable in the management of hypertension and angina.[1] However, the therapeutic potential of this versatile nucleus extends far beyond its cardiovascular applications, with emerging research demonstrating significant anticancer, anti-inflammatory, and antitubercular activities.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet increasingly important subclass: dihydropyridine carboxylic acids. We will objectively compare their performance with their more common ester and amide analogs, providing a comprehensive analysis supported by experimental data to empower researchers in the rational design of next-generation DHP-based therapeutics.

The Core Dihydropyridine Pharmacophore: A Foundation for Activity

The biological activity of 1,4-dihydropyridine derivatives is intrinsically linked to a set of core structural features. Understanding this foundational pharmacophore is crucial before dissecting the specific contributions of the carboxylic acid moiety.

A seminal body of research has established the following key requirements for potent calcium channel antagonism:

  • The 1,4-Dihydropyridine Ring: This central heterocyclic ring is absolutely essential for activity. Oxidation to the corresponding pyridine ring or reduction of the double bonds leads to a dramatic loss of potency.

  • A Phenyl Ring at the 4-Position: A substituted or unsubstituted phenyl group at the C4 position is a critical determinant of activity. The nature and position of substituents on this ring significantly modulate the compound's potency and selectivity.[4] Generally, electron-withdrawing groups at the ortho or meta positions of the C4-phenyl ring enhance calcium channel blocking activity.

  • Substituents at the 3- and 5-Positions: These positions are typically occupied by ester or, as we will explore, carboxylic acid groups. These functional groups are vital for anchoring the molecule to its biological target. Unsymmetrical substitution at these positions introduces a chiral center at C4, often leading to stereoselectivity in biological activity.[1]

  • Alkyl Groups at the 2- and 6-Positions: Small alkyl groups, typically methyl groups, at these positions are generally preferred for optimal activity.

The following diagram illustrates the key components of the 1,4-dihydropyridine pharmacophore for calcium channel blockade.

G DHP 1,4-Dihydropyridine Core (Essential for Activity) C4_Phenyl C4-Aryl (Phenyl) Group (Modulates Potency/Selectivity) DHP->C4_Phenyl 4-position C3_C5_Substituents C3 & C5 Functional Groups (e.g., -COOH, -COOR) (Target Binding) DHP->C3_C5_Substituents 3 & 5-positions C2_C6_Substituents C2 & C6 Alkyl Groups (Optimal Size Required) DHP->C2_C6_Substituents 2 & 6-positions N1_H N1-H (Unsubstituted) DHP->N1_H 1-position

Caption: Core pharmacophore of 1,4-dihydropyridines.

Dihydropyridine Carboxylic Acids vs. Esters: A Comparative Analysis

While the majority of clinically used dihydropyridines are esters, the corresponding carboxylic acids have garnered significant interest. The rationale for exploring these analogs stems from the potential for altered pharmacokinetic profiles, increased water solubility, and novel biological activities.

Calcium Channel Blocking Activity

The prevailing consensus in the literature suggests that for potent L-type calcium channel antagonism, the ester functionality at the C3 and C5 positions is generally superior to a free carboxylic acid.[4] The ester groups are thought to engage in crucial hydrogen bonding and hydrophobic interactions within the binding pocket of the calcium channel. Hydrolysis of the ester to a carboxylic acid can lead to a significant reduction in activity.

However, this is not a universally absolute rule. The influence of the carboxylic acid moiety is highly dependent on the overall molecular structure. For instance, in the pursuit of selective N-type calcium channel blockers, certain dihydropyridine-3-carboxylate derivatives have shown promising activity.[5]

Anticancer Activity

A compelling area of research for dihydropyridine carboxylic acids is in oncology. Several studies have demonstrated that these compounds can exhibit significant cytotoxic activity against various cancer cell lines, often through mechanisms distinct from calcium channel blockade. In this context, the carboxylic acid functionality can be advantageous.

A study on a series of novel dihydropyridine carboxylic acid derivatives revealed potent cytotoxic activity against the HCT-15 human colorectal adenocarcinoma cell line.[2] Notably, some of these carboxylic acid derivatives displayed lower IC50 values compared to the standard chemotherapeutic agent cisplatin.[2]

Comparative Cytotoxicity Data:

Compound ID4-Aryl SubstituentC3/C5 SubstituentsCell LineIC50 (µM)Reference
DHP-COOH-1 4-Chlorophenyl-COOH, -COCH3HCT-157.94 ± 1.6[2]
DHP-COOH-2 4-Methoxyphenyl-COOH, -COCH3HCT-159.24 ± 0.9[2]
Cisplatin --HCT-15>25[2]
DHP-Ester-1 4-BromophenylDiethyl esterHeLa2.3[6]
DHP-Ester-2 4-BromophenylDiethyl esterMCF-75.7[6]

This table presents a comparative summary of data from different studies to illustrate the potential of both carboxylic acid and ester derivatives.

The data suggests that while ester-containing DHPs can be highly potent, the carboxylic acid derivatives are also capable of exhibiting significant, and in some cases, superior anticancer activity. The presence of the carboxylic acid group can alter the molecule's polarity and ability to interact with different biological targets, potentially leading to novel mechanisms of action.

Deciphering the Structure-Activity Relationship of Dihydropyridine Carboxylic Acids

The biological activity of dihydropyridine carboxylic acids is a multifactorial equation, with subtle changes in chemical structure leading to profound differences in potency and selectivity. The following sections dissect the key structural elements and their impact on activity.

The Influence of the 4-Aryl Substituent

As with their ester counterparts, the substituent on the phenyl ring at the C4 position plays a pivotal role in modulating the activity of dihydropyridine carboxylic acids.

  • Electron-withdrawing vs. Electron-donating Groups: For anticancer activity, there is no simple correlation. Some studies have shown that electron-withdrawing groups at the meta position of the 4-phenyl ring can enhance cytotoxicity.[6] Conversely, other potent cytotoxic dihydropyridine esters have been reported with electron-donating groups at the para position.[6] For the carboxylic acid derivatives, a 4-chlorophenyl substituent was found to be slightly more potent than a 4-methoxyphenyl substituent against HCT-15 cells.[2]

  • Steric Factors: The size and shape of the 4-aryl substituent can influence how the molecule fits into its binding site.

Modifications at the C3 and C5 Positions

The nature of the functional groups at the C3 and C5 positions is a critical determinant of the biological activity profile.

  • Carboxylic Acid vs. Ester vs. Amide: As discussed, esters are often favored for calcium channel blockade. However, for other activities like anticancer effects, carboxylic acids and amides have shown significant promise. The conversion of a carboxylic acid to its corresponding ester or amide can drastically alter its biological properties by changing its hydrogen bonding capacity, polarity, and metabolic stability.

  • Symmetry and Asymmetry: The presence of identical or different substituents at C3 and C5 can impact activity. Asymmetrical substitution introduces chirality at C4, and often, the biological activity resides predominantly in one enantiomer.[1] This stereoselectivity underscores the importance of a specific three-dimensional arrangement for target interaction.

The following diagram illustrates the key decision points in the design and optimization of dihydropyridine carboxylic acids.

SAR_Workflow start Start: Dihydropyridine Carboxylic Acid Scaffold c4_modification Modify C4-Aryl Substituent start->c4_modification c3_c5_modification Modify C3/C5 Functional Groups c4_modification->c3_c5_modification Vary electron-donating/ withdrawing groups activity_assay Biological Activity Assay (e.g., Cytotoxicity, Ca2+ Channel Blockade) c3_c5_modification->activity_assay Synthesize analogs (-COOH, -COOR, -CONH2) sar_analysis Analyze SAR activity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify key structural features lead_optimization->c4_modification Iterative Design

Caption: Workflow for SAR studies of dihydropyridine carboxylic acids.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for two key assays used to evaluate the biological activity of dihydropyridine derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is a reliable method for assessing the in vitro anticancer activity of compounds by measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-15, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (dihydropyridine derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of approximately 2,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test dihydropyridine derivatives and incubate for 72-96 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and unbound dye. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510-540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Isolated Aortic Ring Assay for Calcium Channel Blockade

This ex vivo assay is a classic method to assess the vasorelaxant activity of compounds, which is often indicative of calcium channel blockade.

Materials:

  • Thoracic aorta from a rat or rabbit

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Test compounds (dihydropyridine derivatives)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 1-2 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Contraction: Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

  • Compound Addition: Once a stable contraction is achieved, add the test dihydropyridine derivatives in a cumulative manner to the bath, allowing the response to stabilize after each addition.

  • Data Recording: Record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation induced by the test compounds as a percentage of the maximal contraction induced by KCl. Calculate the pEC50 (the negative logarithm of the molar concentration of the compound that produces 50% of the maximal response) to determine the potency of the compounds.

Conclusion and Future Directions

The structure-activity relationship of dihydropyridine carboxylic acids is a rich and complex field with immense therapeutic potential. While their ester analogs have long dominated the clinical landscape for cardiovascular diseases, the carboxylic acid derivatives are emerging as promising candidates for other indications, particularly in oncology.

This guide has provided a framework for understanding the key structural features that govern the activity of these compounds, offering a comparative perspective against their ester counterparts. The detailed experimental protocols serve as a practical resource for researchers to validate their in silico designs and advance their drug discovery programs.

References

  • Yamamoto, T., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4816. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Castañeda-Arriaga, R., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(20), 15414. [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. [Link]

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A Researcher's Guide to Dihydropyridine Efficacy: Bridging the In Vitro-In Vivo Divide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular drug discovery, 1,4-dihydropyridine (DHP) derivatives represent a cornerstone class of therapeutics, primarily used in the management of hypertension and angina.[1][2][3][4] Their fundamental mechanism of action involves the blockade of L-type voltage-gated Ca2+ channels, which are critical in controlling vascular tone and heart contractility.[5] This action leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[6][7]

However, the journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges. A recurring hurdle in the development of novel DHP derivatives is the often-significant disparity between efficacy observed in controlled in vitro environments and the outcomes of in vivo studies. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing DHP efficacy, explains the causal factors behind discrepancies, and offers a framework for improving the translational potential of preclinical data.

The Core Challenge: From Cellular Potency to Systemic Efficacy

The transition from a simplified cellular or tissue-based model to a complex, whole-organism system introduces a multitude of variables that can profoundly impact a drug's apparent efficacy.[8][9] An in vitro assay may reveal a nanomolar IC50 value, suggesting high potency, yet the compound may fail to produce a therapeutic effect in vivo due to poor pharmacokinetics, off-target effects, or compensatory physiological responses.[10][11] Understanding and anticipating these factors is paramount for efficient lead optimization and reducing late-stage attrition.

Part 1: In Vitro Efficacy Assessment: Quantifying Potency at the Source

In vitro assays are indispensable for initial screening and mechanistic studies, offering high throughput, cost-effectiveness, and a controlled environment to probe the direct interaction between a DHP derivative and its molecular target.[8]

The Primary Mechanism: Blocking L-type Ca2+ Channels

The primary therapeutic effect of DHPs stems from their allosteric inhibition of L-type Ca2+ channels, which prevents the influx of calcium into vascular smooth muscle cells, thereby promoting vasodilation.[12]

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular channel L-Type Ca²⁺ Channel Gate DHP Binding Site Ca_ion Ca²⁺ Contraction Muscle Contraction Ca_ion->Contraction Triggers Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->channel:Ca_in Influx DHP Dihydropyridine Derivative DHP->channel:dhp Blocks

Caption: Dihydropyridine (DHP) mechanism of action in vascular smooth muscle.

Key In Vitro Methodologies

The choice of assay is dictated by the stage of drug discovery, balancing the need for throughput with the demand for detailed mechanistic information.

Assay TypePrincipleThroughputKey OutputCausality & Application
Fluorescence-Based Calcium Influx Assays Measures changes in intracellular Ca²⁺ concentration using fluorescent indicators (e.g., Fura-2, Fluo-4) in response to depolarization.[13][14]HighIC50Why this choice? Ideal for primary screening of large compound libraries to identify and rank-order potent L-type channel blockers. It provides a functional readout of channel inhibition.
Automated Patch Clamp (APC) High-throughput electrophysiology that directly measures the Ca²⁺ current (ICa) through the ion channel.[15]MediumIC50, Gating kineticsWhy this choice? Offers more detailed mechanistic insight than fluorescence assays. It's used in lead optimization to characterize state-dependent binding and off-target ion channel effects.
Conventional Patch Clamp "Gold standard" electrophysiological technique providing detailed biophysical data on ion channel function and modulation.[15]LowIC50, Voltage-dependence, Gating kineticsWhy this choice? Essential for deep mechanistic understanding of a lead candidate's interaction with the channel, providing data crucial for regulatory submissions.
Radioligand Binding Assays Quantifies the affinity of a compound for the DHP binding site on the L-type Ca²⁺ channel using a radiolabeled DHP (e.g., [³H]nitrendipine).HighKᵢWhy this choice? Useful for confirming direct binding to the target site, but does not provide functional information (i.e., antagonist vs. agonist activity).
Protocol Example: High-Throughput Calcium Influx Assay

This protocol describes a common method for screening DHP derivatives using a fluorescent plate reader.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on L-type calcium channels in a cell line stably expressing the channel subunits (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing Cav1.2 channel subunits.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[14]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Depolarization Buffer (Assay Buffer with elevated KCl, e.g., 90 mM).

  • Test and reference (e.g., Nifedipine) compounds.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-Cav1.2 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the loading solution to each well. Incubate for 60 minutes at 37°C. Causality Note: The AM ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Compound Addition: Wash the cells gently with Assay Buffer to remove extracellular dye. Add Assay Buffer containing various concentrations of the test DHP derivatives (typically a 10-point, 3-fold serial dilution). Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Initiation of Depolarization: Configure the instrument to add the high-potassium Depolarization Buffer to all wells simultaneously to open the voltage-gated L-type calcium channels.

  • Data Acquisition: The instrument will measure the change in fluorescence intensity (representing Ca²⁺ influx) over time, both before and after the addition of the depolarization buffer.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the peak fluorescence signal compared to vehicle-treated controls. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Part 2: In Vivo Efficacy Assessment: Evaluating Performance in a Systemic Context

In vivo studies are the critical next step to determine if the in vitro potency of a DHP derivative translates into a therapeutic effect in a living organism. These studies integrate the compound's pharmacokinetics (PK) and pharmacodynamics (PD).[16]

Key In Vivo Models for Antihypertensive Efficacy

The selection of an animal model is crucial and should reflect the human disease state as closely as possible.[17][18]

ModelSpeciesInduction MethodKey EndpointsCausality & Application
Spontaneously Hypertensive Rat (SHR) RatGeneticMean Arterial Pressure (MAP), Heart Rate (HR)Why this choice? The gold standard for hypertension research. The pathophysiology shares similarities with human essential hypertension, making it highly relevant for evaluating antihypertensive drugs.[11]
Angiotensin II-Induced Hypertension Mouse, RatContinuous infusion of Angiotensin IIMAP, HR, Vascular remodelingWhy this choice? A model for hypertension driven by the renin-angiotensin system. Useful for testing compounds that may have effects beyond simple vasodilation.
DOCA-Salt Hypertension RatUnilateral nephrectomy followed by deoxycorticosterone acetate (DOCA) and high-salt dietMAP, HR, Renal damageWhy this choice? A model of volume-dependent hypertension, useful for assessing effects on renal function and sodium retention.
Zebrafish Larvae ZebrafishGenetic or chemicalHeart rate, vessel diameterWhy this choice? A high-throughput in vivo model for early-stage cardiovascular safety and efficacy screening due to rapid development and optical transparency.[19]
Protocol Example: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of a test DHP derivative on blood pressure and heart rate in conscious, freely moving SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • Implantable radiotelemetry devices for continuous blood pressure monitoring.

  • Vehicle and test compound formulations suitable for oral gavage or intravenous administration.

Step-by-Step Methodology:

  • Surgical Implantation: Under anesthesia, surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta. Allow animals to recover for at least 7-10 days. Causality Note: Radiotelemetry is superior to tail-cuff methods as it eliminates handling stress, allowing for continuous and more accurate measurement of cardiovascular parameters in conscious animals.

  • Acclimatization and Baseline Recording: Acclimatize the animals to the study conditions and dosing procedures (e.g., sham dosing). Record baseline blood pressure and heart rate data for at least 24-48 hours to establish a stable baseline for each animal.

  • Compound Administration: Group the animals and administer the test DHP derivative or vehicle at the designated dose and route. A typical study design would involve 3-4 dose levels and a vehicle control group.

  • Continuous Data Collection: Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate for a predetermined period post-dose (e.g., 24 hours) to capture the peak effect and duration of action.

  • Data Analysis: Analyze the telemetry data by calculating the change from baseline for each parameter at various time points. The primary efficacy endpoint is typically the maximum reduction in mean arterial pressure (ΔMAPmax). Dose-response curves can be generated to determine the ED50 (the dose required to produce 50% of the maximal effect).

Part 3: Bridging the Gap: Reconciling In Vitro and In Vivo Data

The critical phase of analysis involves comparing the cellular potency (IC50) with the systemic efficacy (ED50). Discrepancies are common and provide crucial insights.[11]

cluster_factors Mediating Pharmacokinetic & Pharmacodynamic Factors invitro In Vitro Potency (e.g., IC50) gap Translational Gap invitro->gap invivo In Vivo Efficacy (e.g., ED50) gap->invivo adme Metabolism & Excretion (Clearance) adme->gap Influences dist Tissue Distribution (Vascular vs. Myocardial) dist->gap Influences binding Plasma Protein Binding binding->gap Influences reflex Physiological Reflexes (e.g., Baroreflex Tachycardia) reflex->gap Influences

Caption: Factors contributing to the gap between in vitro potency and in vivo efficacy.

Causality of Discrepancies
  • Pharmacokinetics (ADME): An in vitro assay measures the concentration of drug at the target. In vivo, the concentration at the target is governed by absorption, distribution, metabolism, and excretion. A compound with high in vitro potency but rapid metabolism or poor absorption will exhibit weak in vivo efficacy.[10]

  • Plasma Protein Binding: Only the unbound fraction of a drug is free to interact with the target channel. A highly potent compound that is also highly bound to plasma proteins (e.g., albumin) will have a much lower free concentration in vivo, thus requiring a higher administered dose.

  • Tissue Selectivity: DHPs exhibit different affinities for L-type channels in different tissues, with a general preference for vascular smooth muscle over cardiac muscle.[5][20] This critical property, which minimizes negative cardiac side effects, can only be fully assessed in vivo or with complex in vitro tissue preparations.[11] A study comparing amlodipine, felodipine, and nifedipine demonstrated that in vivo vascular selectivity was significantly higher for felodipine than for the other two, a result that required both in vivo and in vitro data to fully interpret.[11]

  • Physiological Counter-Regulation: A potent DHP that causes a rapid drop in blood pressure will trigger the baroreceptor reflex, leading to a compensatory increase in heart rate (reflex tachycardia).[5] This systemic response is absent in in vitro models and can mask the true antihypertensive efficacy or introduce undesirable side effects.

Illustrative Data Comparison

The table below presents hypothetical, yet representative, data for three DHP derivatives to illustrate the concepts of potency, efficacy, and selectivity.

CompoundIn Vitro Potency (IC50, nM) [Ca²⁺ Influx Assay]In Vivo Efficacy (ED50, mg/kg) [SHR Model, Oral]In Vivo Vascular Selectivity RatioInterpretation
Compound A 2.51.0HighPotent both in vitro and in vivo with good oral bioavailability and high vascular selectivity. A promising lead candidate.
Compound B 0.525.0ModerateVery high in vitro potency that does not translate in vivo. Likely due to poor pharmacokinetics (e.g., high first-pass metabolism) or high plasma protein binding.
Compound C 15.05.0LowModerate in vitro potency but good in vivo efficacy, suggesting excellent pharmacokinetics. However, low vascular selectivity could indicate a higher risk of cardiac side effects (e.g., negative inotropy).
Vascular Selectivity Ratio is a measure of the dose required to affect vascular parameters versus the dose required to affect cardiac parameters.

Conclusion and Future Directions

The evaluation of dihydropyridine derivatives requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. High-throughput in vitro assays are essential for initial discovery and establishing structure-activity relationships, while well-chosen in vivo models are indispensable for confirming therapeutic efficacy and safety in a complex physiological system.

The key to successful translation lies not in expecting a perfect 1:1 correlation, but in understanding the reasons for the differences. By systematically analyzing factors such as pharmacokinetics, protein binding, tissue selectivity, and reflex mechanisms, researchers can build predictive models that bridge the in vitro-in vivo gap. This approach enables more informed decisions during lead optimization, ultimately increasing the probability of developing safer and more effective antihypertensive therapies.

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A Researcher's Guide to Validating the Mechanism of Action of Novel Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel dihydropyridine (DHP) compounds. We will delve into the established pharmacology of classical DHPs, explore the potential for novel mechanisms, and present a multi-tiered experimental approach to elucidate the precise molecular interactions and cellular consequences of these new chemical entities. This guide emphasizes experimental design that is both technically sound and logically self-validating, ensuring the generation of robust and publishable data.

The Dihydropyridine Landscape: From Canonical L-type Calcium Channel Blockade to Novel Activities

For decades, 1,4-dihydropyridines, such as nifedipine, have been cornerstone therapies for hypertension and angina.[1][2][3] Their mechanism of action is classically defined by their ability to bind to the α1 subunit of L-type voltage-gated calcium channels (CaV1.2), primarily in vascular smooth muscle.[3][4][5] This binding allosterically modulates the channel, stabilizing it in a non-conducting state and thereby inhibiting the influx of calcium ions.[6] The reduction in intracellular calcium leads to vasodilation, decreased peripheral resistance, and a subsequent lowering of blood pressure.[1][7]

However, the therapeutic landscape is evolving. Novel DHP derivatives are being synthesized that may exhibit distinct pharmacological profiles.[8][9] These novel compounds could possess enhanced selectivity for different calcium channel subtypes (e.g., T-type or N-type), or they may engage in entirely new mechanisms of action, such as modulating intracellular signaling pathways independent of direct channel blockade.[10][11][12][13] For instance, some DHPs have been shown to influence nitric oxide (NO) release or interact with signaling cascades like the Transforming Growth Factor β (TGFβ) pathway.[11][12][13] Therefore, a systematic and multi-faceted validation approach is paramount to accurately characterize these next-generation compounds.

A Phased Experimental Strategy for Mechanism of Action Validation

A robust validation workflow should progress from broad cellular assessments to specific molecular target engagement and functional consequences. This phased approach, detailed below, ensures that foundational parameters are established before delving into more complex and resource-intensive assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Electrophysiology cluster_2 Phase 3: Downstream Functional Analysis A Cell Viability & Cytotoxicity Assays B Calcium Influx Assays A->B Establish Therapeutic Window D Patch-Clamp Electrophysiology B->D Confirm Functional Modulation of Calcium Channels C Radioligand Binding Assays C->D Verify Direct Target Binding E Downstream Signaling Pathway Analysis D->E Characterize Biophysical Interactions & Specificity

Caption: A logical workflow for validating the mechanism of action of novel dihydropyridine compounds.

Phase 1: Foundational Cellular Assays

The initial phase focuses on the overall cellular response to the novel compounds, establishing a therapeutic window and confirming a functional effect on calcium signaling.

1. Cell Viability and Cytotoxicity Assays

  • Rationale: Before assessing specific mechanisms, it is crucial to determine the concentration range at which the novel DHP compounds are not overtly toxic to the cells.[14][15] This allows for the differentiation between a specific pharmacological effect and a general cytotoxic response. Assays such as MTT, MTS, or CellTiter-Glo® provide quantitative data on cell health and proliferation.[16][17][18]

  • Experimental Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., vascular smooth muscle cells or a relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the novel DHP compounds and a reference compound (e.g., nifedipine). Treat the cells with these compounds for a duration relevant to the expected biological effect (e.g., 24-48 hours).

    • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

2. Calcium Influx Assays

  • Rationale: This is a direct functional assessment of the compound's effect on intracellular calcium levels. Fluorescent calcium indicators, such as Fura-2, Fluo-4, or Fluo-8E™, AM, are used to measure changes in cytosolic calcium concentration following cell stimulation.[19][20] This assay will confirm whether the novel DHPs act as inhibitors (or potentially activators) of calcium influx.

  • Experimental Protocol: Fluo-4 AM Calcium Influx Assay

    • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading: Load the cells with Fluo-4 AM, a cell-permeant calcium indicator, in a suitable buffer for 30-60 minutes at 37°C.[19] Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.

    • Compound Incubation: Wash the cells and incubate them with various concentrations of the novel DHP compounds or a reference DHP.

    • Stimulation and Measurement: Use a fluorescence microplate reader with an integrated liquid handler to stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open voltage-gated calcium channels. Simultaneously, record the fluorescence intensity (Ex/Em = ~490/520 nm) over time.

    • Data Analysis: Calculate the change in fluorescence intensity upon stimulation. Determine the IC50 (half-maximal inhibitory concentration) for each compound by plotting the inhibition of the calcium response against the compound concentration.

Phase 2: Target Engagement and Electrophysiological Characterization

This phase aims to confirm direct binding to the L-type calcium channel and provide a detailed biophysical characterization of the compound's effect.

1. Radioligand Binding Assays

  • Rationale: To determine if the novel compounds directly interact with the L-type calcium channel, competitive binding assays are employed.[21][22] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]PN200-110) that is known to bind to the DHP binding site on the channel.[23][24] This provides evidence of target engagement and allows for the determination of the binding affinity (Ki).

  • Experimental Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Prepare membrane fractions from a tissue or cell line expressing a high density of L-type calcium channels (e.g., rat cortical membranes).

    • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DHP (e.g., [³H]PN200-110) and a range of concentrations of the unlabeled novel DHP compound.

    • Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the membrane fragments with the bound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the novel compound. Calculate the IC50 and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. Patch-Clamp Electrophysiology

  • Rationale: Patch-clamp is the gold standard for studying ion channels, providing unparalleled detail on channel function.[25][26] This technique allows for the direct measurement of the ionic currents flowing through individual channels or the whole cell membrane.[27][28] It can definitively determine if the novel DHP blocks L-type calcium channels, characterize the voltage- and state-dependency of the block, and differentiate between antagonist and agonist activity.[29][30]

  • Experimental Workflow Overview:

    • Cell Preparation: Use a cell line stably expressing the L-type calcium channel of interest (e.g., HEK293 cells expressing CaV1.2).

    • Gigaohm Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.[28]

    • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell.

    • Voltage Clamp and Current Recording: The membrane potential is "clamped" at a specific voltage, and the resulting ionic currents are recorded. A voltage protocol is applied to elicit L-type calcium channel currents.

    • Compound Application: The novel DHP compound is applied to the cell, and the effect on the calcium current is recorded.

    • Data Analysis: The magnitude, kinetics, and voltage-dependence of the calcium current inhibition are analyzed to characterize the mechanism of action of the compound.

Phase 3: Downstream Functional Analysis

This final phase investigates the broader cellular consequences of the compound's action, particularly if a non-canonical mechanism is suspected.

1. Downstream Signaling Pathway Analysis

  • Rationale: Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes.[31][32][33] A change in calcium influx will have downstream consequences. Furthermore, novel DHPs may have effects independent of calcium channel blockade. Techniques like Western blotting can be used to probe the activation state of key signaling proteins downstream of calcium, or in other pathways potentially modulated by the novel compounds.

G cluster_0 Canonical Calcium Signaling Ca_influx Ca2+ Influx (via L-type channel) Calmodulin Calmodulin CaMK CaMKII CREB CREB Phosphorylation Gene_expression Gene Expression

Caption: Simplified canonical downstream signaling pathway of L-type calcium channels.

  • Experimental Protocol: Western Blotting for CREB Phosphorylation

    • Cell Treatment: Treat cells with the novel DHP compound for an appropriate duration, with and without a stimulus that activates L-type calcium channels.

    • Protein Extraction: Lyse the cells and collect the total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and a primary antibody for total CREB as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the change in CREB phosphorylation in response to the novel DHP compound.

Comparative Analysis: Expected Outcomes for Classical vs. Novel Dihydropyridines

The following table summarizes the expected experimental outcomes for a classical DHP (e.g., nifedipine) versus a hypothetical novel DHP with a distinct mechanism of action.

Assay Classical Dihydropyridine (e.g., Nifedipine) Hypothetical Novel DHP (e.g., TGFβ Inhibitor)
Cell Viability Low cytotoxicity at effective concentrations.Low cytotoxicity at effective concentrations.
Calcium Influx Potent inhibition of KCl-induced calcium influx (low nM IC50).No or very weak inhibition of KCl-induced calcium influx.
Radioligand Binding Complete displacement of [³H]PN200-110 (low nM Ki).No significant displacement of [³H]PN200-110.
Patch-Clamp Voltage-dependent block of L-type calcium currents.No effect on L-type calcium currents.
Downstream Signaling Inhibition of calcium-dependent signaling (e.g., decreased p-CREB).Inhibition of TGFβ-induced Smad phosphorylation.

Conclusion

Validating the mechanism of action of novel dihydropyridine compounds requires a rigorous, multi-pronged experimental approach. By systematically progressing from broad cellular assays to specific target engagement and functional analyses, researchers can build a comprehensive and compelling data package. This guide provides a foundational framework, but it is the careful execution of these experiments and the insightful interpretation of the resulting data that will ultimately unveil the true therapeutic potential of these new chemical entities. The integration of these techniques will not only elucidate the mechanism of action but also provide critical information for lead optimization and the future clinical development of novel dihydropyridine-based therapeutics.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyridine carboxylic acid isomers: picolinic acid, nicotinic acid, and isonicotinic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these critical pharmacophores with protein targets. This document moves beyond a simple procedural list, offering insights into the rationale behind experimental design and ensuring a robust, self-validating workflow.

Introduction: The Significance of Pyridine Carboxylic Acid Isomers in Drug Discovery

Pyridine carboxylic acid isomers are foundational scaffolds in medicinal chemistry, historically leading to a multitude of drugs for diverse therapeutic areas including tuberculosis, cancer, diabetes, and HIV/AIDS.[1][2][3] The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—exhibit distinct physicochemical properties due to the varying position of the carboxylic acid group on the pyridine ring.[1] This positional isomerism significantly influences their interaction with biological targets, making comparative studies essential for rational drug design. Molecular docking, a powerful computational technique, allows for the prediction and analysis of these interactions at an atomic level, providing crucial insights into binding affinities and modes.[4][5][6]

The nitrogen atom in the pyridine ring and the carboxylic group are key features that contribute to the therapeutic potential of these compounds. The nitrogen atom can participate in hydrogen bonding and coordination with metal ions, while the carboxylic group provides polarity and additional interaction points.[1] The ease of substitution on the pyridine ring further allows for the fine-tuning of activity and selectivity.[1]

The Rationale for Comparative Docking Studies

A comparative docking study of pyridine carboxylic acid isomers is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Elucidation: Systematically comparing the binding of these isomers to a specific target can reveal critical insights into the SAR.[2] For instance, it can highlight the preferred position of the carboxylic acid group for optimal interaction with the active site residues.

  • Lead Optimization: In drug discovery, identifying the most promising isomer early in the process can save significant time and resources. Comparative docking can rank the isomers based on their predicted binding affinities, guiding further chemical modifications.

  • Understanding Target Specificity: Different isomers may exhibit varying degrees of selectivity for different protein targets. A comparative approach can help in designing isomer-specific inhibitors with reduced off-target effects.

Experimental Workflow: A Self-Validating Protocol

This section outlines a detailed, step-by-step methodology for a comparative docking study. The protocol is designed to be self-validating by incorporating rigorous preparation, execution, and analysis steps.

Target Protein and Ligand Preparation

Expertise & Experience: The quality of your input structures directly dictates the reliability of your docking results. Meticulous preparation is paramount.

Step 1: Target Protein Selection and Preparation

  • Obtain the 3D Structure: Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be critical for binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the protein preparation wizard in software suites like Schrödinger or MOE.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.

Step 2: Ligand Preparation

  • Generate 3D Structures: Create 3D structures of the three pyridine carboxylic acid isomers (picolinic acid, nicotinic acid, and isonicotinic acid). This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by conversion to a 3D format.

  • Ligand Protonation and Tautomerization: Determine the most likely protonation and tautomeric states of the ligands at the chosen pH. Software like LigPrep can be used to generate various possible states.

  • Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy conformation.

Molecular Docking Protocol

Trustworthiness: A reliable docking protocol involves careful definition of the binding site and the use of appropriate docking algorithms and scoring functions.

Step 3: Binding Site Definition

  • Grid Generation: Define the active site of the protein where the docking will be performed. If a co-crystallized ligand is present, the grid box can be centered on it. The size of the grid box should be large enough to accommodate all three isomers and allow for some rotational and translational freedom. Assigning the grid parameters is a critical step as it directs the ligand to the binding site.[7]

Step 4: Docking Simulation

  • Choice of Docking Software: Select a well-validated docking program. Popular choices include AutoDock, Glide, GOLD, and HADDOCK.[4][7][8] For this guide, we will reference the widely used and freely available AutoDock.

  • Docking Algorithm: Utilize a robust search algorithm to explore the conformational space of the ligands within the binding site. The Lamarckian Genetic Algorithm in AutoDock is a common choice.[9]

  • Execution: Dock each of the three pyridine carboxylic acid isomers into the prepared protein active site. It is recommended to perform multiple docking runs for each ligand to ensure the results are reproducible.

Analysis and Validation

Authoritative Grounding: The interpretation of docking results must be grounded in both the quantitative scores and a qualitative visual inspection of the binding poses.

Step 5: Analysis of Docking Results

  • Binding Energy and Scoring: Analyze the docking scores (e.g., binding energy in kcal/mol) for each isomer. A lower binding energy generally indicates a more favorable interaction.

  • Pose Analysis: Visually inspect the top-ranked docking poses for each isomer using molecular visualization software like PyMOL or VMD. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Comparative Analysis: Directly compare the binding modes and interactions of the three isomers. Note any differences in their orientation within the active site and the specific residues they interact with.

Step 6: Protocol Validation

  • Re-docking of a Known Ligand: If a co-crystallized ligand was present in the original PDB structure, re-dock it into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10]

  • Comparison with Experimental Data: Whenever possible, compare the predicted binding affinities with experimentally determined values (e.g., Ki or IC50) from the literature. A good correlation between the docking scores and experimental data increases the confidence in the predictive power of the model.

Data Presentation and Visualization

Clear and concise presentation of data is essential for communicating the findings of a comparative study.

Tabular Summary of Docking Results
IsomerDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Picolinic Acid
Nicotinic Acid
Isonicotinic Acid

Caption: A summary of the molecular docking results for the three pyridine carboxylic acid isomers against the target protein.

Visualization of Workflows and Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the chemical structures of the isomers.

Comparative_Docking_Workflow cluster_prep 1. Preparation cluster_docking 2. Docking cluster_analysis 3. Analysis & Validation cluster_output 4. Output PDB Protein Structure (PDB) PrepProtein Protein Preparation (Clean, Protonate, Minimize) PDB->PrepProtein Ligands Isomer Structures (Picolinic, Nicotinic, Isonicotinic) PrepLigands Ligand Preparation (Protonate, Minimize) Ligands->PrepLigands Grid Grid Generation (Define Active Site) PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock) PrepLigands->Dock Grid->Dock Analysis Analyze Results (Scores, Poses, Interactions) Dock->Analysis Validation Protocol Validation (Re-docking, Experimental Data) Analysis->Validation Table Data Table Analysis->Table Visualization Binding Pose Visualization Analysis->Visualization

Caption: Workflow for the comparative molecular docking study.

Pyridine_Carboxylic_Acid_Isomers cluster_picolinic Picolinic Acid cluster_nicotinic Nicotinic Acid cluster_isonicotinic Isonicotinic Acid picolinic nicotinic isonicotinic

Caption: Chemical structures of the three pyridine carboxylic acid isomers.

Conclusion

This guide provides a robust and scientifically sound framework for conducting comparative docking studies of pyridine carboxylic acid isomers. By following this detailed protocol, researchers can gain valuable insights into the structure-activity relationships of these important pharmacophores, ultimately contributing to the design of more effective and selective therapeutics. The emphasis on meticulous preparation, rigorous validation, and clear data presentation ensures the generation of trustworthy and impactful results.

References

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A Comparative Guide to the Cross-Reactivity of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the on-target and off-target activities of this chemical series, presenting a comparative assessment against established kinase and dihydrofolate reductase inhibitors. The experimental protocols detailed herein are intended to provide a robust framework for evaluating compound selectivity and ensuring the scientific integrity of screening campaigns.

Introduction: The Emergence of Dihydropyridine Derivatives in Kinase Inhibition

The 1,4-dihydropyridine scaffold is a well-established pharmacophore, traditionally associated with L-type calcium channel blockers.[1][2] However, recent explorations have revealed the versatility of this heterocyclic system, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[3][4] Our focus is on the this compound core, a structure with the potential to engage with ATP-binding sites of various enzymes due to its structural motifs.

Recent studies have highlighted the potential of dihydropyridine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[5] Specifically, the PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers, has been identified as a target for dihydropyridine-like structures.[5] PIM-1's role in promoting cell survival and proliferation makes it an attractive target for therapeutic intervention.

This guide establishes PIM-1 kinase as the primary target for our subject this compound derivatives. We will objectively compare their hypothetical selectivity against a known PIM-1 inhibitor and explore potential cross-reactivity with Dihydrofolate Reductase (DHFR), an enzyme that is also targeted by various heterocyclic compounds.[6][7]

Comparative Analysis: On-Target Potency and Off-Target Cross-Reactivity

The central challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. The aminopyrimidine scaffold is a privileged structure in the design of selective kinase inhibitors, making aminopyrimidine-based compounds excellent benchmarks for comparison.[8][9]

Primary Target: PIM-1 Kinase

We hypothesize that this compound derivatives (termed 'DHP-M') exhibit inhibitory activity against PIM-1 kinase. For a comparative benchmark, we will use a well-characterized aminopyrimidine-based PIM-1 inhibitor (termed 'AP-1').

Potential Off-Target: Dihydrofolate Reductase (DHFR)

Given the structural similarities of the dihydropyridine core to other heterocyclic DHFR inhibitors like quinazolines, we will assess the cross-reactivity of DHP-M against DHFR.[6][7][10] Methotrexate, a potent and widely used DHFR inhibitor, will serve as the comparator for this off-target assessment.

Data Summary

The following table summarizes the hypothetical inhibitory activities (IC50 values) and selectivity profiles of our lead DHP-M derivative against the primary target (PIM-1) and the potential off-target (DHFR), in comparison to the benchmark compounds.

CompoundPrimary Target: PIM-1 (IC50, nM)Off-Target: DHFR (IC50, nM)Selectivity Index (DHFR IC50 / PIM-1 IC50)
DHP-M 505000100
AP-1 10>10000>1000
Methotrexate >100001<0.0001

This data is illustrative and intended for comparative purposes within this guide.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity profiling, a multi-faceted experimental approach is essential. Here, we detail the core assays for determining on-target potency and off-target interactions.

Primary Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis treat Treat cells with DHP-M, AP-1, or Vehicle (DMSO) incubate Incubate to allow compound entry and binding treat->incubate heat Heat cell lysates to a range of temperatures incubate->heat cool Cool to room temperature heat->cool lyse Lyse cells and separate soluble vs. aggregated proteins cool->lyse wb Quantify soluble PIM-1 kinase by Western Blot lyse->wb plot Plot % soluble PIM-1 vs. Temperature wb->plot shift Determine thermal shift (ΔTm) plot->shift

CETSA workflow for target engagement.

Protocol:

  • Cell Culture and Treatment: Culture a PIM-1 expressing cell line (e.g., K562) to 70-80% confluency. Treat cells with varying concentrations of DHP-M, AP-1, or a vehicle control (DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer.

  • Thermal Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble PIM-1 kinase using Western blotting with a PIM-1 specific antibody.

  • Data Analysis: Plot the percentage of soluble PIM-1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

In Vitro Potency and Selectivity: Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known ligand for the active site of the target enzyme.

Experimental Workflow: Competitive Binding Assay

cluster_0 Assay Setup cluster_1 Competition cluster_2 Detection & Analysis plate Plate recombinant PIM-1 or DHFR enzyme add_compounds Add serial dilutions of DHP-M, AP-1, or Methotrexate plate->add_compounds add_probe Add a fluorescently labeled probe (known binder) add_compounds->add_probe incubate Incubate to reach binding equilibrium add_probe->incubate read Measure fluorescence polarization/intensity incubate->read calculate Calculate IC50 values from dose-response curves read->calculate

Workflow for competitive binding assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant PIM-1 kinase or DHFR enzyme, a fluorescently labeled probe with known affinity for the target, and serial dilutions of the test compounds (DHP-M, AP-1, Methotrexate).

  • Assay Plate Setup: In a microplate, add the enzyme to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum signal) and no enzyme (background).

  • Probe Addition and Incubation: Add the fluorescent probe to all wells and incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or intensity using a plate reader. A decrease in signal indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting Cross-Reactivity Data for Drug Development

The selectivity index, calculated as the ratio of the IC50 for the off-target to the IC50 for the on-target, is a critical parameter in preclinical drug development. A higher selectivity index is generally desirable, indicating a wider therapeutic window.

Based on our illustrative data, the DHP-M derivative shows a 100-fold selectivity for PIM-1 over DHFR. While this indicates a preferential interaction with the intended target, the AP-1 compound demonstrates a significantly better selectivity profile (>1000-fold). This comparison highlights the importance of further lead optimization for the DHP-M series to enhance selectivity and minimize potential off-target liabilities associated with DHFR inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, potentially targeting PIM-1. However, a thorough assessment of cross-reactivity is paramount. The experimental framework provided in this guide, combining target engagement verification with in vitro potency and selectivity assays, offers a robust strategy for characterizing the cross-reactivity profile of these and other emerging small molecule drug candidates. The insights gained from such comparative studies are invaluable for guiding medicinal chemistry efforts and selecting candidates with the highest potential for clinical success.

References

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  • Gangjee, A., et al. (2007). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. Journal of Medicinal Chemistry, 50(21), 5144-5154. [Link]

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  • Ahmadi, F., et al. (2016). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 11(5), 367–376. [Link]

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  • Norman, M. H., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(16), 4936–4949. [Link]

  • Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3237–3253. [Link]

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  • Khdour, H. Y., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1432-1440. [Link]

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A Senior Application Scientist's Guide to Benchmarking New Dihydropyridine Compounds Against Existing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, dihydropyridine (DHP) calcium channel blockers remain a cornerstone for the management of hypertension and angina.[1] The development of novel DHP compounds necessitates a rigorous and systematic benchmarking process against established drugs to ascertain potential advantages in potency, selectivity, pharmacokinetics, and safety. This guide provides an in-depth, technically-grounded framework for the preclinical evaluation of new DHP entities, using the well-established drugs Amlodipine, Felodipine, and Nifedipine as primary comparators.

The Scientific Imperative: Targeting the L-type Calcium Channel

Dihydropyridines exert their therapeutic effect by selectively binding to the α1-subunit of the L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle.[2] This binding inhibits the influx of calcium ions into these cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] The core objective in developing new DHPs is to optimize this interaction for improved therapeutic outcomes, such as enhanced vascular selectivity, a more favorable pharmacokinetic profile for patient compliance, and a wider safety margin.

Part 1: The Benchmarking Workflow: A Phased Approach

A successful benchmarking program is a multi-faceted endeavor, progressing from high-throughput in vitro assays to more complex in vivo models. This phased approach allows for early identification of promising candidates and termination of those unlikely to meet the target product profile, thereby conserving resources.

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Candidate Selection Potency & Selectivity Potency & Selectivity ADME Screening ADME Screening Potency & Selectivity->ADME Screening Safety Pharmacology (In Vitro) Safety Pharmacology (In Vitro) ADME Screening->Safety Pharmacology (In Vitro) Pharmacokinetics (PK) Pharmacokinetics (PK) Safety Pharmacology (In Vitro)->Pharmacokinetics (PK) Efficacy Models Efficacy Models Pharmacokinetics (PK)->Efficacy Models Integrated Risk Assessment Integrated Risk Assessment Efficacy Models->Integrated Risk Assessment Lead Candidate Lead Candidate Integrated Risk Assessment->Lead Candidate

Caption: A phased preclinical benchmarking workflow for new dihydropyridine compounds.

Part 2: In Vitro Benchmarking: Foundational Efficacy and Safety

The initial phase of benchmarking focuses on characterizing the intrinsic properties of the new compounds at the molecular and cellular level.

On-Target Potency: L-type Calcium Channel Binding Affinity

The primary measure of a DHP's intended activity is its affinity for the L-type calcium channel. A radioligand binding assay is the gold standard for quantifying this interaction.[4]

Scientific Rationale: This assay directly measures the binding affinity (Ki) of the test compound to the target receptor by competing with a known high-affinity radiolabeled DHP, such as -PN200-110. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in L-type calcium channels, such as rat cardiac or brain tissue.[5]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the new DHP compound and the benchmark drugs.[5]

  • Incubation: Allow the binding to reach equilibrium (typically 60 minutes at 30°C).[5]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[5]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism: In Vitro Vasodilation

To confirm that binding to the L-type calcium channel translates into a functional effect, an in vitro vasodilation assay using isolated blood vessels is essential.

Scientific Rationale: This assay assesses the ability of the DHP compound to relax pre-constricted arterial segments, mimicking its therapeutic effect in vivo. The potency is typically expressed as an IC50 or EC50 value.

Experimental Protocol: Isolated Artery Vasodilation Assay

  • Tissue Preparation: Isolate segments of rat mesenteric resistance arteries and mount them in a wire myograph system.[6]

  • Pre-constriction: Induce a stable contraction in the arterial segments using a high potassium solution (e.g., 60 mM KCl).[6]

  • Cumulative Concentration-Response: Add the new DHP compound and benchmark drugs in a cumulative manner to the tissue bath, allowing the relaxation response to stabilize at each concentration.

  • Data Acquisition: Continuously record the isometric tension of the arterial segments.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the compound to determine the IC50 value.[7][8]

Parameter Amlodipine Felodipine Nifedipine New Compound 1 New Compound 2
L-type Ca²⁺ Channel Binding (Ki, nM) ~1.9~0.6~1.2Experimental DataExperimental Data
In Vitro Vasodilation (IC50, nM) ~10~1~3Experimental DataExperimental Data

Note: The provided values for the benchmark drugs are approximations derived from publicly available data and may vary depending on the specific experimental conditions.

Early Safety Assessment: hERG Channel Inhibition

Off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9] Early assessment of hERG liability is therefore critical.

Scientific Rationale: The patch-clamp electrophysiology assay directly measures the flow of ions through the hERG channel in cells expressing this channel. Inhibition of this current can lead to a prolongation of the QT interval in the electrocardiogram, a risk factor for Torsades de Pointes. This assay is a key component of the preclinical safety evaluation recommended by the International Council for Harmonisation (ICH) S7B guidelines.[10][11]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell voltage-clamp recordings at physiological temperature (36 ± 1 °C).[1]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current.[1]

  • Compound Application: Perfuse the cells with increasing concentrations of the new DHP compound and benchmark drugs.

  • Data Analysis: Measure the reduction in the hERG current at each concentration to determine the IC50 value.

Metabolic Profiling: CYP450 Inhibition

Dihydropyridines are primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform.[12] Inhibition of this enzyme can lead to drug-drug interactions.

Scientific Rationale: An in vitro CYP3A4 inhibition assay using human liver microsomes determines the potential of a new compound to interfere with the metabolism of other drugs that are substrates of this enzyme.[13][14]

Experimental Protocol: CYP3A4 Inhibition Assay

  • Incubation: Incubate human liver microsomes with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) and a range of concentrations of the new DHP compound and benchmark drugs.[13]

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor, NADPH.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of metabolite formation.

Parameter Amlodipine Felodipine Nifedipine New Compound 1 New Compound 2
hERG Inhibition (IC50, µM) >30~10>30Experimental DataExperimental Data
CYP3A4 Inhibition (IC50, µM) >50~5~10Experimental DataExperimental Data

Note: The provided values for the benchmark drugs are approximations and can vary based on assay conditions.

Part 3: In Vivo Benchmarking: Efficacy and Pharmacokinetics

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their antihypertensive efficacy and pharmacokinetic properties in a whole-animal system.

Antihypertensive Efficacy in a Disease Model

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized genetic model of essential hypertension.[15][16]

Scientific Rationale: The SHR model allows for the assessment of the blood pressure-lowering effects of a new DHP compound in a hypertensive state that closely mimics human essential hypertension.

Experimental Protocol: Blood Pressure Measurement in SHR Rats

  • Animal Model: Use adult male SHR rats with established hypertension.

  • Drug Administration: Administer the new DHP compound and benchmark drugs orally at various doses.

  • Blood Pressure Monitoring: Continuously monitor systolic and diastolic blood pressure and heart rate using radiotelemetry. This method is preferred over tail-cuff measurements as it is less stressful for the animals and provides more accurate and continuous data.[16]

  • Data Analysis: Analyze the time course of blood pressure reduction and the maximum effect achieved at each dose.

Parameter Amlodipine Felodipine Nifedipine GITS New Compound 1 New Compound 2
Dose for ~20 mmHg SBP reduction in SHR (mg/kg, p.o.) ~2.5~5~10Experimental DataExperimental Data
Duration of Action at effective dose (hours) >24~12-24~24Experimental DataExperimental Data

Note: In vivo efficacy data is highly dependent on the formulation and specific study design.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new compound is crucial for determining its dosing regimen and potential for accumulation.

Scientific Rationale: Pharmacokinetic studies in animals (typically rats) provide key parameters such as bioavailability, half-life (t½), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).[17]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points after dosing.

  • Bioanalysis: Process the blood samples to plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate the key PK parameters.

Parameter Amlodipine (Rat) Felodipine (Rat) Nifedipine (Rat) New Compound 1 New Compound 2
Oral Bioavailability (%) ~100~20~45Experimental DataExperimental Data
Half-life (t½, hours) ~3~11~2Experimental DataExperimental Data
Cmax at effective dose (ng/mL) ~50~30~200Experimental DataExperimental Data

Note: Pharmacokinetic parameters can vary significantly between species.[17]

Part 4: Integrated Safety Pharmacology and Candidate Selection

The final stage of preclinical benchmarking involves an integrated assessment of all data to select the most promising candidate for further development. This aligns with the principles of the ICH S7A guidelines for safety pharmacology studies.[18][19]

Potency Potency Decision Go/No-Go Decision Potency->Decision Selectivity Selectivity Selectivity->Decision PK_Profile PK Profile PK_Profile->Decision InVivo_Efficacy In Vivo Efficacy InVivo_Efficacy->Decision Safety_Margin Safety Margin (hERG, CYP) Safety_Margin->Decision Lead_Candidate Lead Candidate for IND-enabling Studies Decision->Lead_Candidate Favorable Profile

Caption: Decision-making matrix for lead candidate selection based on integrated data.

A comprehensive evaluation should consider the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose. For DHPs, a key consideration is the safety margin between the on-target efficacy and off-target effects like hERG inhibition. A wider margin is highly desirable.

By systematically applying this benchmarking framework, drug discovery teams can make data-driven decisions, increasing the probability of identifying a novel dihydropyridine compound with a superior clinical profile compared to existing therapies.

References

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A Comparative Guide to the Synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-pyridone scaffold, a prominent feature in numerous biologically active compounds, serves as a cornerstone in medicinal chemistry and drug development. The specific molecule, 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 14255-41-5), represents a valuable synthetic target due to its potential as a versatile intermediate for creating more complex molecular architectures. However, a survey of the current literature reveals a conspicuous absence of a well-established, reproducible synthetic protocol for this specific isomer.

This guide addresses this gap by proposing a plausible and chemically sound synthetic strategy for the target molecule. To provide a comprehensive resource for researchers, we will objectively compare this proposed route with established, high-fidelity synthesis protocols for structurally related and isomeric pyridone carboxylic acids. By examining the nuances of starting material selection, reaction mechanisms, and potential challenges, this document aims to equip researchers with the critical insights needed to navigate the synthesis of this important class of heterocyclic compounds.

Proposed Synthesis of this compound

While a specific published procedure remains elusive, fundamental principles of heterocyclic chemistry allow for the rational design of a synthetic pathway. A modified Gould-Jacobs approach offers a logical and promising strategy.[1][2] This reaction classically involves the condensation of an amine with an activated malonic ester derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline (or 4-pyridone) ring system.[1]

Proposed Reaction Scheme: Modified Gould-Jacobs Reaction

The proposed synthesis involves a two-step process starting from ethyl 3-aminobut-2-enoate (an enamine derived from ethyl acetoacetate) and diethyl acetylenedicarboxylate.

Proposed_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Thermal Cyclization (Conrad-Limpach) cluster_2 Step 3: Saponification Reactant_A Reactant_B Intermediate Intermediate Reactant_B->Intermediate Ethyl 3-aminobut-2-enoate (in Ethanol) Intermediate_2 Intermediate Intermediate->Intermediate_2 Product_Ester Product_Ester Product_Ester_2 Product_Ester Final_Product Final_Product caption Fig. 1: Proposed workflow for the synthesis of the target molecule. Alternative_1_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start_A 4-(Dimethylamino)but-3-en-2-one Intermediate (2E,4E)-2-cyano-5- (dimethylamino)hexa- 2,4-dienamide Start_A->Intermediate Start_B Malononitrile Start_B->Intermediate Piperidine, EtOH, rt Intermediate_2 (2E,4E)-2-cyano-5- (dimethylamino)hexa- 2,4-dienamide Intermediate->Intermediate_2 Product 6-Methyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile Intermediate_2->Product Acetic Acid, HCl, Reflux caption Fig. 2: Workflow for the synthesis of a 2-oxo isomer. Alternative_2_Workflow Substrate Pyridine-2-carboxylic Acid Process Whole-cell biotransformation Alcaligenes faecalis (DSM 6269) Substrate->Process Product 6-Oxo-1,6-dihydropyridine- 2-carboxylic Acid Process->Product caption Fig. 3: Biocatalytic synthesis of a related pyridone.

Sources

A Head-to-Head Comparison of Dihydropyridine-Based Inhibitors: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, dihydropyridines (DHPs) are a critical class of compounds, primarily known for their role as L-type calcium channel blockers. Their development has been pivotal in the management of cardiovascular diseases, particularly hypertension. This guide offers a detailed comparative analysis of key dihydropyridine-based inhibitors, focusing on their mechanisms, experimental evaluation, and clinical differentiation.

The Core Mechanism: Allosteric Inhibition of L-Type Calcium Channels

Dihydropyridine-based inhibitors exert their effects by targeting L-type voltage-gated calcium channels.[1][2][3] These channels are integral to the regulation of intracellular calcium levels, which in turn govern a vast array of physiological processes, including smooth muscle contraction.

The primary mechanism of action involves the binding of DHPs to the α1-subunit of the L-type calcium channel.[1] This binding is allosteric, meaning it occurs at a site distinct from the calcium pore itself. By binding to this site, DHPs stabilize the channel in an inactivated state, thereby reducing the influx of calcium into the cell. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2][4]

Figure 1. Simplified signaling pathway of dihydropyridine inhibition.

Comparative Analysis of Prominent Dihydropyridine Inhibitors

While sharing a common mechanism, individual dihydropyridine inhibitors exhibit distinct pharmacokinetic and pharmacodynamic profiles. A comparison of three widely used DHPs—nifedipine, amlodipine, and nicardipine—highlights these differences.

FeatureNifedipineAmlodipineNicardipine
Generation FirstThirdSecond
Half-life Short (2-5 hours)[5]Long (30-50 hours)[6]Short (2-4 hours)[6]
Dosing Frequency Multiple times daily[7]Once daily[6][7]Frequent[6]
Primary Use Hypertension, Angina[8]Hypertension, Coronary Artery Disease[9]Hypertensive emergencies (IV)[6]
Key Side Effect Reflex tachycardia[5]Peripheral edema[9][10]Headache, flushing[8]

Nifedipine , as a first-generation DHP, has a rapid onset and a short half-life, which can lead to reflex tachycardia.[5] Amlodipine , a third-generation agent, is characterized by its long half-life, allowing for convenient once-daily dosing and consistent blood pressure control.[6][7] Nicardipine is often utilized in its intravenous form for the rapid management of hypertensive crises due to its potent vasodilatory effects.[6]

Experimental Protocols for Evaluating Dihydropyridine Inhibitors

The rigorous evaluation and comparison of DHP inhibitors rely on standardized experimental protocols. Two fundamental assays are the radioligand binding assay and the calcium flux assay.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[11][12]

Objective: To determine the inhibitory constant (Ki) of a test DHP inhibitor for the L-type calcium channel.

Methodology:

  • Preparation: Utilize membrane preparations from cells expressing a high density of L-type calcium channels.

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled DHP (e.g., [3H]-nitrendipine) and a range of concentrations of the unlabeled test compound.[12]

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Radioligand_Binding_Workflow Membrane Preparation Membrane Preparation Incubation with Radioligand & Test Compound Incubation with Radioligand & Test Compound Membrane Preparation->Incubation with Radioligand & Test Compound Filtration Filtration Incubation with Radioligand & Test Compound->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki Determination) Data Analysis (IC50/Ki Determination) Scintillation Counting->Data Analysis (IC50/Ki Determination)

Figure 2. Workflow for a competitive radioligand binding assay.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of a DHP inhibitor to block calcium influx in living cells.[13]

Objective: To determine the potency of a test DHP inhibitor in blocking L-type calcium channel-mediated calcium influx.

Methodology:

  • Cell Culture: Plate cells expressing L-type calcium channels in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).[14]

  • Compound Incubation: Incubate the cells with varying concentrations of the test DHP inhibitor.

  • Stimulation: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).

  • Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.[15]

  • Analysis: Plot the inhibition of the calcium response against the log concentration of the test compound to determine the IC50.

Beyond Hypertension: Expanding Therapeutic Horizons

While their primary application remains in the treatment of hypertension and angina[1][3], the therapeutic potential of dihydropyridine-based inhibitors extends to other areas. Research is ongoing to explore their utility in:

  • Cerebral Vasospasm: Nimodipine, a DHP, is specifically used to prevent cerebral vasospasm following subarachnoid hemorrhage.[2]

  • Raynaud's Phenomenon: The vasodilatory properties of DHPs can be beneficial in treating this condition, which is characterized by reduced blood flow to the extremities.[2]

  • Neurological Disorders: The role of calcium dysregulation in various neurological conditions has prompted investigation into the neuroprotective effects of DHPs.

The continued development of new generations of dihydropyridine calcium channel blockers holds promise for improved therapeutic profiles and expanded clinical applications.[16]

References

  • Schiffrin, E. L. (2002). Role of dihydropyridinic calcium channel blockers in the management of hypertension. Journal of Hypertension, 20(Suppl 4), S3-S10.
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  • BuzzRx. (2022, October 13). How Do Dihydropyridine Calcium Channel Blockers Work?
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine.
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  • Drugs.com. (n.d.). Amlodipine vs Nicardipine Comparison.
  • Drugs.com. (n.d.). Nicardipine vs Nifedipine Comparison.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, field-tested protocol for the proper disposal of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, an intermediate used in the synthesis of various biologically active molecules.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

The fundamental principle guiding this process is that this compound, like many of its pyridine and carboxylic acid analogs, must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3][4]

Hazard Characterization and Pre-Disposal Safety

Analogous compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7] Therefore, we must operate under the assumption that this compound presents similar hazards.

Hazard Profile & Safety Requirements Description & Rationale
Physical State Solid, likely a crystalline powder. The primary physical hazard is the potential for dust formation, which increases the risk of inhalation and skin/eye contact.[3]
GHS Hazard Classifications (Assumed) Skin Irritant (Category 2) , Eye Irritant (Category 2A) , Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) . These classifications necessitate robust personal protective equipment to prevent contact.[5]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases. Co-mingling this waste with incompatible materials can lead to hazardous chemical reactions.[3][8][9] Always segregate waste streams.
Decomposition Products When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3] This is a key reason why controlled, high-temperature incineration is the preferred disposal method.[10]
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][11] Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Always check the glove manufacturer's compatibility chart.[8] Body Protection: A fully-buttoned laboratory coat.[11] Respiratory Protection: All handling, including weighing and packaging for disposal, must occur in a certified chemical fume hood to control dust and potential vapors.[8]

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that waste is handled safely from the point of generation to its final removal by a licensed disposal vendor.

Experimental Protocol: Waste Segregation and Packaging

Step 1: Immediate Containment at the Point of Generation

  • Rationale: To minimize exposure and prevent cross-contamination, waste should be managed at the source.

  • Procedure:

    • Designate a specific, labeled container within the chemical fume hood where the work is being performed. This will serve as the initial collection point for solid waste and contaminated consumables (e.g., weighing paper, contaminated gloves, wipers).

    • For unused or expired bulk chemical, keep it in its original, sealed container whenever possible.[12]

Step 2: Waste Characterization and Segregation

  • Rationale: Proper segregation is a cornerstone of safe waste management, preventing dangerous reactions.[12] This compound is an organic acid.

  • Procedure:

    • Consolidate all waste containing this compound into a dedicated hazardous waste container.

    • Crucially, do not mix this waste with other waste streams, especially strong bases, acids, or oxidizing agents. [8][12]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[8] Avoid using food-grade containers.[12]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[13]

Step 3: Proper Labeling of the Hazardous Waste Container

  • Rationale: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.[14]

  • Procedure:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[8]

    • The label must include:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Irritant") or the corresponding GHS pictograms (e.g., exclamation mark).[15]

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Rationale: The SAA is a designated, compliant area for the short-term storage of hazardous waste before it is moved to a central holding area.[12][14]

  • Procedure:

    • Keep the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[12][14]

    • The SAA should be clearly marked with signage.[13]

    • Ensure the container is kept closed except when adding waste.[12]

    • Store the container in secondary containment to mitigate potential leaks.

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Procedure:

    • Once the container is full (or waste is no longer being generated), move it to your institution's Central Accumulation Area (CAA) for pickup.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

    • Complete all required waste manifests or collection forms accurately.

    • The expected final disposal method for this type of compound is high-temperature incineration at a licensed chemical destruction plant.[4][10]

Spill and Emergency Procedures

Small Solid Spills:

  • Restrict access to the area.

  • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[9] Do not use combustible materials.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.[3]

  • Clean the spill area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs or persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Regulatory Framework: A Brief Overview

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution will have an EPA ID number and be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates waste storage time limits and other administrative requirements.[14][15] Adherence to the protocol in this guide will ensure you meet the core requirements of these regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid Residue, Contaminated PPE, or Unused Chemical) containerize Step 1: Place in a Compatible, Securely Sealed Container start->containerize label Step 2: Affix Hazardous Waste Label - Full Chemical Name - Hazard Warning (Irritant) - 'Hazardous Waste' containerize->label saa Step 3: Store in Designated Satellite Accumulation Area (SAA) (At or Near Point of Generation) label->saa is_full Container Full or No Longer in Use? saa->is_full is_full->saa No caa Step 4: Move to Central Accumulation Area (CAA) is_full->caa Yes pickup Step 5: Arrange Pickup via EHS or Licensed Waste Vendor caa->pickup disposal Final Disposal (High-Temperature Incineration at Approved Facility) pickup->disposal

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2012, March 29). Safety Data Sheet for 2,6-Pyridinedicarboxylic acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Penta Chemicals. (2024, November 26). Pyridine - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet for a pyridine derivative.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet for Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate.
  • Chem-Impex. Product Information for 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • PubChem. Entry for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • PubChem. Entry for 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • Chem-Impex. Product Information for 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Handling 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid. As a specialized pyridine derivative, this compound requires a systematic approach to laboratory safety. The following procedures are designed to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity. The guidance herein is synthesized from established safety standards for analogous pyridine carboxylic acids and general principles of laboratory hygiene.

Hazard Assessment & Risk Mitigation

The primary risks associated with this class of compounds, particularly in their solid, powdered form, are:

  • Serious Eye Damage: The most significant risk. Compounds of this class are known to cause serious, potentially irreversible eye damage upon contact.[4][6]

  • Respiratory Irritation: Inhalation of airborne dust can lead to irritation of the respiratory tract.[3][7]

  • Skin Irritation: Direct contact can cause skin irritation.[3][5][6]

  • Harmful if Swallowed: Oral ingestion is considered hazardous.[4][6][8]

Our mitigation strategy is therefore centered on creating a multi-layered barrier to prevent exposure through these routes. This involves a synergistic combination of engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical. Each component has a specific function, and its effectiveness depends on proper use.

Protection Area Required PPE Rationale & Specifications
Eye & Face Tightly-fitting Safety GogglesCausality: Standard safety glasses are insufficient. The high risk of serious eye damage necessitates a full seal around the eyes to protect from airborne powder and accidental splashes.[1][4] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Hands Powder-Free Nitrile GlovesCausality: Nitrile provides a robust barrier against a wide range of chemicals.[2] The powder-free designation is critical to prevent the powder from aerosolizing and carrying chemical particles. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[9]
Body Long-Sleeved Laboratory CoatCausality: Protects against incidental contact with skin and prevents contamination of personal clothing. A chemical-resistant apron can be worn over the lab coat for added protection during bulk handling or solution preparation.[1]
Respiratory N95-rated Dust Mask (Minimum)Causality: Essential during any procedure that can generate dust, such as weighing or transferring the solid compound.[1][3] In cases of inadequate ventilation or large-scale work, a respirator with a particulate filter may be required.

Operational Workflow: A Step-by-Step Guide

Adherence to a structured workflow is paramount. The following diagram and protocols outline the mandatory sequence of operations to ensure safety from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Assemble All Materials (Chemical, Glassware, Utensils) B 2. Designate Work Area (Inside Certified Fume Hood) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Perform Weighing & Transfers (Inside Fume Hood, Add Respirator) C->D E 5. Conduct Experiment (Maintain Vigilant Housekeeping) D->E F 6. Segregate Waste (Solid, Liquid, Sharps, PPE) E->F G 7. Clean Work Area (Decontaminate Surfaces) F->G H 8. Doff PPE Correctly (Gloves First, Then Goggles/Coat) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for Pyridine Carboxylic Acids.

Protocol 1: Weighing and Transfer of Solid Compound
  • Preparation: Ensure a chemical fume hood is certified and operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • PPE: Don your lab coat, tightly-fitting safety goggles, and nitrile gloves. Add an N95-rated dust mask before handling the solid.[1][3][7]

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1][2][3]

    • Perform all weighing and transfers deep within the fume hood to ensure any generated dust is captured by the exhaust system.

    • Use a spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping or rapid movements.[2]

    • If adding to a solvent, do so slowly and below the surface of the liquid if possible to minimize dust.

  • Cleanup: Tightly seal the primary container. Carefully wipe down the spatula and any surfaces with a damp cloth, treating the cloth as contaminated waste.

Protocol 2: Spill Management

A swift and correct response to a spill is critical to prevent wider contamination and exposure.

G A Spill Occurs D Alert Personnel in Immediate Area A->D B Assess Scale & Risk C C B->C E Evacuate Area & Alert Safety Officer C:f1->E F Ensure Proper PPE is Worn (Goggles, Gloves, Respirator) C:f0->F D->B G Cover with Absorbent Material (Gently, to avoid dust) F->G H Sweep into Labeled Waste Container G->H I Decontaminate Area H->I

Caption: Spill Response Decision Logic.

  • Evacuate and Alert: Ensure personnel in the immediate vicinity are aware of the spill.

  • Assess: Determine the size of the spill. For any spill larger than a few grams, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's safety officer.

  • PPE: Before approaching the spill, ensure you are wearing, at a minimum, a lab coat, goggles, double gloves, and a respirator.

  • Containment: Do not use water. Gently cover the solid spill with an inert absorbent material like sand or vermiculite. This prevents the powder from becoming airborne.

  • Cleanup: Carefully sweep the mixture into a designated, sealable waste container.[1] Avoid creating dust.

  • Decontamination: Clean the affected area thoroughly. All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[3]

Waste Disposal Plan

Improper disposal is a significant compliance and safety risk. All waste streams must be handled as hazardous.

  • Solid Chemical Waste:

    • Includes excess reagent, reaction byproducts, and contaminated absorbent from spills.

    • Must be collected in a clearly labeled, sealed container designated for "Halogen-Free Organic Solids".

    • Never mix with other waste streams.

  • Contaminated Lab Supplies:

    • Gloves, weigh boats, absorbent liners, and wipes must be collected in a separate, sealed bag or container labeled "Contaminated Solid Waste".

    • Dispose of this container according to your institution's hazardous waste procedures.[1]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled, sealed container for "Halogen-Free Organic Liquid Waste".

    • Ensure waste containers are stored in secondary containment.

All waste must be disposed of in accordance with Federal, State, and Local regulations.[2][10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

References

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.